molecular formula C6H9O3- B1238966 5-Oxohexanoate

5-Oxohexanoate

Cat. No.: B1238966
M. Wt: 129.13 g/mol
InChI Key: MGTZCLMLSSAXLD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxohexanoate (CAS 3128-06-1), also known as 4-acetylbutyric acid, is a medium-chain fatty acid carrying a 5-oxo group. This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. It functions as a key intermediate in the synthesis of selective indomethacin analogues for AKR1C3 inhibition, which is being investigated for the treatment of castrate-resistant prostate cancer . Furthermore, this compound is an important precursor in the preparation of various complex molecules, including 5-hydroxyhexanoic acid, 6-methyl-1-3,4-dihydro-pyran-2-one, and substituted N-aminolactams . Its role extends to being a fundamental starting material in the production of 1,3-cyclohexanedione, resorcinol, and m-aminophenols . The compound is a liquid under standard conditions with a boiling point of 274-275 °C and a density of 1.09 g/mL at 25 °C . This product is intended for Research and Development use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

5-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

MGTZCLMLSSAXLD-UHFFFAOYSA-M

SMILES

CC(=O)CCCC(=O)[O-]

Canonical SMILES

CC(=O)CCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Metabolic Enigma of 5-Oxohexanoate: A Hypothetical Pathway and Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathway of 5-oxohexanoate has not been explicitly detailed in peer-reviewed scientific literature. This document, therefore, presents a hypothetical metabolic pathway based on established principles of biochemistry, primarily drawing analogies from fatty acid and ketone body metabolism. The experimental protocols and data presented are intended to serve as a foundational framework for future research and are not based on experimentally validated findings for this compound itself.

Introduction

This compound is a six-carbon oxo-monocarboxylic acid. While its endogenous presence and metabolic significance in biological systems are not well-documented, its structure suggests a potential intersection with core metabolic pathways, particularly those involved in fatty acid and ketone body metabolism. Understanding the metabolic fate of such molecules is crucial for researchers in fields ranging from metabolic disorders to drug development, where structurally similar moieties may be present in novel therapeutic compounds. This technical guide proposes a plausible catabolic pathway for this compound, outlines experimental strategies for its validation, and provides a framework for its quantitative analysis.

A Proposed Metabolic Pathway for this compound

Based on its chemical structure, the most probable metabolic route for this compound is a modified form of beta-oxidation. This hypothetical pathway involves a series of enzymatic reactions that would ultimately lead to the generation of acetyl-CoA, which can then enter the citric acid cycle for energy production.

The proposed steps are as follows:

  • Activation: The pathway is likely initiated by the activation of this compound to its coenzyme A (CoA) thioester, 5-oxohexanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase, requiring ATP.

  • Reduction: The ketone group at the 5-position would likely be reduced to a hydroxyl group by a ketoreductase (a type of dehydrogenase), utilizing NADH or NADPH as a reducing equivalent. This would yield 5-hydroxyhexanoyl-CoA.

  • Beta-Oxidation: The resulting 5-hydroxyhexanoyl-CoA would then enter the beta-oxidation spiral.

    • Dehydrogenation: A dehydrogenase would catalyze the oxidation of the hydroxyl group at the 3-position (if the molecule rearranges or if the initial hydroxyl was at the beta-position relative to a newly formed thioester) to a keto group, generating 3-keto-5-hydroxyhexanoyl-CoA and a reduced flavin adenine (B156593) dinucleotide (FADH₂).

    • Thiolysis: A thiolase would then cleave the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a four-carbon acyl-CoA derivative.

The remaining four-carbon unit would likely undergo further rounds of beta-oxidation to yield additional molecules of acetyl-CoA.

Signaling Pathway Diagram

Hypothetical Metabolic Pathway of this compound cluster_activation Activation cluster_reduction Reduction cluster_beta_oxidation Beta-Oxidation cluster_final_oxidation Further Oxidation This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) 5-Hydroxyhexanoyl-CoA 5-Hydroxyhexanoyl-CoA 5-Oxohexanoyl-CoA->5-Hydroxyhexanoyl-CoA Ketoreductase (NAD(P)H -> NAD(P)+) 3-Keto-5-hydroxyhexanoyl-CoA 3-Keto-5-hydroxyhexanoyl-CoA 5-Hydroxyhexanoyl-CoA->3-Keto-5-hydroxyhexanoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Acetyl-CoA_1 Acetyl-CoA 3-Keto-5-hydroxyhexanoyl-CoA->Acetyl-CoA_1 Thiolase 4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA 3-Keto-5-hydroxyhexanoyl-CoA->4-Hydroxybutyryl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA_1->Citric Acid Cycle Acetyl-CoA_2 Acetyl-CoA 4-Hydroxybutyryl-CoA->Acetyl-CoA_2 Beta-Oxidation Acetyl-CoA_2->Citric Acid Cycle

Caption: A hypothetical metabolic pathway for this compound.

Quantitative Data

Due to the lack of experimental studies on the metabolic pathway of this compound, there is no available quantitative data such as enzyme kinetic parameters (Km, Vmax) or in vivo metabolite concentrations. The following table is provided for illustrative purposes to suggest the types of data that would be valuable to collect in future studies.

Enzyme (Hypothetical)SubstrateKm (µM) (Illustrative)Vmax (µmol/min/mg) (Illustrative)
Acyl-CoA SynthetaseThis compound50 - 2000.5 - 2.0
Ketoreductase5-Oxohexanoyl-CoA20 - 1001.0 - 5.0
Acyl-CoA Dehydrogenase5-Hydroxyhexanoyl-CoA10 - 502.0 - 10.0
Thiolase3-Keto-5-hydroxy...5 - 255.0 - 20.0

Experimental Protocols

The elucidation of a novel metabolic pathway, such as that for this compound, requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be central to validating and characterizing this hypothetical pathway.

Protocol 1: Elucidation of the Metabolic Pathway using Isotopic Labeling and Mass Spectrometry

Objective: To trace the metabolic fate of this compound and identify its downstream metabolites.

Methodology:

  • Synthesis of Labeled this compound: Synthesize 13C- or 14C-labeled this compound.

  • Cell Culture and Incubation:

    • Culture a suitable cell line (e.g., HepG2 human liver cells) or a bacterial strain (e.g., Pseudomonas putida) known for diverse metabolic capabilities.

    • Incubate the cells with the labeled this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • Quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold solvent mixture (e.g., 80% methanol).

    • Harvest the cell lysates and separate the soluble metabolites from the protein pellet by centrifugation.

  • Metabolite Analysis by LC-MS/MS:

    • Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor for the incorporation of the isotopic label into downstream metabolites by tracking the mass shifts.

    • Identify and quantify the labeled metabolites by comparing their retention times and mass spectra to authentic standards.

Protocol 2: In Vitro Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed pathway.

A. Acyl-CoA Synthetase Activity Assay:

  • Principle: The activity can be measured by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM NADH

    • 1 mM phosphoenolpyruvate

    • 10 units/mL myokinase

    • 10 units/mL pyruvate kinase

    • 20 units/mL lactate dehydrogenase

    • Varying concentrations of this compound

  • Procedure:

    • Initiate the reaction by adding the cell lysate or purified enzyme.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

B. Dehydrogenase (Ketoreductase) Activity Assay:

  • Principle: The reduction of the keto group is coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically.

  • Reaction Mixture:

    • 100 mM phosphate (B84403) buffer (pH 7.0)

    • 0.2 mM NAD(P)H

    • Varying concentrations of 5-oxohexanoyl-CoA (synthesized in vitro)

  • Procedure:

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 340 nm.

Experimental Workflow Diagram

Experimental Workflow for Pathway Elucidation cluster_hypothesis Hypothesis Generation cluster_invivo In Vivo / In Cellulo Validation cluster_invitro In Vitro Characterization cluster_genetic Genetic Validation cluster_conclusion Conclusion Hypothesize_Pathway Propose Hypothetical Pathway Labeled_Substrate Synthesize Labeled This compound Hypothesize_Pathway->Labeled_Substrate Gene_Identification Identify Candidate Genes (Bioinformatics) Hypothesize_Pathway->Gene_Identification Cell_Incubation Incubate with Cells/Organism Labeled_Substrate->Cell_Incubation Metabolite_Extraction Metabolite Extraction Cell_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Pathway_Elucidation Elucidate Metabolic Pathway LC_MS_Analysis->Pathway_Elucidation Protein_Expression Express & Purify Proteins Gene_Identification->Protein_Expression Enzyme_Assays Perform In Vitro Enzyme Assays Protein_Expression->Enzyme_Assays Kinetics Determine Kinetic Parameters Enzyme_Assays->Kinetics Kinetics->Pathway_Elucidation Gene_Knockout Generate Gene Knockouts Phenotype_Analysis Analyze Metabolic Phenotype Gene_Knockout->Phenotype_Analysis Phenotype_Analysis->Pathway_Elucidation

Caption: A general workflow for elucidating a novel metabolic pathway.

Conclusion

While the metabolic pathway of this compound remains to be experimentally determined, this guide provides a robust, theoretically grounded starting point for its investigation. The proposed pathway, based on the well-established principles of beta-oxidation, offers a testable hypothesis. The outlined experimental protocols, employing modern analytical techniques such as mass spectrometry and established enzymatic assays, provide a clear roadmap for researchers to elucidate the true metabolic fate of this molecule. Such studies will not only fill a gap in our understanding of intermediary metabolism but may also have implications for the development of new therapeutics and diagnostics.

The Hypothetical Role of 5-Oxohexanoate in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathways and biological roles described in this document are theoretical and based on established principles of fatty acid and keto acid metabolism, as well as extrapolations from structurally similar molecules. Direct experimental evidence for the metabolism of 5-oxohexanoate is currently limited in publicly available scientific literature. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

This compound is a six-carbon oxo-fatty acid. Its structure, featuring a ketone group at the fifth carbon and a terminal carboxylic acid, suggests a potential intersection with core metabolic pathways, particularly those involved in fatty acid and ketone body metabolism. While not a widely studied metabolite, its chemical properties indicate that it could be a metabolic intermediate or a biomarker for certain metabolic states. This technical guide synthesizes established biochemical principles to propose a hypothetical metabolic framework for this compound, outlines potential experimental approaches for its study, and provides a theoretical basis for its relevance in metabolic research and drug development.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of other keto acids and fatty acids, a plausible catabolic pathway for this compound would likely occur within the mitochondrial matrix and involve a series of enzymatic reactions analogous to β-oxidation.[1]

Activation:

The metabolic journey of this compound is presumed to begin with its activation to a coenzyme A (CoA) thioester, forming 5-oxohexanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase, requiring the hydrolysis of ATP to AMP and pyrophosphate.

Reduction of the Ketone Group:

The ketone group at the 5-position could undergo reduction to a hydroxyl group, yielding 5-hydroxyhexanoyl-CoA. This step would likely be catalyzed by a ketoreductase, utilizing NADH or NADPH as a reducing equivalent.

Modified β-Oxidation-like Pathway:

Following the initial reduction, the resulting 5-hydroxyhexanoyl-CoA could enter a modified β-oxidation spiral. The canonical steps of β-oxidation are:

  • Dehydrogenation: An acyl-CoA dehydrogenase would catalyze the formation of a double bond.

  • Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a ketone.

  • Thiolysis: A thiolase would cleave the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

The degradation of 5-oxohexanoyl-CoA would likely proceed through a similar series of reactions, ultimately yielding acetyl-CoA and propionyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate.[2]

Hypothetical metabolic pathway of this compound.

Potential Intersection with Signaling Pathways

While direct evidence is lacking, the metabolic products of this compound could influence key cellular signaling pathways. The generation of acetyl-CoA can impact the cellular energy status, potentially modulating the activity of AMP-activated protein kinase (AMPK).[1] Furthermore, as a short-chain fatty acid-like molecule, this compound or its metabolites might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.

Data Presentation: Hypothetical Quantitative Data

To illustrate the potential utility of this compound as a biomarker, the following table presents hypothetical data on its plasma concentrations in a healthy control group versus a cohort with a putative metabolic disorder. This data is for illustrative purposes only and is not derived from actual clinical studies.[3]

CohortNMean Plasma Concentration (µmol/L)Standard Deviation (µmol/L)p-value
Healthy Controls502.10.6< 0.01
Metabolic Disorder Y508.72.3

Experimental Protocols

Detailed methodologies are crucial for the investigation of novel metabolites. The following are generalized protocols for the quantification of this compound in biological samples, adapted from methods for similar keto acids.[3][4]

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

Objective: To quantify the concentration of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.

Materials:

  • Human plasma samples

  • Internal Standard (IS): Isotopically labeled this compound (e.g., D3-5-oxohexanoate) or a structurally similar, non-endogenous keto acid.

  • Methanol (ice-cold)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Acidification and Extraction: Acidify the supernatant to pH 1-2 with HCl. Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction twice more and pool the organic layers.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and incubate at 60°C for 30 minutes to stabilize the keto group.[4]

    • Silylation: Cool to room temperature and add 50 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 45 minutes.

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent

      • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations to calculate the concentration of this compound in the plasma samples.

Protocol 2: In Vitro Metabolism Study using Isolated Liver Mitochondria

Objective: To investigate the metabolic fate of this compound in an in vitro system.

Materials:

  • Isolated liver mitochondria (e.g., from rat)

  • Incubation buffer (containing necessary cofactors like NAD+, FAD, ADP, and a respiratory substrate)

  • This compound solution

  • Quenching solution (e.g., cold organic solvent)

Procedure:

  • Mitochondria Preparation: Isolate liver mitochondria using differential centrifugation.

  • Incubation: Resuspend the isolated mitochondria in the incubation buffer.

  • Metabolism Initiation: Add this compound to the mitochondrial suspension to start the reaction.

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a cold organic solvent.

  • Metabolite Analysis: Analyze the quenched samples for the disappearance of the parent compound and the appearance of potential metabolites using LC-MS/MS or GC-MS.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the investigation of this compound in biological samples.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine, Tissues) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Derivatization Chemical Derivatization (for GC-MS) Sample_Preparation->Derivatization Analytical_Method Analytical Quantification (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Method Direct analysis (for LC-MS/MS) Derivatization->Analytical_Method Data_Analysis Data Analysis and Interpretation Analytical_Method->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Pathway_Elucidation

General workflow for keto acid analysis.

Conclusion and Future Directions

While the precise biological role of this compound in fatty acid metabolism remains to be elucidated, its chemical structure strongly suggests its potential as a metabolic intermediate. The hypothetical pathways and experimental frameworks presented in this guide provide a starting point for future research. Elucidating the metabolism of this compound could offer new insights into fatty acid oxidation and its dysregulation in various disease states. Further investigation is warranted to validate the proposed metabolic routes, quantify its endogenous levels in various biological matrices, and explore its potential as a biomarker or therapeutic target.

References

5-Oxohexanoate: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. In the complex milieu of metabolic dysregulation, keto acids have emerged as significant indicators of cellular energy status and substrate utilization. This technical guide focuses on 5-oxohexanoate, a medium-chain oxo fatty acid, and explores its potential as a biomarker for metabolic disorders. While direct clinical evidence is still emerging, its structural relationship to key intermediates in amino acid and fatty acid metabolism, particularly the lysine (B10760008) degradation pathway, provides a strong rationale for its investigation. This document will delve into the theoretical metabolic pathways involving this compound, present detailed analytical protocols for its quantification, and summarize the current understanding of the signaling pathways potentially modulated by related keto acids.

Metabolic Pathways of this compound

The biological role of this compound is not yet extensively documented in scientific literature; however, its structure suggests involvement in core metabolic processes, particularly the catabolism of the essential amino acid L-lysine.[1]

The Lysine Degradation Pathway

In mammals, lysine degradation primarily occurs in the mitochondria of hepatocytes via the saccharopine pathway.[2] This pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. A key intermediate in this pathway is 2-aminoadipic acid (2-AAA), which has been identified as a potential biomarker for diabetes risk.[3] The catabolism of 2-AAA proceeds to 2-oxoadipic acid and subsequently to glutaryl-CoA.[3]

While this compound is not a direct intermediate in the canonical lysine degradation pathway, its structural similarity to other keto acid intermediates suggests it could arise from alternative or side reactions, potentially influenced by metabolic stress or enzymatic promiscuity.

Diagram: Simplified Lysine Degradation Pathway

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic Semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_Acid 2-Aminoadipic Acid (2-AAA) (Biomarker for Diabetes Risk) Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid Alpha_Ketoadipic_Acid 2-Oxoadipic Acid Alpha_Aminoadipic_Acid->Alpha_Ketoadipic_Acid Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_Acid->Glutaryl_CoA Potential_Side_Pathway Potential Side Pathways (e.g., leading to this compound) Alpha_Ketoadipic_Acid->Potential_Side_Pathway Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of the mitochondrial lysine degradation pathway.

Quantitative Data on Related Keto Acids in Metabolic Disorders

While quantitative data for this compound in metabolic disorders are not yet available in the published literature, studies on urinary organic acids and plasma keto acids have identified alterations in structurally related molecules in conditions like metabolic syndrome, obesity, and diabetes.[4][5] These findings support the hypothesis that intermediates of amino acid and fatty acid metabolism are dysregulated and could serve as valuable biomarkers.

Table 1: Alterations of Keto Acids in Metabolic Syndrome

MetaboliteMatrixChange in Metabolic SyndromeReference
PyruvateUrineIncreased
α-KetoglutarateUrineIncreased
α-KetoisovalerateUrineIncreased
α-KetoisocaproateUrineIncreased

Table 2: Branched-Chain Keto Acids in Non-Alcoholic Fatty Liver Disease (NAFLD) with Severe Obesity

MetaboliteMatrixAssociation with NAFLD SeverityReference
α-KetoisovaleratePlasmaPositively associated with steatosis grade and NASH

Note: The data presented are for keto acids structurally or metabolically related to this compound. Further research is needed to quantify this compound levels in these conditions.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, research on other keto acids and ketone bodies provides insights into potential mechanisms through which this compound could exert biological effects.

Keto acids, particularly branched-chain keto acids (BCKAs), have been shown to impact key metabolic signaling pathways, including:

  • Insulin (B600854) Signaling: Some BCKAs can impair insulin signaling in skeletal muscle cells, potentially contributing to insulin resistance.[6]

  • mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and metabolism, can be influenced by amino acid and keto acid levels.[[“]]

  • Mitochondrial Function: As intermediates in catabolic pathways, keto acids can affect mitochondrial respiration and the activity of electron transport chain complexes.[6]

Furthermore, the lysine degradation intermediate 2-AAA has been shown to modulate insulin secretion from pancreatic beta-cells and influence lipolysis through β3-adrenergic receptor signaling in adipocytes.[3][8][9] Given the structural similarities, it is plausible that this compound could interact with similar signaling cascades.

Diagram: Potential Signaling Roles of Keto Acids

Keto_Acid_Signaling cluster_cell Cell Keto_Acids Keto Acids (e.g., this compound) Insulin_Signaling Insulin Signaling Pathway Keto_Acids->Insulin_Signaling Modulates mTORC1_Signaling mTORC1 Signaling Pathway Keto_Acids->mTORC1_Signaling Modulates Mitochondrial_Respiration Mitochondrial Respiration Keto_Acids->Mitochondrial_Respiration Impacts Gene_Expression Altered Gene Expression Insulin_Signaling->Gene_Expression mTORC1_Signaling->Gene_Expression Mitochondrial_Respiration->Gene_Expression Metabolic_Dysregulation Metabolic Dysregulation (e.g., Insulin Resistance) Gene_Expression->Metabolic_Dysregulation GCMS_Workflow Sample Urine/Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization1 Methoximation (Keto Group Protection) Drying->Derivatization1 Derivatization2 Silylation (Carboxyl Group) Derivatization1->Derivatization2 GCMS_Analysis GC-MS Analysis Derivatization2->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

References

The Metabolic Crossroads of Lysine: A Technical Guide to the Biosynthesis and Degradation of 5-Oxohexanoate in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate, a keto acid structurally related to key metabolic intermediates, occupies a subtle but significant position within the intricate network of mammalian lysine (B10760008) metabolism. While not a primary substrate or product of a dedicated pathway, its transient formation and subsequent degradation are intrinsically linked to the catabolism of the essential amino acid L-lysine. This technical guide provides an in-depth exploration of the biosynthesis and degradation of this compound in mammalian cells. It delineates the metabolic context of its formation, details the key enzymes governing the flux through this pathway, presents available quantitative data, and offers comprehensive experimental protocols for the investigation of these processes. Visualized through detailed signaling and workflow diagrams, this document serves as a critical resource for researchers in cellular metabolism, drug discovery, and inborn errors of metabolism.

Introduction

The catabolism of L-lysine in mammals is a critical metabolic process, not only for the disposal of excess lysine but also for the generation of intermediates for energy production. Unlike many other amino acids, lysine does not undergo direct transamination. Instead, its degradation proceeds through two primary pathways: the saccharopine pathway, which is predominant in most tissues, and the pipecolate pathway, which is more active in the brain.[1] Both pathways converge at the formation of α-aminoadipate semialdehyde (AASA), a pivotal intermediate that exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). It is from this metabolic juncture that this compound is thought to arise, likely through non-enzymatic rearrangement, and is subsequently catabolized. Understanding the nuances of this pathway is crucial for elucidating the pathophysiology of inherited metabolic disorders such as glutaric aciduria type 1 and pyridoxine-dependent epilepsy.

Biosynthesis of this compound: An Offshoot of Lysine Degradation

The formation of this compound is not a direct, enzymatically catalyzed step but rather a consequence of the chemistry of an upstream intermediate in the lysine degradation pathway.

The Convergent Point: Formation of α-Aminoadipate Semialdehyde (AASA)

The biosynthesis of the precursor to this compound begins with the degradation of L-lysine through either the saccharopine or pipecolate pathway.

  • Saccharopine Pathway: This mitochondrial pathway is the primary route for lysine catabolism in most mammalian tissues.[1] The first two steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).

    • Lysine-ketoglutarate reductase (LKR) domain: Catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine.

    • Saccharopine dehydrogenase (SDH) domain: Catalyzes the oxidative deamination of saccharopine to yield α-aminoadipate semialdehyde (AASA) and glutamate.[2]

  • Pipecolate Pathway: This pathway is more prominent in the brain and involves the conversion of L-lysine to pipecolic acid, which is then oxidized to AASA.

Formation of this compound

α-Aminoadipate semialdehyde is a reactive molecule that can undergo further transformations. While the main metabolic flux proceeds towards its oxidation to α-aminoadipate, it is hypothesized that AASA can undergo spontaneous rearrangement to form this compound. This conversion is likely a non-enzymatic process driven by the inherent chemical properties of AASA.

Degradation of this compound

The degradation of this compound merges back into the central lysine degradation pathway, leading to the formation of acetyl-CoA.

Conversion to α-Aminoadipate

The primary route for the metabolism of the AASA/5-oxohexanoate pool is the irreversible oxidation of AASA to α-aminoadipate. This reaction is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASDH) , also known as antiquitin.[3] This NAD(P)+-dependent enzyme is crucial for preventing the accumulation of the reactive AASA.

Subsequent Catabolism to Acetyl-CoA

Following the formation of α-aminoadipate, the pathway proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production. A key enzyme in this downstream pathway is glutaryl-CoA dehydrogenase (GCDH) , which catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[4]

Key Enzymes and Quantitative Data

The efficient flux through the lysine degradation pathway and, consequently, the metabolism of this compound, is governed by the activity of several key enzymes.

EnzymeGeneSubstrate(s)Product(s)Cofactor(s)Cellular Location
α-Aminoadipate Semialdehyde Synthase (AASS) AASSL-Lysine, α-Ketoglutarate, NADP+Saccharopine, α-Aminoadipate Semialdehyde, Glutamate, NADPHNADP+, NAD+Mitochondria
α-Aminoadipate Semialdehyde Dehydrogenase (AASDH) ALDH7A1α-Aminoadipate Semialdehydeα-AminoadipateNAD(P)+Cytosol, Mitochondria
Glutaryl-CoA Dehydrogenase (GCDH) GCDHGlutaryl-CoACrotonyl-CoA, CO2FADMitochondria

Table 1: Key Enzymes in the Metabolism of this compound Precursors and Downstream Products.

EnzymeSpeciesKMVmaxReference
AASS (SDH domain) Human0.1 mM (for NAD+), 1.3 mM (for saccharopine)Not reported[5]
GCDH Human (fibroblasts)Not reportedNot reported[6]

Table 2: Available Kinetic Data for Key Enzymes. Quantitative data for these enzymes in mammalian cells is limited in the publicly available literature.

Experimental Protocols

Assay for α-Aminoadipate Semialdehyde Synthase (AASS) Activity

This protocol measures the saccharopine dehydrogenase (SDH) activity of the bifunctional AASS enzyme by monitoring the production of NADH.

Materials:

  • Purified AASS enzyme or mitochondrial extract

  • Reaction buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • Saccharopine solution

  • NAD+ solution

  • 384-well microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 480 nm)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 1.3 mM saccharopine, and 0.2 mM NAD+.

  • Add a known amount of purified AASS enzyme (e.g., 100 nM) or mitochondrial extract to initiate the reaction.

  • Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence at 480 nm over time.

  • The rate of NADH formation is proportional to the SDH activity of AASS.[5][7]

Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a common method for measuring GCDH activity in cultured cells, often used for the diagnosis of glutaric aciduria type I.

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Cell lysis buffer

  • Reaction mixture containing glutaryl-CoA

  • Electron acceptor (e.g., phenazine (B1670421) methosulfate - PMS)

  • Spectrophotometer

Procedure:

  • Harvest and lyse the cultured cells to obtain a cell homogenate.

  • Prepare a reaction mixture containing the cell homogenate and a saturating concentration of glutaryl-CoA.

  • Initiate the reaction by adding an artificial electron acceptor like PMS.

  • Monitor the reduction of the electron acceptor spectrophotometrically. The rate of reduction is proportional to the GCDH activity.

  • Alternatively, ELISA kits are commercially available for the quantification of GCDH protein levels.[4][8]

Quantification of this compound in Biological Samples

The measurement of keto acids like this compound in biological matrices typically requires derivatization followed by mass spectrometry.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Acidify the biological sample (e.g., urine, plasma) and extract the organic acids with a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic extract and derivatize the residue to increase volatility. A common method is silylation using agents like BSTFA with 1% TMCS.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[9]

Visualizing the Pathways

Biosynthesis and Degradation of this compound

Biosynthesis_Degradation_5_Oxohexanoate cluster_lysine_degradation Lysine Degradation L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine AASS (LKR) AASA α-Aminoadipate Semialdehyde Saccharopine->AASA AASS (SDH) This compound This compound AASA->this compound Spontaneous alpha-Aminoadipate α-Aminoadipate AASA->alpha-Aminoadipate AASDH Glutaryl-CoA Glutaryl-CoA alpha-Aminoadipate->Glutaryl-CoA Multiple Steps Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA GCDH & further steps

Caption: Metabolic pathway of this compound.

Experimental Workflow for GCDH Activity Assay

GCDH_Assay_Workflow cluster_workflow GCDH Activity Assay Workflow Cell_Culture Culture Mammalian Cells (e.g., Fibroblasts) Cell_Harvest Harvest and Lyse Cells Cell_Culture->Cell_Harvest Reaction_Setup Prepare Reaction Mixture: Cell Lysate + Glutaryl-CoA + Electron Acceptor Cell_Harvest->Reaction_Setup Measurement Spectrophotometric Measurement of Electron Acceptor Reduction Reaction_Setup->Measurement Data_Analysis Calculate GCDH Activity Measurement->Data_Analysis

Caption: Workflow for GCDH activity assay.

Conclusion

The biosynthesis and degradation of this compound are intricately woven into the fabric of mammalian lysine catabolism. Although not a central player in terms of metabolic flux, its presence as a likely spontaneous rearrangement product of α-aminoadipate semialdehyde highlights the chemical diversity within metabolic pathways. A thorough understanding of the enzymes that regulate the concentration of its precursor, AASA, and its downstream metabolites is paramount for researchers investigating inborn errors of metabolism and for drug development professionals targeting pathways that intersect with lysine degradation. The methodologies and data presented in this guide provide a solid foundation for further exploration into the subtle yet significant role of this compound in mammalian cellular physiology.

References

The Unexplored Signaling Role of 5-Oxohexanoate: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 5-Oxohexanoate is an oxo fatty acid whose role in cellular signaling remains largely uncharted in scientific literature. While direct evidence of its function is scarce, its structural similarity to other bioactive short-chain fatty acids suggests a potential for interaction with key signaling pathways, particularly those governed by G-protein coupled receptors (GPCRs). This technical guide provides a theoretical framework for investigating the potential signaling functions of this compound, addressing the current knowledge gap. It outlines hypothetical signaling pathways, proposes detailed experimental protocols for their validation, and presents illustrative data to guide future research endeavors in this nascent area.

Introduction: An Overview of this compound

This compound is the conjugate base of 5-oxohexanoic acid, a medium-chain fatty acid derivative.[1] While its metabolic presence is plausible, its specific functions within cellular signaling networks are not documented in current scientific literature.[2][3][4] Structurally, it belongs to a class of molecules known as keto acids, which are intermediates in the metabolism of amino acids and fatty acids.[5] The presence of both a ketone and a carboxylate group suggests the potential for specific molecular interactions that could initiate signaling cascades.

Research on the structurally related compound, (2S)-2-methyl-5-oxohexanoic acid, also highlights a significant lack of biological data, though it is speculated that such molecules could intersect with core metabolic pathways.[2][3] For instance, as a short-chain fatty acid-like molecule, it has been hypothesized that it might interact with free fatty acid receptors (FFARs), which are GPCRs involved in metabolic regulation.[2]

Hypothetical Signaling Pathway: this compound and Free Fatty Acid Receptors

Given its structure, a plausible hypothesis is that this compound may act as a ligand for a subset of free fatty acid receptors (FFARs), such as FFAR2 (GPR43) or FFAR3 (GPR41), which are known to be activated by short-chain fatty acids. Activation of these Gi/o- and Gq-coupled receptors can lead to a variety of downstream cellular responses.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Oxo_Hex This compound FFAR FFAR (GPR41/43) Oxo_Hex->FFAR Binding G_protein Gαq/i FFAR->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Gene_Expression Gene Expression Changes Ca2_release->Gene_Expression PKC_activation->Gene_Expression experimental_workflow cluster_in_vitro In Vitro Receptor Binding & Activation cluster_downstream Downstream Signaling Analysis A1 HEK293 Cell Culture A2 Transfection with FFAR Plasmid A1->A2 A3 Calcium Mobilization Assay with this compound A2->A3 A4 Data Analysis (EC50 Calculation) A3->A4 B1 Cell Treatment with this compound A4->B1 Inform concentration for treatment B2 Cell Lysis & Protein Quantification B1->B2 B3 Western Blot for p-ERK, p-PKC B2->B3 B4 Densitometry & Statistical Analysis B3->B4

References

Unveiling 5-Oxohexanoate: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate, a keto acid with emerging biological interest, remains a molecule of significant scientific inquiry. While its presence in nature has been identified, a comprehensive understanding of its origins, metabolic pathways, and precise quantification is still developing. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its discovery, natural sources, and the analytical methodologies requisite for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating the roles of keto acids in biological systems and for professionals in drug development exploring novel metabolic pathways and potential therapeutic targets.

Discovery and Synthesis

The precise historical account of the initial discovery of this compound is not prominently documented in readily available scientific literature. However, its synthesis has been described in chemical literature. One notable method involves the reaction of acetone (B3395972) with acrylic acid or its derivatives. A patent describes a process for the preparation of 5-oxohexanoic acid where acetone is reacted with acrylic acid in the presence of a catalyst.[1] Another synthetic route involves the hydrolysis of its ester precursors, such as ethyl 2-methyl-5-oxohexanoate.

Natural Occurrence

The natural occurrence of this compound has been primarily identified in its esterified form, methyl this compound. This compound has been reported as a volatile constituent in Carica papaya (papaya) and in the fruit pulp of cupuassu (Theobroma grandiflorum).[2] While its presence has been confirmed, quantitative data on the concentration of this compound or its esters in these or other natural sources remain limited in the current scientific literature.

Biosynthesis and Metabolic Pathways

The metabolic pathways leading to the biosynthesis and degradation of this compound in organisms are not yet fully elucidated. However, based on its chemical structure, several hypothetical pathways have been proposed, primarily drawing parallels with the metabolism of branched-chain amino acids and fatty acids.

Hypothetical Biosynthesis from Amino Acid Catabolism

One plausible route for the formation of this compound is through the catabolism of certain amino acids, particularly lysine (B10760008) and its hydroxylated form, hydroxylysine. While a direct, experimentally validated pathway is yet to be established, the structural similarities between intermediates in lysine degradation and this compound suggest a potential metabolic link. For instance, the degradation of lysine in the gut microbe Fusobacterium nucleatum proceeds through a 3-keto-5-aminohexanoate intermediate, a molecule structurally analogous to this compound. Further enzymatic modifications of such intermediates could potentially yield this compound.

The following diagram illustrates a hypothetical pathway for the formation of this compound from a lysine-related precursor.

G Lysine Lysine Precursor Intermediate Keto-Amino Intermediate Lysine->Intermediate Transamination/ Oxidation Oxo This compound Intermediate->Oxo Deamination/ Further Processing

Caption: Hypothetical biosynthesis of this compound from a lysine precursor.

Putative Degradation Pathway

The degradation of this compound is likely to follow a pathway similar to that of other keto acids, ultimately feeding into central carbon metabolism. A proposed catabolic route involves the activation of this compound to its coenzyme A (CoA) ester, 5-oxohexanoyl-CoA. This activated form could then undergo further enzymatic reactions, such as reduction of the ketone group and subsequent beta-oxidation, to yield acetyl-CoA, which can then enter the citric acid cycle.

The diagram below outlines a potential degradation pathway for this compound.

G Oxo This compound Oxo_CoA 5-Oxohexanoyl-CoA Oxo->Oxo_CoA Acyl-CoA Synthetase Reduced_CoA Reduced Intermediate-CoA Oxo_CoA->Reduced_CoA Ketoreductase AcetylCoA Acetyl-CoA Reduced_CoA->AcetylCoA Beta-Oxidation TCA Citric Acid Cycle AcetylCoA->TCA

Caption: A putative degradation pathway for this compound.

Experimental Protocols for Analysis

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological significance. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a necessary step for the analysis of this compound by GC-MS.

4.1.1. Sample Preparation and Derivatization

A general protocol for the extraction and derivatization of this compound from a biological sample (e.g., plasma, tissue homogenate) is as follows:

  • Extraction: Acidify the sample to protonate the carboxylic acid group, making it more soluble in organic solvents. Perform a liquid-liquid extraction using a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization reagent. Common reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS), or alkylating agents to form more volatile esters. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

4.1.2. GC-MS Analysis

The derivatized sample is then injected into the GC-MS system. The following is a representative set of GC-MS parameters:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

4.1.3. Mass Spectra

The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification. The NIST Mass Spectral Database provides reference spectra for methyl this compound and ethyl this compound which can be used for comparison.

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

G Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of this compound, often without the need for derivatization.

4.2.1. Sample Preparation

Sample preparation for LC-MS/MS is typically simpler than for GC-MS and often involves protein precipitation followed by centrifugation.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the biological sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Analysis

A reversed-phase C18 column is commonly used for the separation of this compound. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

G Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Data

As of the writing of this guide, there is a notable absence of published quantitative data on the concentrations of this compound in various biological tissues and fluids. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Physicochemical Properties of 5-Oxohexanoic Acid

PropertyValueSource
Molecular Formula C6H10O3ChemSynthesis
Molecular Weight 130.14 g/mol ChemSynthesis
CAS Number 3128-06-1ChemSynthesis
Boiling Point 274-275 °CChemSynthesis
Density 1.100 g/mLChemSynthesis

Table 2: Template for Reporting this compound Concentrations in Biological Samples

Biological MatrixSpeciesConditionConcentration (mean ± SD)UnitAnalytical Method
Plasma
Urine
Tissue

Conclusion and Future Directions

This compound represents an intriguing molecule with potential roles in metabolism that are yet to be fully understood. While its natural occurrence has been established, further research is imperative to quantify its levels in various biological systems and to definitively elucidate the metabolic pathways in which it participates. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this compound, which will be instrumental in advancing our knowledge of this keto acid. Future research should focus on stable isotope tracing studies to map its metabolic fate, comprehensive metabolomic analyses to identify its presence in a wider range of organisms, and enzymatic assays to characterize the proteins involved in its biosynthesis and degradation. Such studies will be pivotal in uncovering the biological significance of this compound and its potential implications for health and disease.

References

5-Oxohexanoate: A Key Intermediate in Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate is a crucial metabolic intermediate situated at the crossroads of major amino acid catabolic pathways. This technical guide provides a comprehensive overview of the role of this compound in the breakdown of tryptophan, lysine (B10760008), and hydroxylysine. It details the enzymatic reactions leading to its formation and subsequent metabolism, presents available quantitative data on pathway intermediates, and offers detailed experimental protocols for the study of these processes. Furthermore, this guide includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the biochemical context of this compound. This document is intended to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and diagnostics.

Introduction

The catabolism of essential amino acids is a fundamental biological process that provides energy and biosynthetic precursors. Within these complex metabolic networks, certain intermediates serve as critical nodes, channeling the flow of metabolites between different pathways. This compound is one such intermediate, emerging from the degradation of several amino acids, including tryptophan, lysine, and its hydroxylated form, hydroxylysine. Understanding the enzymatic control and metabolic fate of this compound is essential for elucidating the regulation of amino acid homeostasis and for identifying potential therapeutic targets in metabolic disorders. This guide provides an in-depth exploration of the biochemical significance of this compound in amino acid catabolism.

This compound in Tryptophan Catabolism

The primary route for tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for over 95% of its catabolism. A key enzyme in this pathway, aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), plays a pivotal role in determining the metabolic fate of tryptophan.

The Kynurenine Pathway and the Role of ACMSD

The kynurenine pathway involves a series of enzymatic steps that convert tryptophan into various bioactive molecules, ultimately leading to the synthesis of NAD+ or complete oxidation to CO2 and H2O. A critical branch point in this pathway occurs at the level of 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). ACMS can spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis and a known neurotoxin. Alternatively, ACMS can be decarboxylated by ACMSD to form 2-aminomuconate-6-semialdehyde. This intermediate is further metabolized through a series of reactions, including the formation of this compound, to ultimately yield acetyl-CoA, which enters the citric acid cycle.

The activity of ACMSD is therefore a critical determinant of whether tryptophan catabolism proceeds towards NAD+ synthesis or energy production. Dysregulation of this pathway has been implicated in various neurological and inflammatory diseases.

Tryptophan_Catabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS 2-Amino-3-carboxymuconate-6-semialdehyde Kynurenine->ACMS Multiple Steps Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous AMS 2-Aminomuconate-6-semialdehyde ACMS->AMS ACMSD NAD NAD+ Quinolinic_Acid->NAD Oxoadipate 2-Oxoadipate AMS->Oxoadipate Multiple Steps Five_Oxohexanoate This compound Oxoadipate->Five_Oxohexanoate Decarboxylation (Hypothetical) AcetylCoA Acetyl-CoA Five_Oxohexanoate->AcetylCoA Oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 1. Tryptophan catabolism via the kynurenine pathway.

This compound in Lysine and Hydroxylysine Catabolism

The degradation of lysine, an essential amino acid, and its hydroxylated derivative, hydroxylysine, also converges on a pathway that can lead to the formation of this compound. In mammals, the primary route for lysine catabolism is the saccharopine pathway, which occurs in the mitochondria.

The Saccharopine Pathway

The saccharopine pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate-δ-semialdehyde[1][2]. This latter molecule is a key intermediate that can be further oxidized to α-aminoadipate. However, an alternative fate for α-aminoadipate-δ-semialdehyde is a decarboxylation reaction, which would yield a six-carbon chain with a terminal aldehyde and a ketone group, a structure that could be readily converted to this compound. While the specific enzyme catalyzing this decarboxylation has not been definitively characterized, it represents a plausible link between lysine catabolism and this compound.

Hydroxylysine, primarily derived from the breakdown of collagen, is thought to be catabolized through a similar pathway, generating intermediates that can feed into the lysine degradation route.

Lysine_Catabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (LKR domain) Hydroxylysine Hydroxylysine Hydroxylysine->Saccharopine Analogous enzymes AASA α-Aminoadipate-δ-semialdehyde Saccharopine->AASA AASS (SDH domain) AA α-Aminoadipate AASA->AA ALDH7A1 Five_Oxohexanoate This compound AASA->Five_Oxohexanoate Decarboxylation (Hypothetical) AcetylCoA Acetyl-CoA Five_Oxohexanoate->AcetylCoA Oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 2. Lysine and hydroxylysine catabolism leading to this compound.

Quantitative Data

Precise quantification of metabolic intermediates is crucial for understanding pathway flux and regulation. The following tables summarize available quantitative data for key enzymes and metabolites in the tryptophan and lysine catabolic pathways.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganismKm (µM)kcat (s-1)Reference
ACMSD2-Amino-3-carboxymuconate-6-semialdehydeHuman6.51.0[3]
ACMSD2-Amino-3-carboxymuconate-6-semialdehydePseudomonas fluorescens1.61 x 10-5 M-[4]
AASS (SDH domain)SaccharopineHuman1300-[5]
AASS (SDH domain)NAD+Human100-[5]

Table 2: Plasma Concentrations of Kynurenine Pathway Metabolites

MetaboliteConditionConcentration (ng/mL)Reference
TryptophanHealthy Controls4560 (1536–12360)[6]
KynurenineHealthy Controls664 (356–1020)[6]
Kynurenic AcidHealthy Controls135 (46.1–340)[6]
3-Hydroxyanthranilic AcidHealthy Controls7.4 (1.3–37)[6]
3-HydroxykynurenineHealthy Controls12.8 (2.2–47.5)[6]
TryptophanDepressed Patients (pre-treatment)10530 (3522–20640)[6]
KynurenineDepressed Patients (pre-treatment)1100 (400–1590)[6]
Kynurenic AcidDepressed Patients (pre-treatment)218 (100–551)[6]
3-Hydroxyanthranilic AcidDepressed Patients (pre-treatment)17.6 (5.7–137)[6]
3-HydroxykynurenineDepressed Patients (pre-treatment)25.4 (7.2–90.1)[6]

Table 3: Plasma Concentrations of Lysine Catabolites in Mice

MetaboliteTime after Lysine InjectionFold Change vs. Time 0Reference
Saccharopine2 hours3[7]
α-Aminoadipic acid2 hours24[7]
Pipecolic acid2 hours3.4[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolic context.

Quantification of this compound and Related Keto Acids by LC-MS/MS

This protocol is adapted from methods for the analysis of short-chain fatty and keto acids and can be optimized for this compound.

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissue homogenates).

Principle: Due to the low volatility and polar nature of keto acids, derivatization is often necessary to improve chromatographic separation and mass spectrometric detection. This protocol utilizes a derivatization agent followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., 13C-labeled this compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)

  • Pyridine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To 50 µL of sample, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL EDC in 50% acetonitrile.

    • Add 10 µL of pyridine.

    • Incubate at 40°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample onto the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard. These transitions need to be determined by infusing pure standards.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations of this compound.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Derivatization (e.g., 3-NPH) Supernatant->Derivatize Incubate Incubation Derivatize->Incubate Centrifuge2 Centrifugation Incubate->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze Data Data Analysis (Quantification) Analyze->Data

References

Enzymatic Production of 5-Oxohexanoate in Microbial Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxohexanoate is a C6 bifunctional molecule with potential applications as a platform chemical for the synthesis of various valuable compounds, including polymers and pharmaceuticals. The development of sustainable and cost-effective production methods is crucial for its industrial application. This technical guide provides a comprehensive overview of a potential metabolic pathway for the microbial production of this compound from renewable feedstocks, such as glucose, using metabolically engineered Escherichia coli. The proposed pathway involves the synthesis of 6-hydroxyhexanoate (B1236181) from central metabolism, followed by its oxidation to this compound. This document details the key enzymes, relevant metabolic engineering strategies, and provides protocols for fermentation and enzyme characterization. While direct microbial production of this compound has not been extensively reported, this guide consolidates knowledge from related fields to provide a foundational framework for future research and development in this area.

Proposed Metabolic Pathway for this compound Production

The enzymatic synthesis of this compound in a microbial host like E. coli can be envisioned as a two-stage process:

  • Upstream Module: The biosynthesis of the precursor molecule, 6-hydroxyhexanoate, from a central metabolite such as acetyl-CoA.

  • Downstream Module: The conversion of 6-hydroxyhexanoate to the final product, this compound, catalyzed by a specific dehydrogenase.

A proposed pathway, engineered into a host organism like E. coli, is depicted below. This pathway leverages the native fatty acid synthesis machinery and introduces heterologous enzymes to achieve the desired conversions.

Caption: Proposed metabolic pathway for the production of this compound from glucose in E. coli.

Key Enzymes and Metabolic Engineering Strategies

The successful implementation of the proposed pathway requires the careful selection and expression of key enzymes and strategic modifications to the host metabolism to channel carbon flux towards the desired product.

Upstream Module: 6-Hydroxyhexanoate Biosynthesis

The synthesis of 6-hydroxyhexanoate can be achieved by extending the native fatty acid biosynthesis pathway of E. coli.

  • Enhancing Precursor Supply: Overexpression of the acetyl-CoA carboxylase (ACCase) complex (encoded by accABCD) can increase the pool of malonyl-CoA, a key building block for fatty acid synthesis.[1]

  • Fatty Acid Elongation: The native fatty acid synthase (FAS) machinery of E. coli can be utilized to produce hexanoyl-ACP.

  • Thioesterase Activity: A thioesterase with a preference for C6 acyl-ACPs is required to release hexanoic acid. Overexpression of a suitable thioesterase, such as 'TesA from E. coli, can increase the production of free fatty acids.[1]

  • Hydroxylation: A fatty acid hydroxylase is needed to convert hexanoic acid (or its CoA derivative) to 6-hydroxyhexanoate. Enzymes from the P450 family, such as CYP102A1 from Bacillus megaterium, are potential candidates.[1]

  • Blocking Competing Pathways: To prevent the degradation of fatty acid intermediates, the gene encoding the acyl-CoA synthetase (fadD) should be knocked out.[1] This prevents the entry of fatty acids into the β-oxidation pathway.

Downstream Module: this compound Synthesis

The final conversion is catalyzed by 6-hydroxyhexanoate dehydrogenase.

  • 6-Hydroxyhexanoate Dehydrogenase (ChnD): This NAD+-dependent enzyme (EC 1.1.1.258) is a key component of the cyclohexanol (B46403) degradation pathway in organisms like Acinetobacter sp..[2][3] The gene encoding this enzyme can be heterologously expressed in E. coli. Studies on ChnD from Acinetobacter sp. NCIMB 9871 have shown its activity on medium-chain ω-hydroxycarboxylic acids.[4]

Quantitative Data

Currently, there is a lack of published data specifically on the microbial production of this compound. However, data from the production of related hydroxy fatty acids and dicarboxylic acids in engineered E. coli can provide a benchmark for expected titers and yields.

Table 1: Microbial Production of Related ω-Hydroxy Fatty Acids and Dicarboxylic Acids

ProductHost OrganismCarbon SourceTiter (mg/L)Yield (g/g)Reference
Hydroxy Fatty AcidsE. coli BL21ΔfadDGlucose548Not Reported[5]
ω-3-OH-C14:1E. coliGlucose/Glycerol144Not Reported[6]
6-Hydroxyhexanoic AcidPseudomonas taiwanensisCyclohexane33000.4 g/g CDW[7]

Experimental Protocols

The following protocols provide a general framework for the expression and characterization of the key enzyme, 6-hydroxyhexanoate dehydrogenase, and a fed-batch fermentation process for the production of this compound in engineered E. coli.

Heterologous Expression and Purification of 6-Hydroxyhexanoate Dehydrogenase (ChnD)

This protocol describes the expression of a His-tagged ChnD in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

purification_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli with pET-chnD Inoculation Inoculate LB medium Transformation->Inoculation Growth Grow at 37°C to OD600 ~0.6-0.8 Inoculation->Growth Induction Induce with IPTG (e.g., 0.1-1 mM) Growth->Induction Cell_Harvest Centrifugation Induction->Cell_Harvest Lysis Sonication or High-Pressure Homogenization Cell_Harvest->Lysis Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Clarification->IMAC Cleared Lysate Elution Imidazole Gradient IMAC->Elution SDS_PAGE Purity Check Elution->SDS_PAGE Activity_Assay Enzyme Kinetics Elution->Activity_Assay

Caption: Experimental workflow for the expression and purification of recombinant 6-hydroxyhexanoate dehydrogenase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the codon-optimized gene for ChnD with an N- or C-terminal His6-tag

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Load the cleared lysate onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged ChnD with elution buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).

Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process for the production of this compound in an engineered E. coli strain. The process involves an initial batch phase for biomass accumulation followed by a fed-batch phase for product formation.[8][9]

Materials:

  • Engineered E. coli strain for this compound production

  • Seed culture medium (e.g., LB)

  • Batch fermentation medium (defined medium with glucose)

  • Feeding solution (concentrated glucose and nutrient solution)

  • Bioreactor (e.g., 2 L stirred-tank) with pH, temperature, and dissolved oxygen (DO) control

Procedure:

  • Seed Culture: Inoculate a shake flask containing seed medium with a single colony of the production strain and grow overnight at 37°C.

  • Bioreactor Inoculation: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD600 of ~0.1.

  • Batch Phase: Run the fermentation in batch mode at 37°C with pH controlled at 7.0 and DO maintained above 20% by adjusting agitation and aeration. The batch phase continues until the initial glucose is depleted, which is often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Start the feeding of the concentrated glucose solution. The feed rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism. An exponential feeding strategy can be employed to match the cell growth rate.

    • If a two-stage process is desired, after sufficient biomass has accumulated, the temperature can be lowered (e.g., to 30°C) and a second feed containing an inducer (if applicable) and the necessary nutrients for production can be initiated.

  • Induction: If the expression of pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (OD600), substrate consumption (e.g., glucose), and product formation (this compound concentration) using methods like HPLC.

  • Harvest: Terminate the fermentation when productivity declines or the desired product concentration is reached.

Enzyme Kinetic Analysis of 6-Hydroxyhexanoate Dehydrogenase

The activity of the purified ChnD can be characterized by monitoring the rate of NAD+ reduction to NADH at 340 nm using a spectrophotometer.

Materials:

  • Purified ChnD enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 6-hydroxyhexanoate stock solution

  • NAD+ stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, a fixed concentration of NAD+, and varying concentrations of 6-hydroxyhexanoate.

  • Initiate Reaction: Start the reaction by adding a small amount of the purified ChnD enzyme.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Table 2: Reported Kinetic Parameters for 6-Hydroxyhexanoate Dehydrogenase (ChnD) from Acinetobacter sp. NCIMB 9871

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
6-Hydroxyhexanoate0.12 ± 0.010.9 ± 0.07.5
12-Hydroxydodecanoate0.05 ± 0.000.9 ± 0.018.0

Data adapted from[4]. The study focused on a range of ω-hydroxycarboxylic acids and found the highest catalytic efficiency for 12-hydroxydodecanoic acid.

Conclusion

The enzymatic production of this compound in microbial systems presents a promising alternative to traditional chemical synthesis. This guide has outlined a feasible biosynthetic pathway starting from glucose in E. coli, identified the key enzymes, and suggested metabolic engineering strategies to optimize production. Detailed protocols for enzyme purification, fermentation, and kinetic analysis provide a practical roadmap for researchers. While the direct microbial production of this compound remains to be demonstrated and optimized, the information compiled here from related research areas provides a strong foundation for future work. Further research should focus on the construction and optimization of the proposed pathway, characterization of enzyme kinetics in detail, and process optimization to achieve high titers, yields, and productivities of this compound.

References

5-Oxohexanoate: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 5-oxohexanoate, a gamma-keto acid of interest in various scientific domains. This document collates available data on its physicochemical characteristics, stability profile, and relevant experimental protocols. It is designed to be a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and synthetic chemistry.

Chemical and Physical Properties

This compound, also known as 4-acetylbutyric acid, is a C6 medium-chain fatty acid characterized by a ketone group at the 5-position.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile molecule in chemical synthesis.

Physicochemical Data

A summary of the key chemical and physical properties of 5-oxohexanoic acid is presented in the table below. It is important to note that while some data is available for 5-oxohexanoic acid, other parameters are inferred from its esters or structurally similar compounds.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
IUPAC Name 5-oxohexanoic acid[2]
Synonyms 4-Acetylbutyric acid, 5-Ketohexanoic acid, γ-Acetylbutyric acid[2][3]
CAS Number 3128-06-1
Melting Point 13.5 - 14 °C[4]
Boiling Point 128-129 °C @ 3 Torr
Density 1.110 g/cm³ @ 20 °C
pKa Data not available
Water Solubility Expected to be soluble in polar solvents like water[5]

Stability and Degradation

As a gamma-keto acid, 5-oxohexanoic acid is generally more stable than its beta-keto counterparts, which are prone to thermal decarboxylation. However, its stability can be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

General Stability Profile
  • Thermal Stability : While not prone to rapid decarboxylation at room temperature, elevated temperatures can promote degradation.

  • pH Sensitivity : Both strongly acidic and basic conditions can catalyze hydrolytic degradation.

  • Oxidative Stability : The presence of the ketone group suggests potential susceptibility to oxidative degradation, possibly through the formation of intermediates like γ-ketohydroperoxides.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. A general protocol for conducting a forced degradation study on a keto acid is provided below.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution : Prepare a stock solution of 5-oxohexanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions :

    • Acidic Hydrolysis : Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis : Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation : Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.[6]

    • Thermal Degradation : Heat a solid sample of the compound at a temperature significantly above its melting point (e.g., 105°C) for 24 hours.

    • Photolytic Degradation : Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis : Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS/MS, to quantify the remaining parent compound and identify degradation products.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its derivatives. The protocols provided are based on established methods for similar compounds and may require optimization for specific applications.

Synthesis of 5-Oxohexanoic Acid

The synthesis of 5-oxohexanoic acid can be achieved through various routes, including the hydrolysis of its corresponding esters, which can be prepared via methods like the acetoacetic ester synthesis.[7][8]

Experimental Protocol: Synthesis via Hydrolysis of Ethyl this compound

  • Reaction Setup : In a round-bottom flask, dissolve ethyl this compound in a suitable solvent such as ethanol.

  • Hydrolysis : Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the flask.

  • Reflux : Heat the mixture to reflux and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up :

    • If acidic hydrolysis was performed, neutralize the reaction mixture with a base.

    • If basic hydrolysis was performed, acidify the reaction mixture to a pH of ~2-3 with a strong acid.

  • Extraction : Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield 5-oxohexanoic acid. Further purification can be achieved by distillation or chromatography if necessary.

G cluster_synthesis Synthesis of 5-Oxohexanoic Acid ester Ethyl this compound hydrolysis Hydrolysis (Acid or Base Catalyzed) ester->hydrolysis Reflux acid 5-Oxohexanoic Acid hydrolysis->acid Work-up & Purification

Synthesis of 5-Oxohexanoic Acid via Hydrolysis.

Analytical Methods

The quantification of this compound in various matrices, particularly biological fluids, typically requires chromatographic separation coupled with mass spectrometric detection. Derivatization is often employed to improve the volatility and ionization efficiency of the analyte.[9][10][11][12]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation :

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.[11]

    • Extract the analyte from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.[10]

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization :

    • Oximation : To protect the ketone group, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate.[11]

    • Silylation : To derivatize the carboxylic acid group, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate.[11]

  • GC-MS Analysis :

    • Column : Use a nonpolar or semi-polar capillary column (e.g., DB-5ms).[8]

    • Injection : Inject the derivatized sample in splitless mode.

    • Oven Program : A typical program starts at a low temperature (e.g., 70°C), ramps to a high temperature (e.g., 280°C), and holds for a few minutes.[10]

    • MS Detection : Operate in full scan mode to identify the analyte and its fragments, and then switch to Selected Ion Monitoring (SIM) mode for quantification.[10]

G cluster_gcms GC-MS Analysis Workflow sample Biological Sample extraction Extraction sample->extraction derivatization Derivatization (Oximation & Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Workflow for GC-MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation :

    • Perform protein precipitation on biological samples using a cold organic solvent (e.g., acetonitrile).[9]

    • Centrifuge and collect the supernatant.

  • Derivatization (Optional but Recommended for Improved Sensitivity) :

    • To enhance ionization efficiency, the ketone group can be derivatized. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]

    • Incubate the supernatant with the derivatizing reagent under optimized pH and temperature conditions.[9]

  • LC-MS/MS Analysis :

    • LC System : Use a reverse-phase column (e.g., C18).[9]

    • Mobile Phase : A typical mobile phase consists of water and acetonitrile, both containing a small amount of an acid like formic acid.

    • MS/MS Detection : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for the derivatized this compound. The exact MRM transitions need to be determined by infusing a standard of the derivatized compound.[9]

Metabolic and Signaling Pathways

While the direct involvement of this compound in specific signaling pathways is not yet well-established, its structure suggests potential roles in metabolic regulation. Metabolites are increasingly recognized as signaling molecules that can modulate cellular processes.[13]

Hypothetical Metabolic Pathway

Based on its structure as a keto acid, this compound is likely to be metabolized through pathways analogous to those for fatty acids and branched-chain amino acids. A plausible catabolic pathway would involve the following steps:

  • Activation : The carboxylic acid is activated to its coenzyme A (CoA) thioester, 5-oxohexanoyl-CoA, by an acyl-CoA synthetase.

  • Reduction of the Ketone : The ketone group at the 5-position could be reduced to a hydroxyl group.

  • Beta-Oxidation-like Cascade : The resulting molecule could then enter a series of reactions similar to beta-oxidation, involving dehydrogenation, hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA and a shorter acyl-CoA.

G cluster_metabolism Hypothetical Metabolic Pathway of this compound start This compound activation Activation (Acyl-CoA Synthetase) start->activation coa 5-Oxohexanoyl-CoA activation->coa reduction Reduction coa->reduction hydroxy 5-Hydroxyhexanoyl-CoA reduction->hydroxy beta_ox β-Oxidation-like Cascade hydroxy->beta_ox end Acetyl-CoA + Shorter Acyl-CoA beta_ox->end

A hypothetical metabolic pathway for this compound.

Potential Signaling Roles

The metabolic products of this compound, such as acetyl-CoA, can influence cellular energy status and impact signaling pathways regulated by energy sensors like AMP-activated protein kinase (AMPK). Furthermore, as a medium-chain fatty acid-like molecule, it may interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation. Further research is needed to elucidate the specific signaling roles of this compound.

References

Unveiling 5-Oxohexanoate in Human Plasma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Physiological Concentration, Analytical Methodologies, and Metabolic Significance

Physiological Concentration of 5-Oxohexanoate in Human Plasma: An Uncharted Territory

A thorough review of current scientific literature reveals a significant knowledge gap regarding the physiological concentration of this compound in human plasma. Endogenous levels of this specific keto acid have not been well-documented, presenting a challenge for researchers in the fields of metabolomics and drug development.

While direct quantitative data for this compound is not available, research into structurally similar compounds, such as 2-Methyl-5-oxohexanoic acid, can provide a valuable framework for understanding its potential concentration range and biological relevance. For instance, hypothetical data for 2-Methyl-5-oxohexanoic acid in a healthy control group suggests a mean plasma concentration of approximately 1.5 µmol/L with a standard deviation of 0.4 µmol/L.[1] It is crucial to emphasize that this data is for a related, but distinct, molecule and should be considered illustrative rather than a direct proxy for this compound levels. The absence of concrete data for this compound underscores a clear opportunity for future metabolomic studies to establish its baseline physiological range in a healthy human population.

Quantitative Data Summary: A Look at a Related Keto Acid

To provide a contextual understanding of how the concentration of a keto acid like this compound might be presented, the following table summarizes hypothetical data for 2-Methyl-5-oxohexanoic acid in human plasma. This information is intended for illustrative purposes only.

CohortNMean Plasma Concentration (µmol/L)Standard Deviation (µmol/L)p-value
Healthy Controls501.50.4< 0.01
Metabolic Disorder X50Hypothetical Elevated ValueHypothetical SD

Table 1: Hypothetical plasma concentrations of 2-Methyl-5-oxohexanoic acid, a structural analog of this compound, in a healthy control group versus a cohort with a putative metabolic disorder. This data is not derived from actual clinical studies and serves as a template for future research on this compound.[1]

Experimental Protocols for Quantification in Human Plasma

The quantification of this compound in human plasma can be achieved using robust analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods, often requiring a derivatization step to improve analyte stability and detection, are detailed below based on protocols developed for the analogous compound, 2-Methyl-5-oxohexanoic acid.[1][2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the extraction and derivatization of the keto acid to enhance its volatility for GC-MS analysis.

Principle: The keto acid is extracted from the plasma matrix, and its keto and carboxylic acid functional groups are chemically modified (derivatized) to form a more volatile and thermally stable compound suitable for GC separation and MS detection.

Materials and Reagents:

Sample Preparation:

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.[1]

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.[1]

  • Acidification: Acidify the supernatant to a pH of approximately 2 by adding 1M HCl.[1]

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Repeat the extraction step and pool the organic layers.[1]

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.[1]

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of hydroxylamine hydrochloride solution. Incubate at 60°C for 30 minutes to form the oxime derivative of the keto group.

    • Evaporate the solvent to dryness under nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS to the residue. Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of the carboxylic acid group.[3]

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.[1]

GC-MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Injection Volume: 1 µL.[3]

  • Inlet Temperature: 250°C.[3]

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.[3]

  • Carrier Gas: Helium.[3]

  • MS Ion Source Temperature: 230°C.[3]

  • MS Quadrupole Temperature: 150°C.[3]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized this compound and the internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

Principle: The analyte is separated from other plasma components by reverse-phase liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity.

Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C-labeled this compound).

  • Acetonitrile (ice-cold)

  • Formic acid

  • Ammonium (B1175870) acetate

Sample Preparation:

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 50 µL of plasma, add the internal standard.[4]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds.[4]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.[4]

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol/water 80:20, v/v).[3]

LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a standard solution.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Keto Acid Quantification

The following diagram illustrates a generalized workflow for the quantification of a keto acid, such as this compound, in a human plasma sample using chromatography-mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (e.g., Methanol/Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute derivatize Derivatization (for GC-MS) dry->derivatize lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatize->gcms data Data Acquisition (MRM / SIM) lcms->data gcms->data quantify Quantification data->quantify

Workflow for keto acid analysis in plasma.

Hypothetical Metabolic Pathway

While the precise metabolic fate of this compound is not well-elucidated, a putative pathway can be proposed based on the known metabolism of other keto acids and fatty acids. The following diagram illustrates a hypothetical catabolic pathway for a related compound, 2-Methyl-5-oxohexanoic acid, which may share similarities with the metabolism of this compound.

metabolic_pathway start 2-Methyl-5-oxohexanoic Acid activation Activation to Acyl-CoA start->activation Acyl-CoA Synthetase reduction Reduction of Ketone activation->reduction Ketoreductase dehydrogenation Dehydrogenation reduction->dehydrogenation Acyl-CoA Dehydrogenase hydration Hydration dehydrogenation->hydration Enoyl-CoA Hydratase oxidation Oxidation hydration->oxidation Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis oxidation->thiolysis Thiolase end_product Acetyl-CoA + Shorter Acyl-CoA thiolysis->end_product

Hypothetical catabolic pathway of a keto acid.

This theoretical pathway suggests that this compound would likely be activated to its coenzyme A (CoA) ester, followed by a series of reactions analogous to those in fatty acid beta-oxidation.[5][6] The production of acetyl-CoA would integrate its metabolism with central energy pathways.

Conclusion and Future Directions

The physiological concentration of this compound in human plasma remains an important unanswered question in metabolic research. The lack of established reference values highlights the need for dedicated studies to quantify this keto acid in healthy and diseased populations. The analytical methodologies detailed in this guide, adapted from protocols for structurally similar molecules, provide a robust starting point for researchers aiming to fill this knowledge gap. Elucidating the precise concentration and metabolic fate of this compound will be crucial for understanding its potential role in human health and disease, and for exploring its utility as a biomarker or therapeutic target.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly expanding frontier in biomedical research. Microbial metabolites, in particular, have emerged as key signaling molecules that mediate this complex relationship, influencing host physiology in both health and disease. This technical guide focuses on 5-oxohexanoate, a keto acid with emerging links to the metabolic activities of the gut microbiome. While research specifically targeting this compound in the gut is still in its nascent stages, existing evidence points towards its origin from bacterial lysine (B10760008) degradation and suggests its potential as a bioactive molecule within the gastrointestinal tract. This document provides a comprehensive overview of the current understanding of this compound in the context of gut microbiota metabolism, detailed analytical methodologies for its detection and quantification, and a review of the potential signaling pathways it may influence.

Data Presentation: Quantification of Keto Acids in Biological Matrices

Accurate quantification of keto acids such as this compound from complex biological samples is critical for understanding their physiological concentrations and relevance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard analytical techniques for this purpose. Below are tables summarizing typical performance characteristics and parameters for these methods, which can be adapted for this compound analysis.

Table 1: Performance Characteristics of LC-MS/MS and GC-MS for Keto Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives followed by ionization and mass analysis.Separation in the liquid phase followed by ionization and tandem mass analysis for high selectivity.
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation or methoximation) to increase volatility.[1]Requires extraction, with optional derivatization to enhance ionization efficiency.[1][2]
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.[2]
Sensitivity Good, typically in the low micromolar range.Excellent, often reaching low nanomolar to picomolar levels.[1]
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.Very high, due to the use of Multiple Reaction Monitoring (MRM) or high-resolution mass analysis.[1]
Throughput Moderate, due to longer run times and sample preparation.High, with rapid analysis times.

Table 2: Representative Quantitative Performance for Keto Acid Analysis

ParameterExpected Value
Linear Range 0.1 - 100 µM
Limit of Detection (LOD) 0.01 - 0.1 µM[1]
Limit of Quantification (LOQ) 0.05 - 0.5 µM
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Fecal or Plasma Samples using LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Preparation:

  • Plasma: To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).[2] Precipitate proteins by adding 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.[3]

  • Fecal Samples: Homogenize a known weight of fecal material (e.g., 50 mg) in a suitable solvent (e.g., acidified water or a saline phosphate (B84403) buffer).[4] Add an internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction.[1]

2. Derivatization (Optional but Recommended):

  • To enhance ionization efficiency and chromatographic retention, derivatization of the keto group is often employed.[2]

  • To the supernatant from the previous step, add 50 µL of 50 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water and 50 µL of 100 mM pyridine-p-toluenesulfonate (PPTS) buffer (pH 5).[2]

  • Vortex briefly and incubate at 60°C for 30 minutes.[2] After incubation, cool the mixture to room temperature.[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column for separation.

  • Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% formic acid.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.[3]

  • Detection: Utilize Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion will likely be [M-H]⁻ of the derivatized or underivatized analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.[2]

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound using GC-MS

This protocol is suitable for the analysis of this compound following derivatization to increase its volatility.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for LC-MS/MS to isolate the organic acid fraction.

  • Lyophilize the sample to complete dryness to remove all water, which can interfere with derivatization reagents.[1]

2. Derivatization (Two-step):

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 60 minutes to protect the keto group.[1]

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[3]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

  • Injection: Inject 1-2 µL of the derivatized sample.

  • Temperature Program: Develop a temperature gradient to achieve optimal separation of the analyte from other matrix components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500.[3]

  • Quantification: Monitor characteristic ions of the derivatized this compound and the internal standard.

Signaling Pathways and Logical Relationships

Bacterial Lysine Degradation Pathway

Several gut bacteria, including species of Fusobacterium and Clostridium, are known to ferment amino acids.[2] Lysine is a key substrate for these bacteria, and its degradation can proceed through various pathways, one of which involves the formation of keto acids. The pathway described below, based on studies in Fusobacterium nucleatum, highlights the potential origin of this compound-like molecules from lysine metabolism.[2]

bacterial_lysine_degradation Lysine L-Lysine Beta_Lysine β-Lysine Lysine->Beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate 3,5-Diaminohexanoate Beta_Lysine->Diaminohexanoate β-Lysine aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase Acetyl_CoA Acetyl-CoA Ketoaminohexanoate->Acetyl_CoA Cleavage Enzyme Aminobutyryl_CoA 3-Aminobutyryl-CoA Ketoaminohexanoate->Aminobutyryl_CoA Cleavage Enzyme Acetate (B1210297) Acetate Acetyl_CoA->Acetate Multiple Steps Butyrate (B1204436) Butyrate Aminobutyryl_CoA->Butyrate Multiple Steps

Caption: Bacterial degradation pathway of lysine to butyrate and acetate via a keto acid intermediate.

This pathway illustrates the enzymatic conversion of lysine to butyrate and acetate, with 3-keto-5-aminohexanoate as a key intermediate. The structural similarity of this intermediate to this compound strongly suggests that variations of this pathway in different gut bacteria could lead to the production of this compound.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of microbial metabolites like this compound from biological samples.

experimental_workflow Sample Biological Sample (e.g., Feces, Plasma) Extraction Metabolite Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification

Caption: A generalized experimental workflow for the analysis of gut microbial metabolites.

Potential Role in Host-Microbiome Interactions

While direct evidence for the signaling role of this compound in the gut is currently limited, the established functions of other microbially-produced keto acids and short-chain fatty acids (SCFAs) provide a framework for hypothesizing its potential activities.

  • Energy Source for Colonocytes: Similar to butyrate, this compound could potentially serve as an energy substrate for intestinal epithelial cells, thereby contributing to the maintenance of gut barrier integrity.

  • Signaling Molecule: Keto acids can act as signaling molecules through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) or by acting as histone deacetylase (HDAC) inhibitors. These actions can modulate host immune responses and inflammatory pathways.

  • Modulation of Gut Microbiota Composition: As a metabolic end-product, this compound could influence the growth and composition of the surrounding microbial community through cross-feeding interactions or inhibitory effects.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, metabolite potentially produced by the gut microbiota through the degradation of lysine. The analytical tools to accurately measure its presence and concentration in biological samples are well-established. The key challenge for the future will be to elucidate the specific bacterial species and enzymatic pathways responsible for its production in the gut and to determine its precise biological functions. Future research should focus on:

  • Screening of gut commensals for their ability to produce this compound from lysine.

  • In vitro and in vivo studies to investigate the effects of this compound on intestinal epithelial cell signaling, gut barrier function, and mucosal immune responses.

  • Correlation studies in human cohorts to associate the levels of this compound with specific gut microbiome compositions and clinical outcomes.

A deeper understanding of the role of this compound in gut microbiota metabolism will undoubtedly provide new insights into the chemical communication between the microbiome and its host, and may reveal novel therapeutic targets for a range of gastrointestinal and systemic diseases.

References

Investigating the Toxicological Profile of 5-Oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of 5-Oxohexanoate (also known as 4-Acetylbutyric Acid or 5-Ketohexanoic Acid) have not been extensively investigated. The information provided herein is compiled from available safety data sheets and extrapolated from methodologies used for structurally related compounds. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

This compound is a keto acid whose toxicological profile is not well-documented in publicly available literature. This technical guide serves as a foundational resource, summarizing the existing hazard information and providing a theoretical framework for its comprehensive toxicological assessment. Due to the significant data gap, this document focuses on presenting available data for this compound and its related ester derivatives, and outlines detailed, standardized experimental protocols that can be employed to elucidate its toxicological properties. The guide also includes visualizations of a proposed toxicological testing workflow and a hypothetical metabolic pathway to aid researchers in designing future studies.

Hazard Identification and Classification

While comprehensive toxicological studies are lacking, a Safety Data Sheet (SDS) for 5-Oxohexanoic Acid provides baseline hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Classification for 5-Oxohexanoic Acid [1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.

For context, the GHS classifications for structurally related ester compounds, Methyl this compound and Ethyl this compound, are presented below. It is critical to note that these classifications apply to the ester forms and may not be representative of the parent carboxylic acid.

Table 2: GHS Hazard Classification for Related this compound Esters

CompoundHazard ClassHazard StatementSource
Methyl this compound Flammable liquidsH227: Combustible liquid[2]
Skin corrosion/irritationH315: Causes skin irritation[2][3]
Serious eye damage/eye irritationH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[2]
Ethyl this compound Flammable liquidsH227: Combustible liquid[4]
Acute toxicity, oralH302: Harmful if swallowed[5]
Skin corrosion/irritationH315: Causes skin irritation[4][5]
Serious eye damage/eye irritationH319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[4][5]

Quantitative Toxicological Data

As of the date of this document, no quantitative in vivo or in vitro toxicological data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or IC50 (half-maximal inhibitory concentration) values for this compound have been found in the reviewed literature.

Table 3: Summary of Quantitative Toxicological Endpoints for this compound

Toxicological EndpointTest Species/SystemRoute of AdministrationValue
Acute Oral Toxicity (LD50)No data availableOralNo data available
Acute Dermal Toxicity (LD50)No data availableDermalNo data available
Acute Inhalation Toxicity (LC50)No data availableInhalationNo data available
Repeated Dose Toxicity (NOAEL)No data availableNo data availableNo data available
Cytotoxicity (IC50)No data availableIn vitroNo data available
GenotoxicityNo data availableIn vitro / In vivoNo data available
CarcinogenicityNo data availableNo data availableNo data available

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a tiered toxicological evaluation is proposed. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance and allows for its classification according to the GHS.[6][7]

  • Test Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[6] The procedure avoids using mortality as the primary endpoint and instead relies on the observation of clear signs of toxicity.

  • Test Animals: Healthy, young adult female rats are the preferred species. Animals are fasted prior to dosing.[6]

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is selected based on any available information.[6]

    • A single animal is dosed by gavage.[6]

    • The animal is observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.[6]

    • Depending on the outcome (survival or evident toxicity/death), additional animals are dosed sequentially at higher or lower fixed dose levels to determine the dose that causes evident toxicity but no mortality.

  • Data Analysis: The results allow for the classification of the substance into a GHS category based on the dose at which evident toxicity is observed.

Dermal and Ocular Irritation Assessment

This in vitro method provides information on the potential of a substance to cause skin irritation.[8][9][10]

  • Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Irritant substances are identified by their ability to decrease cell viability below a defined threshold.[10]

  • Procedure:

    • The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the surface of the RhE tissue.[11]

    • After a 4-hour exposure period, the tissue is rinsed.[8][12]

    • Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[10]

  • Data Analysis: If the mean cell viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[8][10]

This in vivo test determines the potential for a substance to produce irritation or corrosion to the eye.[13][14][15]

  • Test Principle: A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is scored at specific intervals.[13]

  • Test Animals: Healthy, young adult albino rabbits are the preferred species.[13]

  • Procedure:

    • A weight-of-evidence analysis of existing data should be performed first to avoid unnecessary animal testing.[13]

    • If the test is necessary, it is initiated using a single animal. The test substance is instilled into the conjunctival sac.[14]

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations of the cornea, iris, and conjunctiva are scored.[16]

    • If a severe irritant or corrosive effect is not observed, the response is confirmed using up to two additional animals.[13][14]

  • Data Analysis: The scores are used to classify the substance according to its eye irritation potential under the GHS.

Genotoxicity Assessment

This test is widely used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[17][18][19][20]

  • Test Principle: The test utilizes bacterial strains that are auxotrophic for an amino acid (e.g., histidine) due to a mutation. The bacteria are exposed to the test substance and plated on a minimal medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation can synthesize the amino acid and form colonies.[17][18]

  • Procedure:

    • The test can be performed using the plate incorporation or pre-incubation method.[20]

    • Several concentrations of this compound are tested, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[17]

    • The number of revertant colonies is counted for each concentration and compared to a negative (solvent) control.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.[21][22][23][24]

  • Test Principle: Cultured mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division, are scored.[21]

  • Procedure:

    • Appropriate cell lines (e.g., human peripheral blood lymphocytes or CHO cells) are incubated with several concentrations of this compound, with and without metabolic activation (S9).[24]

    • Treatment with cytochalasin B is used to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[21][23]

    • Cells are harvested, fixed, and stained, and the frequency of micronucleated cells is determined by microscopy.[24]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) potential.

Visualizations: Workflows and Pathways

General Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of a novel chemical with limited existing data, such as this compound.

G cluster_2 Phase 3: In Vivo Confirmation (if required) A Literature Review & Data Mining B In Silico Prediction (QSAR, Read-Across) A->B C In Vitro Cytotoxicity (e.g., Neutral Red Uptake) B->C D In Vitro Genotoxicity (Ames Test, Micronucleus Assay) C->D E In Vitro Skin Irritation (OECD 439) D->E F In Vitro Eye Irritation (OECD 492) G Acute Oral Toxicity (OECD 420) F->G H Dermal/Eye Irritation (OECD 404/405) I Risk Assessment & Classification H->I

A proposed workflow for toxicological assessment.
Hypothetical Metabolic Pathway of this compound

Based on the metabolism of other short-chain fatty acids and keto acids, a plausible, though hypothetical, metabolic pathway for this compound is proposed below. This pathway would require experimental validation.

G cluster_0 Activation & Reduction cluster_1 Beta-Oxidation Spiral cluster_2 Energy Metabolism A This compound B 5-Oxohexanoyl-CoA A->B Acyl-CoA Synthetase (ATP -> AMP+PPi) C 5-Hydroxyhexanoyl-CoA B->C Ketoreductase (NADPH -> NADP+) D Hexenoyl-CoA C->D Dehydrogenase E 3-Hydroxyhexanoyl-CoA D->E Hydratase F 3-Ketohexanoyl-CoA E->F Dehydrogenase G Butyryl-CoA + Acetyl-CoA F->G Thiolase H TCA Cycle G->H

A hypothetical metabolic pathway for this compound.

References

The Potential Role of 5-Oxohexanoate in Krebs Cycle Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Krebs cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy. While the roles of its core intermediates are well-established, the influence of exogenous and less-common endogenous molecules is an area of ongoing investigation. This technical guide explores the theoretical role of 5-oxohexanoate, a six-carbon keto acid, in the activity of the Krebs cycle. Due to a notable absence of direct experimental literature on this compound, this document synthesizes information from the metabolism of structurally related keto acids and fatty acids to propose potential metabolic fates and interactions with the Krebs cycle.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future experimental investigation into the bioenergetic role of this compound.

Introduction to this compound and the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of enzymatic reactions that occurs in the mitochondrial matrix of eukaryotic cells.[3] Its primary function is to oxidize acetyl-CoA, derived from various fuel sources, to produce reducing equivalents (NADH and FADH2) for the electron transport chain, thereby driving ATP synthesis.[3] The cycle also provides precursors for various biosynthetic pathways.[3]

This compound is a medium-chain oxo fatty acid.[4] Its structure, featuring a ketone group and a carboxylic acid, suggests that it could interface with central carbon metabolism. The metabolism of similar ketone bodies and fatty acids is known to be closely integrated with the Krebs cycle.[1][2][5] For instance, fatty acid beta-oxidation yields acetyl-CoA, which directly enters the Krebs cycle.[2][3] Ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, can be converted back to acetyl-CoA in extrahepatic tissues and utilized as fuel.[6][7]

Given these precedents, it is plausible that this compound could be metabolized to an intermediate that enters or influences the Krebs cycle. This guide will explore the hypothetical pathways of this compound metabolism and its potential impact on Krebs cycle activity.

Hypothetical Metabolic Pathways of this compound

Based on its chemical structure and the known metabolism of other keto acids, this compound could potentially enter central metabolism through several routes. The most likely fate involves its conversion to a substrate that can enter the Krebs cycle, such as acetyl-CoA or succinyl-CoA.

A plausible catabolic pathway for this compound would likely begin with its activation to 5-oxohexanoyl-CoA. This activated form could then undergo a series of reactions analogous to beta-oxidation.

G This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA Beta-Oxidation-like Pathway Beta-Oxidation-like Pathway 5-Oxohexanoyl-CoA->Beta-Oxidation-like Pathway Acyl-CoA Synthetase->5-Oxohexanoyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation-like Pathway->Acetyl-CoA Succinyl-CoA Succinyl-CoA Beta-Oxidation-like Pathway->Succinyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Hypothetical metabolic pathway of this compound.

This theoretical pathway suggests that this compound is first activated to its CoA derivative and then undergoes a series of reactions that could yield key Krebs cycle precursors. The exact enzymatic steps and intermediates in this proposed "beta-oxidation-like pathway" would require experimental elucidation.

Potential Impact on Krebs Cycle Activity

The introduction of this compound into the cellular environment could impact the Krebs cycle in several ways:

  • Anaplerotic Substrate: If metabolized to Krebs cycle intermediates like succinyl-CoA, this compound could have an anaplerotic effect, replenishing cycle intermediates that may have been diverted for biosynthesis.

  • Increased Acetyl-CoA Pool: If converted to acetyl-CoA, it would increase the substrate for citrate (B86180) synthase, potentially increasing the flux through the cycle, assuming oxaloacetate is not limiting.

  • Enzyme Inhibition or Competition: As a keto acid, this compound or its metabolites might act as competitive or allosteric inhibitors of Krebs cycle enzymes. For example, high concentrations of acetyl-CoA and NADH, potential end-products of this compound catabolism, are known to inhibit enzymes like pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.[3]

  • Redox State Alteration: The catabolism of this compound would likely produce NADH and FADH2, altering the mitochondrial NAD+/NADH and FAD/FADH2 ratios, which are critical regulators of Krebs cycle flux.

Future Research Directions: Experimental Protocols

To validate these hypotheses, a systematic experimental approach is necessary. Below are detailed methodologies for key experiments to investigate the role of this compound in Krebs cycle activity.

General Experimental Workflow

The investigation into the metabolic fate of this compound and its effect on the Krebs cycle would follow a multi-step process, from initial cellular viability assays to in-depth metabolic flux analysis.

G cluster_0 In Vitro Characterization cluster_1 Metabolomic Analysis cluster_2 Data Integration & Interpretation Cell Viability Assays Cell Viability Assays Cellular Respiration Analysis Cellular Respiration Analysis Cell Viability Assays->Cellular Respiration Analysis Enzyme Activity Assays Enzyme Activity Assays Cellular Respiration Analysis->Enzyme Activity Assays Metabolite Extraction Metabolite Extraction Cellular Respiration Analysis->Metabolite Extraction Pathway Analysis Pathway Analysis Enzyme Activity Assays->Pathway Analysis LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Stable Isotope Tracing Stable Isotope Tracing LC-MS/MS Analysis->Stable Isotope Tracing Metabolic Flux Analysis Metabolic Flux Analysis Stable Isotope Tracing->Metabolic Flux Analysis Metabolic Flux Analysis->Pathway Analysis

Caption: General experimental workflow for metabolic investigation.

Protocol 1: Cellular Respiration Analysis using Extracellular Flux Analyzer

This protocol measures the real-time oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells upon treatment with this compound.[8][9][10]

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Prepare a separate solution of this compound for injection.

  • Instrument Calibration: Hydrate the sensor cartridge overnight and calibrate the Seahorse XF analyzer.

  • Assay Execution:

    • Replace the cell culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator.

    • Load the calibrated sensor cartridge with compounds for mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound.

    • Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol.

    • Establish a baseline OCR, then inject this compound and monitor changes in OCR.

    • Subsequently, inject the mitochondrial stress test compounds to assess various parameters of mitochondrial function.

  • Data Analysis: Normalize OCR data to cell number. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity after the addition of this compound.

Protocol 2: Quantification of Krebs Cycle Intermediates by LC-MS/MS

This protocol describes the extraction and targeted quantification of Krebs cycle intermediates from cultured cells treated with this compound.[11][12][13]

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound for various time points.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Vortex vigorously and incubate at -20°C to precipitate proteins.

    • Centrifuge at high speed and collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the Krebs cycle intermediates using a suitable chromatography column (e.g., reverse-phase C18).

    • Detect and quantify the intermediates using electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) for targeted analysis.[11] Use stable isotope-labeled internal standards for accurate quantification.

Protocol 3: Stable Isotope Tracing for Metabolic Flux Analysis

This protocol uses stable isotope-labeled substrates to trace the metabolic fate of this compound and its contribution to the Krebs cycle.[14][15][16][17]

  • Tracer Selection: Synthesize a stable isotope-labeled version of this compound (e.g., uniformly labeled with 13C).

  • Cell Labeling:

    • Culture cells in a medium containing the 13C-labeled this compound.

    • Collect cell samples at various time points to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction and Analysis:

    • Perform metabolite extraction as described in Protocol 2.

    • Analyze the samples using LC-MS/MS to determine the mass isotopologue distribution of Krebs cycle intermediates.

  • Metabolic Flux Analysis (MFA):

    • Use the mass isotopologue distribution data as input for MFA software.

    • Construct a metabolic model of the relevant pathways.

    • Calculate the relative flux through different pathways to determine how this compound is metabolized and how it contributes to the Krebs cycle.[18][19]

Quantitative Data Presentation: A Framework for Future Studies

While quantitative data on the effect of this compound on the Krebs cycle is not currently available, the following table outlines the key parameters that should be measured in future studies to elucidate its role.

ParameterExperimental TechniqueExpected Outcome/Interpretation
Cellular Respiration Extracellular Flux Analysis (Seahorse)Measurement of Oxygen Consumption Rate (OCR) to determine changes in basal and maximal respiration upon this compound treatment.[4][8][9]
Krebs Cycle Intermediate Levels LC-MS/MSQuantification of changes in the pool sizes of citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate.[11][12]
Metabolic Flux Stable Isotope Labeling with 13C-5-oxohexanoate followed by LC-MS/MS and Metabolic Flux Analysis (MFA)Determination of the rate of entry of carbon from this compound into the Krebs cycle and its contribution to the pools of cycle intermediates.[14][16][19]
Enzyme Activity In vitro enzyme assays with isolated mitochondria or purified enzymesAssessment of the direct inhibitory or activating effect of this compound on key Krebs cycle enzymes like citrate synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.[20]

Conclusion

The role of this compound in Krebs cycle activity remains an unexplored area of metabolic research. Based on the metabolism of structurally analogous compounds, it is plausible that this compound could serve as a fuel source for the Krebs cycle, likely after conversion to acetyl-CoA or other cycle intermediates. However, its potential to alter Krebs cycle flux through allosteric regulation or by shifting the cellular redox state cannot be discounted. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically investigate the metabolic fate of this compound and its bioenergetic consequences. Such studies will be crucial in expanding our understanding of the intricate network of metabolic pathways that sustain cellular life and may uncover novel points of regulation with therapeutic potential.

References

The Therapeutic Frontier: An In-depth Technical Guide to 5-Oxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse chemical landscape of 5-oxohexanoate derivatives is emerging as a promising frontier in therapeutic development. These compounds, characterized by a core keto-acid structure, have demonstrated significant potential in modulating key biological pathways implicated in a range of diseases, most notably cancer and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, detailing their synthesis, biological activities, and mechanisms of action. It is intended to serve as a resource for researchers and drug development professionals dedicated to advancing novel therapeutic strategies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. The specific approach often depends on the desired substitutions on the core structure.

General Protocol for the Synthesis of 6-aryl-4-oxohex-5-enoic acids

A common route involves the condensation of an appropriate aldehyde with levulinic acid.

Detailed Methodology:

  • Reaction Setup: Dissolve the selected aldehyde and levulinic acid in toluene.

  • Catalyst Addition: Add catalytic amounts of piperidine (B6355638) and acetic acid to the solution.

  • Reaction Conditions: Heat the mixture to reflux.

  • Purification: The resulting 6-aryl-4-oxohex-5-enoic acids can be purified using standard techniques such as recrystallization or column chromatography.[1][2]

General Protocol for the Synthesis of 6-aryl-4-oxohexanoic acids

The arylidene derivatives obtained from the previous synthesis can be reduced to their corresponding saturated analogues.

Detailed Methodology:

  • Reaction Setup: Dissolve the 6-aryl-4-oxohex-5-enoic acid in a suitable solvent.

  • Catalyst: Use palladium on carbon (10% Pd/C) as the catalyst.

  • Reaction Conditions: Carry out the reduction with hydrogen gas at room temperature.[1][2]

  • Workup and Purification: After the reaction is complete, filter the catalyst and purify the product, which may sometimes yield a lactone derivative as a by-product.[1][2]

Therapeutic Potential: A Focus on Anticancer and Anti-inflammatory Activity

Research into the biological activities of this compound derivatives has revealed significant potential in oncology and inflammatory diseases. The versatility of the this compound scaffold allows for the generation of a diverse library of compounds with a range of therapeutic effects.

Anticancer Activity

Several derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

For instance, certain novel bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing significant inhibitory activity against glioma cells.[3] The proposed mechanism for some of these compounds involves cell cycle arrest at the S-phase and interaction with DNA.[3] Similarly, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have shown enhanced anticancer activity against human lung epithelial cells.[4] Furthermore, some 5-oxo-hexahydroquinoline derivatives have been designed and synthesized to inhibit P-glycoprotein, a key player in multidrug resistance in cancer.

The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

Derivative ClassCell LineIC50 (µM)Reference
Bis-2(5H)-furanone derivative (4e)C6 glioma12.1[3]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)Multiple cancer cell linesPotent activity[5]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives (VIb-d)HeLa10.64 - 33.62[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[7]
Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators and enzymes.

A series of 6-aryl-4-oxohexanoic acids were tested for their effects on eicosanoid biosynthesis.[1][2] Eicosanoids are signaling molecules that play a crucial role in inflammation. One of the synthesized compounds, a 6-aryl-4-oxohex-5-enoic acid derivative (IIe), demonstrated higher in vivo anti-inflammatory activity than the established non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489) at the same dose.[1][2]

Furthermore, the broader class of keto acids is known to modulate signaling pathways involved in inflammation. For example, they can influence the NF-κB pathway, a central regulator of the inflammatory response.[8]

Mechanisms of Action: Modulating Key Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their ability to interact with and modulate various intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in many cancers and inflammatory diseases. Some keto acid derivatives have been shown to inhibit the NF-κB survival pathway, leading to increased production of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.[8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Derivative This compound Derivative IKK IKK Complex Derivative->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB (p50/p65) IkB->NFkB_p50_p65_active Ubiquitination & Degradation Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Transcription Inflammation Inflammation & Cell Proliferation Gene_Expression->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription. The mTOR pathway is often hyperactivated in cancer. Alpha-keto acids, such as α-ketoglutarate, have been shown to influence mTOR signaling.[9] While direct evidence for this compound derivatives is still emerging, their structural similarity to other keto acids suggests they may also modulate this critical pathway.

mTOR_Pathway Derivative This compound Derivative mTORC1 mTORC1 Derivative->mTORC1 Modulation S6K1 S6K1 mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Potential modulation of the mTOR signaling pathway by a this compound derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic compounds. The following sections provide generalized methodologies for key in vitro assays used to assess the anticancer and anti-inflammatory potential of this compound derivatives.

In Vitro Anticancer Assays

A fundamental step in anticancer drug discovery is the in vitro evaluation of a compound's cytotoxic and apoptotic effects on cancer cell lines.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[10]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.[10]

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and wash with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[10]

Anticancer_Assay_Workflow Start Start Cell_Culture Cancer Cell Line Culture & Maintenance Start->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Assay (Apoptosis) IC50_Determination->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

References

The Potential Involvement of 5-Oxohexanoate in Ketone Body Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketone bodies are critical alternative energy sources, particularly for extrahepatic tissues during periods of fasting or carbohydrate restriction. The metabolism of these molecules, encompassing their synthesis (ketogenesis) and utilization (ketolysis), is a tightly regulated process central to metabolic homeostasis. This technical guide provides an in-depth overview of the core pathways of ketone body metabolism. While direct experimental evidence for the involvement of 5-oxohexanoate is currently limited, this document explores its hypothetical role based on established principles of fatty acid and keto acid biochemistry. We present potential metabolic pathways, detail relevant experimental protocols for the analysis of keto acids, and provide illustrative quantitative data. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in novel aspects of ketone metabolism and the potential roles of under-investigated metabolic intermediates.

Introduction to Ketone Body Metabolism

Ketone bodies, primarily acetoacetate (B1235776), β-hydroxybutyrate, and acetone, are produced in the liver from the breakdown of fatty acids.[1][2] This process, known as ketogenesis, is upregulated during states of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet. The liver, while being the primary site of ketone body synthesis, lacks the necessary enzymes to utilize them for energy.[3][4] Consequently, ketone bodies are exported to peripheral tissues, including the brain, heart, and skeletal muscle, where they are converted back to acetyl-CoA and enter the citric acid cycle for ATP production in a process called ketolysis.[4][5]

The regulation of ketone body metabolism is intricate, involving hormonal control by insulin (B600854) and glucagon, and substrate availability, primarily free fatty acids.[6][7] Dysregulation of this pathway can lead to pathological conditions such as diabetic ketoacidosis, a life-threatening complication of uncontrolled diabetes.[8]

Core Pathways of Ketone Body Metabolism

Ketogenesis: Hepatic Synthesis of Ketone Bodies

Ketogenesis occurs within the mitochondria of liver cells and proceeds through the following key steps:

  • Thiolysis: Two molecules of acetyl-CoA, derived primarily from fatty acid β-oxidation, condense to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase.[6]

  • HMG-CoA Synthesis: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase.[6]

  • HMG-CoA Cleavage: HMG-CoA is subsequently cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.[6]

  • Interconversion and Spontaneous Decarboxylation: Acetoacetate can be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, an NAD+-dependent enzyme.[6] Acetoacetate can also undergo spontaneous decarboxylation to form acetone, which is largely excreted through the lungs.[6]

Ketogenesis cluster_liver_mito Liver Mitochondria acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase Acetyl-CoA acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase acetyl_coa2 Acetyl-CoA beta_hydroxybutyrate β-Hydroxybutyrate acetoacetate->beta_hydroxybutyrate β-Hydroxybutyrate Dehydrogenase (NADH <-> NAD+) acetone Acetone acetoacetate->acetone Spontaneous Decarboxylation

Figure 1: The Ketogenesis Pathway in the Liver.
Ketolysis: Utilization of Ketone Bodies in Extrahepatic Tissues

Extrahepatic tissues utilize ketone bodies for energy through the following steps:

  • Oxidation of β-Hydroxybutyrate: β-hydroxybutyrate is oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase.[8]

  • Activation of Acetoacetate: Acetoacetate is activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). This is a critical rate-limiting step in ketone body utilization, and the absence of this enzyme in the liver prevents hepatic ketolysis.[9]

  • Thiolytic Cleavage: Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle.[4]

Ketolysis cluster_peripheral_mito Extrahepatic Mitochondria beta_hydroxybutyrate β-Hydroxybutyrate acetoacetate Acetoacetate beta_hydroxybutyrate->acetoacetate β-Hydroxybutyrate Dehydrogenase (NAD+ -> NADH) acetoacetyl_coa Acetoacetyl-CoA acetoacetate->acetoacetyl_coa SCOT (Succinyl-CoA -> Succinate) acetyl_coa 2x Acetyl-CoA acetoacetyl_coa->acetyl_coa Thiolase tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle

Figure 2: The Ketolysis Pathway in Peripheral Tissues.

Hypothetical Involvement of this compound in Metabolism

Direct experimental evidence detailing the metabolic fate of this compound is scarce. However, based on its structure as a medium-chain keto acid, a plausible metabolic pathway can be proposed.

Potential Synthesis of this compound

This compound could potentially be synthesized from the metabolism of certain amino acids or through the ω-oxidation of fatty acids. The degradation of amino acids such as lysine (B10760008) and tryptophan can yield intermediates that could theoretically be converted to this compound. Additionally, the ω-oxidation of hexanoic acid, a medium-chain fatty acid, could lead to the formation of a dicarboxylic acid, which might then be further metabolized to this compound.

Hypothetical Degradation Pathway of this compound

It is hypothesized that this compound would first be activated to its CoA ester, 5-oxohexanoyl-CoA, by an acyl-CoA synthetase. Following activation, it could enter a metabolic pathway analogous to β-oxidation. The presence of the keto group at the 5-position suggests that it might be metabolized to intermediates that can enter central carbon metabolism, such as acetyl-CoA and succinyl-CoA.

Hypothetical_5_Oxohexanoate_Metabolism cluster_hypothetical Hypothetical Metabolic Fate Amino_Acids Amino Acids (e.g., Lysine) Five_Oxohexanoate This compound Amino_Acids->Five_Oxohexanoate Putative Synthesis Fatty_Acids Fatty Acids (ω-oxidation) Fatty_Acids->Five_Oxohexanoate Putative Synthesis Five_Oxohexanoyl_CoA 5-Oxohexanoyl-CoA Five_Oxohexanoate->Five_Oxohexanoyl_CoA Acyl-CoA Synthetase Metabolic_Intermediates Metabolic Intermediates Five_Oxohexanoyl_CoA->Metabolic_Intermediates Hypothetical β-oxidation-like pathway Acetyl_CoA Acetyl-CoA Metabolic_Intermediates->Acetyl_CoA Succinyl_CoA Succinyl-CoA Metabolic_Intermediates->Succinyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 3: Hypothetical Metabolic Pathway of this compound.

Quantitative Data

Due to the limited research on this compound, quantitative data regarding its specific metabolic flux, enzyme kinetics, and physiological concentrations are not available. The following tables are provided as templates for researchers to populate with experimental data.

Table 1: Illustrative Kinetic Parameters of Enzymes in Ketone Body Metabolism

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg protein)Source
ThiolaseAcetyl-CoAData not availableData not availableHypothetical
HMG-CoA SynthaseAcetoacetyl-CoA, Acetyl-CoAData not availableData not availableHypothetical
HMG-CoA LyaseHMG-CoAData not availableData not availableHypothetical
β-Hydroxybutyrate DehydrogenaseAcetoacetate, NADHData not availableData not availableHypothetical
SCOTAcetoacetate, Succinyl-CoAData not availableData not availableHypothetical

Table 2: Template for Physiological Concentrations of this compound

Biological MatrixConditionConcentration (µM)Standard DeviationN
PlasmaHealthy ControlTo be determinedTo be determinedTo be determined
PlasmaKetotic StateTo be determinedTo be determinedTo be determined
UrineHealthy ControlTo be determinedTo be determinedTo be determined
UrineKetotic StateTo be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of keto acid metabolism, which can be adapted for the investigation of this compound.

Quantification of Keto Acids in Biological Samples by GC-MS

This protocol describes a general method for the quantification of keto acids, such as this compound, in biological matrices like plasma or urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Internal Standard (e.g., a deuterated analog of the analyte)

  • Organic solvents (e.g., ethyl acetate, hexane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add a known amount of the internal standard.

    • Acidify the sample to pH ~1-2 with HCl.

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic layer and repeat the extraction twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to achieve separation of the analytes.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification of the target ions of the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the keto acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., TMS) Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 4: Experimental Workflow for GC-MS Analysis of Keto Acids.
Enzymatic Assay for Keto Acid Dehydrogenase Activity

This spectrophotometric assay measures the activity of dehydrogenase enzymes that may be involved in the metabolism of keto acids like this compound. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NAD+ solution

  • Coenzyme A (CoA) solution

  • Substrate solution (e.g., this compound)

  • Enzyme preparation (e.g., mitochondrial extract)

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD+, and CoA.

  • Pre-incubation:

    • Add the enzyme preparation to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate (this compound) to the cuvette.

  • Spectrophotometric Measurement:

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The metabolism of ketone bodies is a fundamental aspect of human physiology, providing a vital energy source for key organs during periods of glucose scarcity. While the core pathways of ketogenesis and ketolysis are well-established, the roles of many intermediary metabolites remain to be fully elucidated. This compound represents one such molecule of interest. Although direct evidence of its involvement in ketone body metabolism is currently lacking, its chemical structure suggests a plausible role as an intermediate in fatty acid or amino acid catabolism.

Future research should focus on several key areas to clarify the role of this compound:

  • Metabolomic Profiling: Targeted and untargeted metabolomics studies in various physiological and pathological states (e.g., fasting, ketogenic diet, diabetes) are needed to determine the in vivo presence and concentration of this compound.

  • Enzyme Identification and Characterization: The enzymes responsible for the synthesis and degradation of this compound need to be identified and their kinetic properties characterized.

  • Tracer Studies: Stable isotope tracer studies can be employed to definitively map the metabolic fate of this compound and its contribution to central carbon metabolism.

  • Functional Studies: Investigating the physiological effects of this compound on cellular signaling pathways and gene expression will provide insights into its potential biological functions.

A deeper understanding of the metabolism of this compound and other under-investigated keto acids could open new avenues for therapeutic intervention in metabolic disorders and provide novel biomarkers for disease diagnosis and monitoring. This technical guide provides a framework for initiating such investigations.

References

Methodological & Application

Application Note and Protocol for GC-MS Analysis of 5-Oxohexanoate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 5-oxohexanoate in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction

This compound is a keto acid that can be an important intermediate in various metabolic pathways. Its accurate and sensitive quantification in biological matrices like urine is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol details a robust two-step derivatization process involving methoximation followed by silylation.[1][2][3]

Experimental Protocol

This protocol is designed for the extraction, derivatization, and subsequent GC-MS analysis of this compound from human urine samples.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine, such as 2-ketocaproic acid)[4][5]

  • Urine samples (stored at -20°C or lower)[6][7]

  • Methoxyamine hydrochloride (MeOX)[1][8][9]

  • Pyridine (B92270) (anhydrous)[1][6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][9]

  • Ethyl acetate (B1210297) (GC grade)[8][9]

  • Hexane (GC grade)[8]

  • Hydrochloric acid (HCl)[6][9]

  • Sodium sulfate (B86663) (anhydrous)[9]

  • Deionized water

2. Equipment

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)[9]

  • Centrifuge[8][9]

  • Vortex mixer

  • Nitrogen evaporator or Speed Vac Concentrator[8]

  • Heating block or incubator[8][9]

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts[8]

  • Micropipettes and tips

3. Sample Preparation and Extraction

  • Thawing and Centrifugation: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. Centrifuge the samples at 3000 x g for 10 minutes to remove any particulate matter.[9]

  • Aliquoting and Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a clean glass centrifuge tube. Add a known amount of the internal standard solution.

  • Acidification: Acidify the urine to a pH of 1-2 by adding hydrochloric acid (HCl).[9] This step is crucial for efficient extraction of the organic acid.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.[9]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[9]

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[9]

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.[9]

    • Repeat the extraction process twice more with fresh ethyl acetate, pooling all the organic extracts.[9]

  • Drying the Extract: Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water.[9]

  • Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at 40°C.[9] It is critical that the sample is completely dry before proceeding to the derivatization step, as silylating agents are moisture-sensitive.[1]

4. Derivatization

A two-step derivatization process is employed to protect both the ketone and carboxylic acid functional groups of this compound.[2][3]

  • Step 1: Methoximation (Protection of the Ketone Group)

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[2][9]

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.[9]

    • Vortex the mixture and incubate at 60°C for 30-60 minutes.[2][9] This reaction converts the ketone group to a methoxime derivative, preventing tautomerization.[3]

    • Cool the vial to room temperature.

  • Step 2: Silylation (Derivatization of the Carboxylic Acid Group)

    • Add 80-90 µL of BSTFA with 1% TMCS to the methoximated sample.[1][3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60-70°C for 30-60 minutes.[8][10] This step converts the carboxylic acid group into a volatile trimethylsilyl (B98337) (TMS) ester.[3]

    • After cooling to room temperature, transfer the final derivatized sample to a GC vial with an insert for analysis.[8]

5. GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[11]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and to identify characteristic ions.[7][11] For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and the internal standard.[12]

Data Presentation

Quantitative data for the analysis of this compound should be summarized for clear interpretation and comparison. The following table is a template for presenting the results of method validation and sample analysis.

ParameterThis compound DerivativeInternal Standard Derivative
Retention Time (min) e.g., 12.5e.g., 14.2
Quantifier Ion (m/z) To be determinedTo be determined
Qualifier Ion(s) (m/z) To be determinedTo be determined
Linearity (R²) > 0.99-
Limit of Detection (LOD) e.g., 0.05 µg/mL-
Limit of Quantification (LOQ) e.g., 0.15 µg/mL-
Accuracy (% Recovery) 85% - 115%-
Precision (%RSD) < 15%-

Note: The specific values for retention time and mass-to-charge ratios will depend on the exact instrumentation and conditions used. The LOD, LOQ, and linear range are illustrative and should be determined during method validation.[3][10] The mass spectrum of the derivatized this compound is expected to show a characteristic fragmentation pattern under electron ionization.

Visualizations

Derivatization Pathway of this compound

The following diagram illustrates the two-step derivatization process of this compound for GC-MS analysis.

G cluster_derivatization Derivatization Pathway 5_Oxohexanoate This compound (Ketone and Carboxylic Acid) Methoximated_Intermediate Methoximated Intermediate 5_Oxohexanoate->Methoximated_Intermediate + Methoxyamine HCl (Oximation) Final_Derivative TMS-Methoxime Derivative (Volatile) Methoximated_Intermediate->Final_Derivative + BSTFA + 1% TMCS (Silylation)

Derivatization of this compound for GC-MS.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

G cluster_workflow Experimental Workflow Sample_Collection Urine Sample Collection and Storage (-20°C) Sample_Preparation Sample Thawing, Centrifugation, and Aliquoting Sample_Collection->Sample_Preparation Extraction Acidification and Liquid-Liquid Extraction Sample_Preparation->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Two-Step Derivatization: 1. Methoxyamination 2. Silylation Drying->Derivatization GC_MS_Analysis GC-MS Injection and Data Acquisition Derivatization->GC_MS_Analysis Data_Processing Data Processing, Quantification, and Reporting GC_MS_Analysis->Data_Processing

GC-MS Analysis Workflow for this compound.

References

Application Notes and Protocols for HPLC-Based Quantification of 5-Oxohexanoate in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate, a six-carbon keto acid, is an intermediate metabolite with potential significance in various physiological and pathological processes. Its structural similarity to other short-chain fatty acids and keto acids suggests a role in cellular energy metabolism. Accurate quantification of this compound in biological fluids such as plasma and urine is crucial for understanding its metabolic pathways, identifying potential biomarkers for disease, and assessing the metabolic effects of xenobiotics.

This document provides detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also described. As validated methods for this compound are not widely published, the protocols provided are based on established methods for structurally similar analytes and should be considered a starting point for in-house method development and validation.[1][2]

Hypothetical Metabolic Pathway of this compound

The precise metabolic fate of this compound has not been extensively elucidated in the scientific literature. However, based on the known metabolism of hexanoic acid and other keto acids, a hypothetical catabolic pathway can be proposed.[3][4] This pathway likely involves mitochondrial enzymes and mirrors steps in fatty acid beta-oxidation.

A plausible metabolic route for this compound could proceed as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 5-oxohexanoyl-CoA, by an acyl-CoA synthetase.

  • Reduction: The ketone group at the 5-position may be reduced to a hydroxyl group by a ketoreductase, utilizing NADH or NADPH as a cofactor.

  • Beta-Oxidation: The resulting acyl-CoA would then enter the beta-oxidation spiral, undergoing a series of reactions including dehydrogenation, hydration, and thiolytic cleavage to yield acetyl-CoA and a shorter acyl-CoA chain.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase 3-Hydroxy-5-oxohexanoyl-CoA 3-Hydroxy-5-oxohexanoyl-CoA 5-Oxohexanoyl-CoA->3-Hydroxy-5-oxohexanoyl-CoA Acyl-CoA Dehydrogenase 3,5-Dioxohexanoyl-CoA 3,5-Dioxohexanoyl-CoA 3-Hydroxy-5-oxohexanoyl-CoA->3,5-Dioxohexanoyl-CoA Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3,5-Dioxohexanoyl-CoA->Acetyl-CoA Thiolase Butanoyl-CoA Butanoyl-CoA 3,5-Dioxohexanoyl-CoA->Butanoyl-CoA Thiolase

A hypothetical metabolic pathway for this compound.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Retention Time (min)User-defined
Linearity (r²)>0.995
Range (µg/mL)User-defined
Limit of Detection (LOD)User-defined
Limit of Quantification (LOQ)User-defined
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Quantification of this compound in Human Plasma by HPLC-UV

Sample IDConcentration (ng/mL)Concentration (nmol/L)
Control 1DataData
Control 2DataData
Patient 1DataData
Patient 2DataData

Table 3: Quantification of this compound in Human Urine by HPLC-UV

Sample IDConcentration (µg/mL)Concentration (µmol/L)Normalized to Creatinine (B1669602) (µmol/mmol Cr)
Control 1DataDataData
Control 2DataDataData
Patient 1DataDataData
Patient 2DataDataData

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol details a reverse-phase HPLC method for the analysis of this compound in human plasma.[1] Due to the lack of a strong chromophore, UV detection is performed at a low wavelength.

Materials and Reagents:

  • This compound standard (≥95% purity)

  • Internal Standard (IS): e.g., 2-oxohexanoic acid or a stable isotope-labeled this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions (Starting Point):

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 210 nm
Run Time15 minutes

Procedure:

  • Preparation of Solutions:

    • Mobile Phase: Dissolve 3.4 g of KH₂PO₄ in 800 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Add 200 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Protein Precipitation): [2]

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

Quantification is performed by creating a calibration curve. Plot the peak area ratio of this compound to the internal standard against the concentration of the prepared standards. The concentration of this compound in the plasma samples is then calculated from the linear regression of the calibration curve.

HPLC Workflow for this compound in Plasma HPLC Analysis Workflow for this compound in Plasma cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Cold Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC_Injection Inject into HPLC-UV System Filter->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for HPLC analysis of this compound in plasma.
Protocol 2: Quantification of this compound in Human Urine by HPLC-UV

For urine samples, a simple dilution and filtration may be sufficient.

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant with the mobile phase to bring the analyte concentration within the calibration range.

    • Add the internal standard.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis and Data Analysis:

    • Follow the same HPLC conditions and data analysis procedure as described in Protocol 1.

    • For urine samples, it is recommended to normalize the results to creatinine concentration to account for variations in urine dilution.

Alternative Method: GC-MS Analysis with Derivatization

For higher sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This method requires a two-step derivatization to increase the volatility of this compound.[1][2]

Derivatization Steps:

  • Oximation: The keto group is protected using a reagent like methoxyamine hydrochloride in pyridine. This prevents tautomerization.

  • Silylation: The carboxylic acid group is derivatized to its trimethylsilyl (B98337) (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Conditions (Starting Point):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

GCMS_Workflow GC-MS Analysis Workflow with Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation) Biological_Sample->Extraction Drying Evaporate to Dryness Extraction->Drying Oximation Oximation (e.g., Methoxyamine HCl) Drying->Oximation Silylation Silylation (e.g., BSTFA + 1% TMCS) Oximation->Silylation GCMS_Injection Inject into GC-MS System Silylation->GCMS_Injection Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for GC-MS analysis of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the HPLC-based quantification of this compound in biological fluids. Due to the limited availability of published methods specific to this analyte, researchers are encouraged to perform thorough in-house validation of the chosen method to ensure its suitability for their specific application and matrix. The provided templates for data presentation and the hypothetical metabolic pathway can serve as valuable frameworks for organizing and interpreting experimental results. The alternative GC-MS method offers a more sensitive and selective approach, which may be necessary for detecting low endogenous concentrations of this compound.

References

Enhancing 5-Oxohexanoate Detection: Application Notes and Protocols for Derivatization-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate is a keto acid of growing interest in metabolic research due to its potential role in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its biological significance. However, its inherent chemical properties, including polarity and the presence of both a ketone and a carboxylic acid functional group, present analytical challenges, particularly for mass spectrometry-based methods.

This document provides detailed application notes and protocols for enhancing the detection of this compound through chemical derivatization. These methods are designed to improve chromatographic behavior, increase ionization efficiency, and ultimately enhance the sensitivity and reliability of quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Derivatization Strategies for this compound Analysis

The primary strategies for derivatizing this compound involve targeting its ketone and/or carboxylic acid functional groups. The choice of method depends on the analytical platform (GC-MS or LC-MS/MS), the required sensitivity, and the sample matrix.

For Gas Chromatography-Mass Spectrometry (GC-MS):

A two-step derivatization is typically employed to increase volatility and thermal stability.[1][2]

  • Oximation: The ketone group is protected by reacting it with an oximation reagent like methoxyamine hydrochloride. This prevents tautomerization and the formation of multiple derivatives.[1][3]

  • Silylation: The carboxylic acid group is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2][4]

Alternatively, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to derivatize the keto group, forming a stable oxime that is highly sensitive to electron capture detection and suitable for GC-MS analysis.[5][6][7]

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Derivatization for LC-MS/MS aims to improve ionization efficiency.

  • Girard's Reagents (T or P): These reagents react with the ketone group to form a hydrazone derivative that carries a permanent positive charge (a quaternary ammonium (B1175870) or pyridinium (B92312) moiety).[8][9] This "charge-tagging" strategy significantly enhances the response in positive-ion electrospray ionization (ESI).[10][11][12]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Derivatization with PFBHA is also effective for LC-MS/MS, as the resulting oxime shows enhanced ionization efficiency in negative ESI mode.[1][13]

  • 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the ketone group to form a hydrazone, which can improve chromatographic retention and detection sensitivity.[14]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of keto acids using the described derivatization methods. These values are based on published data for structurally similar analytes and serve as a general guide.[2][5][14]

Table 1: Typical Performance of GC-MS Methods for Keto Acid Analysis

ParameterOximation followed by SilylationPFBHA Derivatization
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Accuracy (% Recovery) 80-120%85-115%
Precision (%RSD) <15%<15%

Table 2: Typical Performance of LC-MS/MS Methods for Keto Acid Analysis

ParameterGirard's Reagent DerivatizationPFBHA Derivatization
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range0.01 - 0.1 µM[5]
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) <15%<15%

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the derivatization and analysis of this compound.

Protocol 1: GC-MS Analysis via Oximation and Silylation

This protocol describes a robust two-step derivatization for the analysis of this compound in biological samples like plasma or urine.[1][2][3]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., 100 µL Plasma) Precipitation Protein Precipitation (e.g., 400 µL cold Acetonitrile) Sample->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen stream, 40°C) Supernatant->Dry Oximation Oximation (50 µL Methoxyamine HCl in Pyridine) Incubate 60°C, 60 min Dry->Oximation Silylation Silylation (80 µL BSTFA + 1% TMCS) Incubate 60°C, 30-60 min Oximation->Silylation GCMS_Analysis GC-MS Injection and Analysis Silylation->GCMS_Analysis Data_Processing Data Acquisition & Processing GCMS_Analysis->Data_Processing

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

  • Sample Preparation (from Human Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.[3]

  • Derivatization:

    • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.[1][4]

    • Silylation: After cooling to room temperature, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 60°C for 30-60 minutes.[1][3]

  • GC-MS Analysis:

    • Column: Use a mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[15]

    • Injection: Inject 1 µL in splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3][15]

    • MS Detection: Operate in full scan mode (e.g., m/z 50-550) to identify the derivatized analyte and its fragments. For quantification, use Selected Ion Monitoring (SIM) mode for improved sensitivity.[15]

Protocol 2: LC-MS/MS Analysis via Girard's Reagent T Derivatization

This protocol targets the ketone group to introduce a permanent positive charge, significantly enhancing detection by ESI-MS.[8][12]

LCMS_Girard_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Dry Evaporate to Dryness (Nitrogen stream) Sample->Dry Reagent_Add Add Girard's Reagent T Solution (10 mg/mL in Methanol (B129727) with 5% Acetic Acid) Dry->Reagent_Add Incubate Incubation (60°C for 30 minutes) Reagent_Add->Incubate Dilute Cool and Dilute with Initial Mobile Phase Incubate->Dilute LCMS_Analysis LC-MS/MS Injection and Analysis (Positive ESI Mode) Dilute->LCMS_Analysis Data_Processing Data Acquisition & Processing LCMS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS analysis using Girard's Reagent.

Detailed Protocol:

  • Sample Preparation:

    • Start with a protein-precipitated and extracted sample supernatant containing this compound.

    • Dry down the sample under a stream of nitrogen.[12]

  • Derivatization:

    • Prepare a 10 mg/mL solution of Girard's Reagent T in methanol containing 5% acetic acid.[12]

    • Add 100 µL of the Girard's Reagent T solution to the dried sample extract.[12]

    • Vortex briefly to dissolve the residue.

    • Incubate the reaction mixture at 60°C for 30 minutes.[12]

  • LC-MS/MS Analysis:

    • After incubation, cool the sample to room temperature.

    • Dilute the sample with the initial mobile phase for LC-MS/MS analysis.

    • LC System: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

    • Mobile Phase: Use standard mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M]+ of the Girard's T-derivatized analyte. Product ions will be generated by collision-induced dissociation, often involving a characteristic neutral loss of the trimethylamine (B31210) moiety.[9]

Protocol 3: LC-MS/MS Analysis via PFBHA Derivatization

This protocol is suitable for enhancing sensitivity in negative ion mode ESI-MS.[1][13]

LCMS_PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., 50 µL Plasma) Precipitation Protein Precipitation (e.g., 200 µL cold Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reagent_Add Add 50 µL PFBHA Solution and 50 µL Buffer (pH 5) Supernatant->Reagent_Add Incubate Incubation (60°C for 30 minutes) Reagent_Add->Incubate Cool Cool to Room Temperature Incubate->Cool LCMS_Analysis LC-MS/MS Injection and Analysis (Negative ESI Mode) Cool->LCMS_Analysis Data_Processing Data Acquisition & Processing LCMS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS analysis using PFBHA.

Detailed Protocol:

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.[13]

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.[13]

  • Derivatization:

    • To the supernatant, add 50 µL of 50 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water and 50 µL of 100 mM pyridine-p-toluenesulfonate (PPTS) buffer (pH 5).[13]

    • Vortex briefly and incubate at 60°C for 30 minutes.[13]

  • LC-MS/MS Analysis:

    • After incubation, cool the mixture to room temperature.

    • LC System: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

    • Mobile Phase: Use standard mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[13]

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M-H]⁻ of the PFBHA-derivatized analyte.[13]

Conclusion

Chemical derivatization is an essential strategy for the robust and sensitive quantification of this compound in complex biological samples. For GC-MS analysis, a two-step oximation and silylation protocol provides excellent volatility and thermal stability. For LC-MS/MS, derivatization with Girard's reagents or PFBHA significantly enhances ionization efficiency in positive or negative mode, respectively. The choice of method should be guided by the available instrumentation and the specific requirements of the research study. The protocols provided herein offer a solid foundation for developing and validating high-performance analytical methods for this compound.

References

Application Notes: Solid-Phase Extraction for the Isolation of 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate, a keto acid, is a molecule of interest in various biological and chemical studies. Its accurate quantification often requires efficient isolation from complex matrices such as plasma, urine, or reaction mixtures. Solid-phase extraction (SPE) is a robust and selective method for sample cleanup and concentration, enabling more accurate downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This document provides a detailed protocol for the isolation of this compound using weak anion exchange solid-phase extraction.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing an effective SPE method.

PropertyValueSource
Molecular FormulaC6H10O3[1]
Molecular Weight130.14 g/mol [1][2]
pKa4.63 (Predicted)[2]
AppearanceColorless to red to green clear liquid[3]
Boiling Point128-129 °C at 3 Torr[1]
Synonyms4-Acetylbutyric acid, 5-Ketohexanoic acid[2][3]

Principle of Weak Anion Exchange SPE

This protocol utilizes a weak anion exchange (WAX) SPE sorbent. At a pH of approximately 2 units above the pKa of 5-oxohexanoic acid (pKa ≈ 4.63), the carboxylic acid group will be deprotonated and carry a negative charge. The WAX sorbent, which typically contains primary, secondary, or tertiary amine functional groups, will be positively charged at a pH below its pKa (typically around 8-9.8). This allows for the retention of the negatively charged this compound on the positively charged sorbent via electrostatic interactions. Neutral and basic interferences can be washed away. The analyte is then eluted by raising the pH to neutralize the sorbent or by using a solvent that disrupts the ionic interaction.

Experimental Protocol: Weak Anion Exchange SPE for this compound

This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., Polymeric WAX, ISOLUTE® WAX)

  • Sample (e.g., plasma, urine, cell culture media) pre-treated as necessary (e.g., protein precipitation, centrifugation)

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Ammonium (B1175870) Hydroxide (NH4OH)

  • Formic Acid (HCOOH) or Acetic Acid (CH3COOH)

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Collection tubes

Solution Preparation:

  • Conditioning Solvent: Methanol

  • Equilibration Buffer (pH ~6.6): 25 mM Ammonium Acetate in water. Adjust pH with dilute acetic acid if necessary.

  • Sample Diluent (pH ~6.6): 25 mM Ammonium Acetate in water.

  • Wash Buffer 1 (pH ~6.6): 25 mM Ammonium Acetate in 5% Methanol/water.

  • Wash Solvent 2: Methanol

  • Elution Solvent (pH > 11.8): 5% Ammonium Hydroxide in Methanol.

Protocol Steps:
  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the WAX cartridge. This activates the stationary phase. Do not let the sorbent go dry.

  • Sorbent Equilibration:

    • Pass 1-2 cartridge volumes of deionized water through the cartridge.

    • Pass 1-2 cartridge volumes of Equilibration Buffer (pH ~6.6) through the cartridge. This prepares the sorbent with the correct pH for sample loading. Do not let the sorbent go dry.

  • Sample Loading:

    • Pre-treat the sample as required for your matrix (e.g., for plasma, protein precipitation with acetonitrile (B52724) followed by centrifugation is recommended).

    • Adjust the pH of the sample to ~6.6 by diluting with an equal volume of Sample Diluent.

    • Load the pre-treated and pH-adjusted sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1 (Polar Interferences): Pass 1-2 cartridge volumes of Wash Buffer 1 (pH ~6.6) through the cartridge to remove polar, non-ionic interferences.

    • Wash 2 (Non-polar Interferences): Pass 1 cartridge volume of Methanol to remove non-polar interferences.

  • Elution:

    • Elute the retained this compound by passing 1-2 cartridge volumes of the Elution Solvent (5% NH4OH in Methanol) through the cartridge. The high pH neutralizes the WAX sorbent, releasing the analyte.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).

Experimental Workflow Diagram

SPE_Workflow start Start conditioning 1. Conditioning (Methanol) sample_prep Sample Preparation (e.g., Protein Precipitation, pH Adjustment to ~6.6) start->sample_prep equilibration 2. Equilibration (Water, then pH ~6.6 Buffer) conditioning->equilibration waste1 Waste (Conditioning/Equilibration Solvents) conditioning->waste1 To Waste loading 3. Sample Loading equilibration->loading equilibration->waste1 To Waste sample_prep->loading wash1 4a. Wash 1 (pH ~6.6 Aqueous Buffer) loading->wash1 waste2 Waste (Unretained Sample) loading->waste2 To Waste wash2 4b. Wash 2 (Methanol) wash1->wash2 waste3 Waste (Interferences) wash1->waste3 To Waste elution 5. Elution (5% NH4OH in Methanol) wash2->elution wash2->waste3 To Waste post_proc 6. Evaporation & Reconstitution elution->post_proc analysis Analysis (LC-MS/GC-MS) post_proc->analysis

Caption: Workflow for the isolation of this compound using weak anion exchange SPE.

Retention and Elution Mechanism

Mechanism cluster_loading Loading/Washing (pH ~6.6) cluster_elution Elution (pH > 11.8) sorbent_load WAX Sorbent (+ charge) analyte_load This compound (- charge) analyte_load->sorbent_load Retained (Ionic Bond) interference_load Neutral/Basic Interferences (0/+ charge) interference_load->sorbent_load Not Retained sorbent_elute WAX Sorbent (0 charge) analyte_elute This compound (- charge) sorbent_elute->analyte_elute Eluted

Caption: Simplified diagram of the retention and elution mechanism on a WAX sorbent.

Troubleshooting and Optimization

  • Low Recovery:

    • Ensure the pH of the sample during loading is at least 2 units above the pKa of this compound to ensure it is charged.

    • The elution solvent may not be basic enough to neutralize the sorbent. Increase the concentration of ammonium hydroxide.

    • The analyte may be eluting prematurely during the wash step. Reduce the organic content of the wash solvent.

  • Poor Purity (Interferences in Eluate):

    • Acidic interferences may be co-eluting. Optimize the wash steps by adjusting the pH or the organic solvent strength.

    • If non-polar interferences persist, consider using a mixed-mode SPE cartridge (e.g., WAX with a reversed-phase backbone) which allows for more rigorous washing with organic solvents.

  • Derivatization: For GC-MS analysis, or to improve stability and LC-MS sensitivity, derivatization of the keto group (e.g., oximation) and/or the carboxylic acid group (e.g., silylation) after elution and drying may be necessary.[4][5]

By following this protocol and considering the specific characteristics of the sample matrix, researchers can achieve reliable and reproducible isolation of this compound for subsequent quantitative analysis.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled 5-Oxohexanoate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate is a keto acid of growing interest in metabolic research. Its structural similarity to intermediates in fatty acid and ketone body metabolism suggests a potential role in cellular energy homeostasis and signaling. To elucidate its precise metabolic fate and biological functions, stable isotope-labeled this compound is an indispensable tool. Tracer studies using isotopically labeled compounds allow for the quantitative analysis of metabolic pathways, providing insights into the dynamics of cellular processes.

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound ([¹³C] and [D]) and its application in metabolic tracer studies. The methodologies are designed to be a valuable resource for researchers investigating the role of this keto acid in various physiological and pathological contexts.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through a modified acetoacetic ester synthesis, a classic and versatile method for the preparation of ketones. By utilizing commercially available isotopically labeled starting materials, high isotopic enrichment of the final product can be achieved.

Synthesis of [¹³C]-5-Oxohexanoate

A plausible synthetic route for [¹³C]-5-oxohexanoate involves the alkylation of a ¹³C-labeled ethyl acetoacetate (B1235776) with a suitable three-carbon synthon.

Overall Reaction Scheme:

EAA_13C Ethyl acetoacetate-1,2,3,4-¹³C₄ Intermediate Alkylated Intermediate EAA_13C->Intermediate 1. NaOEt, EtOH 2. 3-Bromopropene Product [¹³C]-5-Oxohexanoate Intermediate->Product 1. aq. NaOH 2. H₃O⁺, Δ

Figure 1: Synthetic pathway for [¹³C]-5-Oxohexanoate.

Experimental Protocol:

  • Alkylation of Ethyl acetoacetate-1,2,3,4-¹³C₄:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol (B145695) to prepare sodium ethoxide.

    • Cool the solution to 0 °C and add ethyl acetoacetate-1,2,3,4-¹³C₄ (1.0 eq) dropwise with stirring.

    • After 30 minutes, add 3-bromopropene (1.1 eq) dropwise and allow the reaction to warm to room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated intermediate.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate, add a 10% aqueous solution of sodium hydroxide (B78521) (3.0 eq).

    • Reflux the mixture for 2-4 hours to facilitate saponification.

    • Cool the reaction and carefully acidify with 6M HCl to a pH of ~2.

    • Gently heat the acidified solution to induce decarboxylation, observed by the evolution of CO₂ gas.

    • After cooling, extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude [¹³C]-5-oxohexanoate by column chromatography or vacuum distillation.

Synthesis of [D]-5-Oxohexanoate

Deuterium-labeled this compound can be synthesized using deuterated acetone (B3395972) as a starting material.

Overall Reaction Scheme:

D_Acetone Acetone-d₆ Intermediate Aldol Adduct D_Acetone->Intermediate 1. LDA, THF, -78 °C 2. Ethyl acrylate (B77674) Product [D]-5-Oxohexanoate Intermediate->Product 1. aq. NaOH 2. H₃O⁺, Δ

Figure 2: Synthetic pathway for [D]-5-Oxohexanoate.

Experimental Protocol:

  • Michael Addition:

    • To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) to form lithium diisopropylamide (LDA).

    • Add acetone-d₆ (1.0 eq) dropwise to the LDA solution and stir for 30 minutes.

    • Add ethyl acrylate (1.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolysis:

    • Dissolve the crude adduct in a mixture of ethanol and 10% aqueous sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction, remove the ethanol under reduced pressure, and acidify with 6M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield [D]-5-oxohexanoate.

    • Purify by column chromatography or vacuum distillation.

Quantitative Data for Synthesis

The following table summarizes representative (hypothetical) data for the synthesis of isotopically labeled this compound. Actual yields and isotopic enrichment may vary depending on reaction conditions and purification efficiency.

Parameter[¹³C]-5-Oxohexanoate[D]-5-Oxohexanoate
Starting Material Ethyl acetoacetate-1,2,3,4-¹³C₄Acetone-d₆
Overall Yield 60-75%55-70%
Isotopic Purity >99% ¹³C>98% D
Chemical Purity >98% (by GC-MS)>98% (by GC-MS)

Application Notes for Tracer Studies

Isotopically labeled this compound can be used as a tracer to investigate its metabolic fate in various biological systems, including cell cultures and animal models.

Hypothesized Metabolic Pathways

Based on its structure, this compound is hypothesized to intersect with central carbon metabolism, particularly fatty acid oxidation and ketone body metabolism.

cluster_0 Mitochondrion This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase Acetyl-CoA Acetyl-CoA 5-Oxohexanoyl-CoA->Acetyl-CoA β-oxidation-like pathway TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 3: Hypothesized mitochondrial metabolism of this compound.

Experimental Workflow for Cell Culture Tracer Studies

Start Seed cells and grow to desired confluency Labeling Incubate cells with medium containing labeled This compound Start->Labeling Quenching Quench metabolism with cold methanol Labeling->Quenching Extraction Extract metabolites Quenching->Extraction Analysis Analyze extracts by GC-MS or LC-MS/MS Extraction->Analysis Data Determine isotopic enrichment in downstream metabolites Analysis->Data

Figure 4: Experimental workflow for a cell-based tracer study.

Detailed Protocol for Cell Culture Tracer Study:

  • Cell Culture and Labeling:

    • Culture cells to approximately 80% confluency.

    • Replace the standard medium with a medium containing a known concentration of isotopically labeled this compound.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extracts under a stream of nitrogen.

    • Derivatize the samples to enhance the volatility and chromatographic properties of the analytes. A two-step derivatization involving methoximation followed by silylation is recommended for GC-MS analysis of keto acids.[1][2]

    • Analyze the derivatized samples by GC-MS or LC-MS/MS to identify and quantify the labeled metabolites.

Quantitative Analysis of Metabolites

The following table provides representative (hypothetical) performance characteristics for the analysis of this compound and its metabolites by GC-MS and LC-MS/MS.

ParameterGC-MS (after derivatization)LC-MS/MS
Principle Separation of volatile derivatives followed by electron ionization and mass analysis.Liquid phase separation followed by electrospray ionization and tandem mass analysis.
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 0.5 µM
Linear Range 0.5 - 100 µM0.05 - 50 µM
Precision (RSD) < 15%< 10%

Conclusion

The synthesis and application of isotopically labeled this compound are critical for advancing our understanding of its role in cellular metabolism. The protocols and application notes provided herein offer a comprehensive guide for researchers to produce this valuable tracer and utilize it in robust metabolic studies. The combination of chemical synthesis, cell culture experiments, and advanced mass spectrometry techniques will undoubtedly shed light on the biological significance of this intriguing keto acid.

References

Application Notes and Protocols for Studying 5-Oxohexanoate Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate is a keto acid whose metabolic fate and cellular effects are not extensively documented in publicly available scientific literature.[1][2] Its structure suggests a potential intersection with fatty acid and amino acid metabolism.[3][4] These application notes provide a theoretical framework and adaptable protocols for initiating the study of this compound metabolism in vitro. The methodologies are based on established techniques for analyzing related molecules like branched-chain keto acids and fatty acids.[5][6][7] Researchers will need to optimize these protocols for their specific cell models and experimental questions.[1][5]

Data Presentation

Quantitative data on the metabolism of this compound in cell culture is not currently available in the scientific literature.[8] The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Quantification of this compound Uptake and Metabolite Formation in [Specify Cell Line]

Time Point (hours)This compound in Media (µM)Intracellular this compound (nmol/mg protein)Metabolite X (nmol/mg protein)Metabolite Y (nmol/mg protein)
0
1
6
12
24

Table 2: Effect of this compound on Key Metabolic Parameters in [Specify Cell Line]

TreatmentCell Viability (%)ATP Levels (relative to control)NAD+/NADH RatioLactate Production (mM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Palmitate)

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cells and exposing them to this compound.

Materials:

  • Selected mammalian cell line (e.g., HepG2, C2C12, primary hepatocytes)[9]

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and seed the cells into appropriate culture plates (e.g., 6-well or 24-well plates) at a predetermined density. Allow cells to adhere and grow for 24 hours.[10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Treatment: The following day, replace the culture medium with a fresh medium containing the desired concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).

  • Harvesting: After incubation, collect the cell culture medium and wash the cells with ice-cold PBS. The cells can then be lysed for downstream analysis.

Protocol 2: Analysis of this compound Metabolism using Mass Spectrometry

This protocol provides a general workflow for extracting and analyzing metabolites from cells treated with this compound.

Materials:

  • Treated cells and media from Protocol 1

  • Internal Standard (e.g., stable isotope-labeled this compound)[8]

  • Ice-cold methanol (B129727)

  • Ethyl acetate[8][11]

  • Nitrogen gas supply

  • Derivatization agent (e.g., BSTFA with 1% TMCS for GC-MS)[8]

  • GC-MS or LC-MS/MS system[6][12]

Procedure:

  • Sample Preparation:

    • To 100 µL of cell lysate or media, add the internal standard.[11]

    • Add 400 µL of ice-cold methanol to precipitate proteins.[11]

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube.[11]

  • Extraction:

    • Perform a liquid-liquid extraction with ethyl acetate.[8][11]

    • Vortex and centrifuge to separate the phases.

    • Collect the organic layer. Repeat the extraction and pool the organic layers.[8][11]

  • Drying and Derivatization:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.[8][11]

    • For GC-MS analysis, perform derivatization (e.g., silylation) to increase the volatility of the analytes.[8]

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using a suitable GC-MS or LC-MS/MS method.[6][12]

    • Quantify this compound and its potential metabolites by comparing their peak areas to that of the internal standard.[11]

Protocol 3: Fatty Acid Oxidation Assay

This protocol can be adapted to investigate if this compound is metabolized through beta-oxidation.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-labeled)

  • Bovine Serum Albumin (BSA)[13]

  • Perchloric acid[14]

  • Scintillation fluid and counter[14]

Procedure:

  • Substrate Preparation: Prepare a solution of radiolabeled this compound complexed with fatty acid-free BSA.[13][14]

  • Cell Treatment: Incubate the cells with the radiolabeled this compound solution for a defined period.

  • Reaction Termination: Stop the reaction by adding perchloric acid.[14]

  • Measurement of Oxidation Products:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity, which corresponds to the acid-soluble metabolites produced during oxidation.[14]

Visualizations

Hypothetical Metabolic Pathway of this compound This compound This compound Mitochondrial_Uptake Mitochondrial Uptake This compound->Mitochondrial_Uptake Activation_to_5-Oxohexanoyl-CoA Activation to 5-Oxohexanoyl-CoA Mitochondrial_Uptake->Activation_to_5-Oxohexanoyl-CoA Beta_Oxidation-like_Pathway Beta-Oxidation-like Pathway Activation_to_5-Oxohexanoyl-CoA->Beta_Oxidation-like_Pathway Acetyl-CoA Acetyl-CoA Beta_Oxidation-like_Pathway->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta_Oxidation-like_Pathway->Propionyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Proposed metabolic fate of this compound via mitochondrial beta-oxidation.

Experimental Workflow for Metabolite Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Sample_Collection 2. Collect Cells and Media Cell_Culture->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction (Methanol Precipitation) Sample_Collection->Metabolite_Extraction LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Metabolite_Extraction->LLE Derivatization 5. Derivatization (for GC-MS) LLE->Derivatization MS_Analysis 6. GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis 7. Data Processing and Quantification MS_Analysis->Data_Analysis

Caption: Workflow for analyzing this compound metabolites by mass spectrometry.

Potential Signaling Interactions of this compound Metabolism cluster_metabolism Metabolism cluster_signaling Signaling Pathways This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Degradation FFARs Free Fatty Acid Receptors (FFARs) This compound->FFARs Potential Interaction Cellular_Energy_Status Cellular Energy Status Acetyl-CoA->Cellular_Energy_Status Influences AMPK AMPK Cellular_Energy_Status->AMPK Regulates

Caption: Theoretical intersections of this compound with cellular signaling pathways.

References

Animal Models for Investigating the In Vivo Effects of 5-Oxohexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate is a keto acid of emerging interest in metabolic research. Understanding its in vivo effects is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic target. This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the in vivo effects of this compound. The methodologies described herein are based on established principles of metabolic and toxicological research and can be adapted for specific research questions. While direct studies on this compound are limited, the protocols draw from methodologies used for structurally related compounds such as 2-Methyl-5-oxohexanoic acid and principles of investigating metabolic pathways.[1][2]

Animal Model Selection and Rationale

The choice of animal model is critical for the successful investigation of this compound's in vivo effects. Rodents, particularly rats and mice, are commonly used in metabolic and toxicological studies due to their well-characterized physiology, genetic homogeneity, and ease of handling.

Recommended Animal Models:

  • Sprague-Dawley Rats: A versatile outbred stock suitable for general metabolism, pharmacokinetic, and toxicology studies.

  • C57BL/6 Mice: A common inbred strain used for metabolic research, with a wealth of genetic information available for mechanistic studies.

Justification: These models are widely accepted in the scientific community and by regulatory agencies for preclinical research. Their relatively short lifespan allows for the timely evaluation of chronic effects.

Data Presentation: Quantitative Summary Tables

Clear and concise data presentation is essential for comparing experimental outcomes. The following tables provide templates for summarizing key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterOral Gavage (10 mg/kg)Intravenous Injection (5 mg/kg)
Cmax (µg/mL) DataData
Tmax (h) DataData
AUC (0-t) (µg*h/mL) DataData
Half-life (t1/2) (h) DataData
Bioavailability (%) DataN/A
Clearance (mL/h/kg) N/AData
Volume of Distribution (L/kg) N/AData

Data to be filled in from experimental results.

Table 2: Acute Toxicity of this compound in C57BL/6 Mice

Route of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
Oral DataDataData
Intraperitoneal DataDataData
Intravenous DataDataData

Data to be filled in from experimental results.

Table 3: Biomarker Analysis in Plasma of Rats Treated with this compound for 28 Days

BiomarkerControl Group (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)p-value
Glucose (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDData
Triglycerides (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDData
Total Cholesterol (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDData
ALT (U/L) Mean ± SDMean ± SDMean ± SDMean ± SDData
AST (U/L) Mean ± SDMean ± SDMean ± SDMean ± SDData
BUN (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDData
Creatinine (mg/dL) Mean ± SDMean ± SDMean ± SDMean ± SDData

Data to be filled in from experimental results.

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the in vivo effects of this compound.

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Acclimation: Acclimate rats for at least one week with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing:

    • Oral Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Group: Administer this compound (e.g., 5 mg/kg) via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 2: Acute Toxicity Assessment of this compound in Mice

Objective: To determine the median lethal dose (LD50) of this compound in C57BL/6 mice via different routes of administration.

Materials:

  • Male and female C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle

  • Dosing syringes and needles

  • Observation cages

Procedure:

  • Acclimation: Acclimate mice for one week.

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the appropriate dose range.

  • Main Study:

    • Divide mice into groups (n=5-10 per sex per group).

    • Administer single doses of this compound at several dose levels (e.g., geometric progression) via the desired routes (oral, intraperitoneal, intravenous). Include a vehicle control group.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record all observations.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).

Protocol 3: Sub-chronic Toxicity and Metabolic Effects of this compound in Rats

Objective: To evaluate the potential toxicity and metabolic effects of repeated daily administration of this compound to Sprague-Dawley rats for 28 days.

Materials:

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • This compound

  • Vehicle

  • Metabolic cages

  • Clinical chemistry and hematology analyzers

  • Histopathology equipment

Procedure:

  • Acclimation and Grouping: Acclimate rats for one week and assign them to control and treatment groups (e.g., low, mid, and high dose).

  • Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Perform detailed clinical observations daily.

    • At the end of the study, place animals in metabolic cages for 24-hour urine and feces collection.

  • Sample Collection: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Euthanize animals and perform a full necropsy. Collect organs for weighing and histopathological examination.

  • Analysis:

    • Analyze blood for parameters listed in Table 3.

    • Analyze urine for relevant biomarkers.

    • Process tissues for histopathological evaluation by a qualified pathologist.

  • Data Analysis: Statistically analyze all quantitative data to identify any dose-dependent effects of this compound.

Visualization of Pathways and Workflows

Diagrams are provided to visualize key processes and hypothetical signaling pathways.

experimental_workflow cluster_preclinical Preclinical Investigation of this compound animal_model Animal Model Selection (Rat/Mouse) pk_study Pharmacokinetic Study animal_model->pk_study acute_tox Acute Toxicity (LD50) animal_model->acute_tox subchronic_tox Sub-chronic Toxicity (28-day) animal_model->subchronic_tox data_analysis Data Analysis & Interpretation pk_study->data_analysis acute_tox->data_analysis subchronic_tox->data_analysis

Caption: Experimental workflow for in vivo investigation of this compound.

hypothetical_metabolism cluster_metabolism Hypothetical Metabolic Pathway of this compound compound This compound phase1 Phase I Metabolism (e.g., Reduction, Oxidation) compound->phase1 intermediate Metabolic Intermediates phase1->intermediate phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) intermediate->phase2 excretion Excretion (Urine, Feces) phase2->excretion

Caption: Hypothetical metabolic pathway of this compound.

signaling_pathway cluster_signaling Hypothetical Signaling Cascade Modulated by this compound compound This compound receptor Cell Surface or Nuclear Receptor compound->receptor second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for investigating the in vivo effects of this compound in animal models. By systematically evaluating its pharmacokinetics, toxicity profile, and metabolic consequences, researchers can gain valuable insights into the biological activities of this compound. The use of standardized models and detailed protocols will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of this compound in health and disease. Further research is warranted to elucidate the specific metabolic pathways and signaling cascades affected by this molecule.

References

A Proposed Enzymatic Assay for Measuring 5-Oxohexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals.

Introduction

5-Oxohexanoate is a keto acid whose metabolic significance is an emerging area of interest. As a structural analog to intermediates in fatty acid and ketone body metabolism, understanding its production and degradation is crucial for elucidating novel metabolic pathways and identifying potential biomarkers for metabolic disorders. Currently, a standardized enzymatic assay for the direct measurement of this compound production is not widely established. This document provides a detailed protocol for a proposed continuous spectrophotometric assay designed to measure the production of this compound. The assay is based on the enzymatic oxidation of a precursor substrate, 5-hydroxyhexanoate (B1262163), by a putative NAD⁺-dependent dehydrogenase.

Principle of the Assay

The proposed assay measures the activity of a putative 5-hydroxyhexanoate dehydrogenase or a similar oxidoreductase that can utilize 5-hydroxyhexanoate as a substrate. The enzyme catalyzes the oxidation of the hydroxyl group on 5-hydroxyhexanoate to a ketone group, forming this compound. This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The production of NADH is monitored continuously by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the rate of this compound production and the activity of the dehydrogenase enzyme.

Enzymatic Reaction Diagram

Enzymatic Reaction sub 5-Hydroxyhexanoate enz Putative 5-Hydroxyhexanoate Dehydrogenase sub->enz nad NAD+ nad->enz prod This compound nadh NADH + H+ enz->prod enz->nadh

Caption: NAD⁺-dependent oxidation of 5-hydroxyhexanoate.

Data Presentation

While kinetic data for a specific 5-hydroxyhexanoate dehydrogenase is not available, the following table provides illustrative kinetic parameters for a related enzyme, L-3-hydroxyacyl-CoA dehydrogenase from pig heart, which also acts on hydroxy-fatty acid derivatives of varying chain lengths. This data is presented to give researchers an expected range of kinetic values for an analogous medium-chain hydroxy acid substrate.

Table 1: Illustrative Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate Km (µM) Relative Vmax (%)
3-Hydroxybutyryl-CoA (C4) 108 49
3-Hydroxyhexanoyl-CoA (C6) 18 88
3-Hydroxyoctanoyl-CoA (C8) 10 100
3-Hydroxytetradecanoyl-CoA (C14) 10 75
3-Hydroxyhexadecanoyl-CoA (C16) 11 63

(Data adapted from: He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.)

Experimental Protocols

This protocol is designed for a 96-well microplate format but can be adapted for single cuvette-based spectrophotometers.

Required Materials and Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • Substrate: 5-hydroxyhexanoate solution (e.g., 100 mM stock in ddH₂O)

  • Cofactor: NAD⁺ solution (e.g., 50 mM stock in ddH₂O, pH adjusted to 7.0)

  • Enzyme: Purified dehydrogenase (e.g., a candidate enzyme with potential activity) or cell/tissue lysate

  • Equipment:

    • Microplate reader capable of measuring absorbance at 340 nm (kinetic mode)

    • 96-well UV-transparent, flat-bottom microplate

    • Standard laboratory pipettes and consumables

Hypothetical Metabolic Pathway

The substrate, 5-hydroxyhexanoate, may be generated in vivo through pathways such as the ω-1 hydroxylation of hexanoic acid, a process involved in fatty acid metabolism. Its subsequent oxidation to this compound represents a potential step in the catabolism or functional modification of medium-chain fatty acids.

Hypothetical Metabolic Pathway fa Hexanoic Acid (Fatty Acid Pool) sub 5-Hydroxyhexanoate fa->sub ω-1 Hydroxylation (Cytochrome P450) prod This compound sub->prod NAD+-dependent Dehydrogenation downstream Downstream Metabolism (e.g., TCA Cycle intermediates) prod->downstream

Caption: Potential metabolic origin of this compound.

Assay Procedure

1. Reagent Preparation:

  • Thaw all reagents and keep them on ice.

  • Prepare a master mix of the reaction components to ensure consistency across wells. The final volume per well will be 200 µL.

Table 2: Typical Reaction Mixture Components

Component Stock Concentration Volume per well (µL) Final Concentration
Assay Buffer (Tris-HCl) 100 mM 168 84 mM
NAD⁺ 50 mM 4 1 mM
5-Hydroxyhexanoate 100 mM 8 4 mM
Enzyme/Lysate Varies 20 Varies

| Total Volume | | 200 | |

2. Experimental Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate (5-Hydroxyhexanoate), and Cofactor (NAD+) prep_enzyme Prepare Enzyme Dilution or Cell Lysate prep_reagents->prep_enzyme master_mix Prepare Master Mix (Buffer, NAD+) add_substrate Pipette Master Mix and Substrate into 96-well Plate master_mix->add_substrate pre_incubate Pre-incubate plate at Assay Temperature (e.g., 37°C) add_substrate->pre_incubate start_reaction Initiate Reaction by Adding Enzyme/Lysate pre_incubate->start_reaction measure_abs Immediately Measure Absorbance at 340 nm (Kinetic Mode) start_reaction->measure_abs calc_rate Calculate Initial Velocity (V₀) from Linear Phase of Reaction measure_abs->calc_rate calc_activity Determine Enzyme Activity (µmol/min/mg) calc_rate->calc_activity

Caption: Workflow for the this compound production assay.

3. Assay Execution: a. To each well of a 96-well plate, add 172 µL of a master mix containing the Assay Buffer and NAD⁺. b. Add 8 µL of the 5-hydroxyhexanoate solution to each well. c. Include appropriate controls:

  • No-Enzyme Control: Add 20 µL of Assay Buffer instead of the enzyme solution.
  • No-Substrate Control: Add 8 µL of ddH₂O instead of the substrate solution. d. Pre-incubate the plate for 5 minutes at the desired assay temperature (e.g., 37°C). e. Initiate the reaction by adding 20 µL of the enzyme solution or cell lysate to each well. f. Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 10-20 minutes.

Data Analysis
  • Correct for Background: Subtract the rate of absorbance change from the no-enzyme or no-substrate control from the rates of the experimental samples.

  • Determine the Rate: Identify the linear portion of the absorbance vs. time curve and calculate the slope (ΔAbs₃₄₀/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.

    • Formula: Activity (µmol/min/mL) = (ΔAbs₃₄₀ / min) / (ε * l) * 1000

      • ΔAbs₃₄₀ / min: The rate of absorbance change from the linear portion of the curve.

      • ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6220 M⁻¹cm⁻¹.

      • l (ell): Path length of the sample in cm (for a 200 µL volume in a standard 96-well plate, this must be measured or provided by the manufacturer; a typical value is ~0.5 cm).

      • 1000: Conversion factor from mol/L to µmol/mL.

  • Specific Activity: To calculate the specific activity, divide the enzyme activity by the protein concentration of the enzyme solution or lysate (in mg/mL).

    • Specific Activity = Activity (µmol/min/mL) / Protein Concentration (mg/mL) = µmol/min/mg

Conclusion and Future Directions

This document outlines a robust, continuous spectrophotometric method for the putative measurement of this compound production. This assay provides a foundational protocol for researchers to begin investigating the enzymatic pathways involving this keto acid. The immediate next step for validating this assay is to screen a panel of candidate dehydrogenases, particularly those with known activity on medium-chain hydroxy fatty acids, to identify an enzyme that efficiently catalyzes the oxidation of 5-hydroxyhexanoate. Subsequent characterization of this enzyme's kinetic properties will be essential for establishing a fully validated and quantitative assay.

Application Note and Protocol for the Chemical Synthesis of Methyl 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the chemical synthesis of methyl 5-oxohexanoate, a valuable building block in organic synthesis. The presented methodology is a robust and efficient route suitable for laboratory-scale preparation. This protocol focuses on the synthesis via the Michael addition of acetone (B3395972) to methyl acrylate (B77674), a common and effective method. The procedure is designed to be a reliable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

Methyl this compound is a keto-ester of significant interest in organic synthesis due to its bifunctional nature. The presence of both a ketone and a methyl ester functionality makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The protocol outlined herein describes an amine-catalyzed Michael addition reaction to prepare this compound.

Overall Reaction Scheme

The synthesis of methyl this compound can be achieved via the addition of acetone to methyl acrylate. This reaction is typically catalyzed by a primary amine.

Reaction: Acetone + Methyl Acrylate → Methyl this compound

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of methyl this compound.

ParameterValue
Starting Materials
AcetoneVaries (used as reactant and solvent)
Methyl Acrylate1.0 equivalent
Catalyst
Primary Amine (e.g., an amino acid)Catalytic amount
Reaction Conditions
TemperatureReflux
Reaction TimeSeveral hours (monitored by TLC/GC)
Product Information
Product NameMethyl this compound
Molecular FormulaC₇H₁₂O₃[1]
Molecular Weight144.17 g/mol
AppearanceColorless to light yellow liquid
Expected Yield
Crude Yield70-80%
Purified Yield50-65%
Purification
MethodVacuum Distillation
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 2.15 (s, 3H), 2.40 (t, 2H), 2.55 (t, 2H), 3.65 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 29.9, 33.4, 42.6, 51.6, 173.5, 208.5

Experimental Protocol

4.1. Materials and Equipment

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Acetone (reagent grade)

  • Methyl acrylate (inhibitor should be removed before use)

  • Primary amine catalyst (e.g., β-alanine)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

4.2. Detailed Methodology

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add acetone and the primary amine catalyst. The flask should be under an inert atmosphere.

  • Addition of Reactant: Add methyl acrylate dropwise to the stirred solution of acetone and catalyst at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by adding a dilute solution of hydrochloric acid.

    • Remove the excess acetone under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

    • Purify the crude methyl this compound by vacuum distillation.

Experimental Workflow Diagram

Synthesis_Workflow A Reaction Setup: - Round-bottom flask - Acetone - Primary amine catalyst - Inert atmosphere B Add Methyl Acrylate (dropwise at room temperature) A->B C Reflux Reaction (monitor by TLC/GC) B->C D Work-up: - Cool to RT - Neutralize with HCl - Remove excess acetone - Aqueous work-up and extraction C->D E Drying and Solvent Removal: - Dry organic layer (Na2SO4) - Filter - Concentrate on rotary evaporator D->E F Purification: - Vacuum distillation E->F G Final Product: Methyl this compound F->G

Caption: Experimental workflow for the synthesis of methyl this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate, a keto acid, is a molecule of interest in various metabolic studies. Its analysis by mass spectrometry (MS) can be challenging due to its polarity and thermal lability. This document provides detailed application notes and protocols for the analysis of this compound using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both direct analysis and analysis following derivatization are discussed to provide a comprehensive guide for researchers.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is highly dependent on the ionization method and whether the molecule has been derivatized. Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.

Underivatized 5-Oxohexanoic Acid (GC-MS)

The analysis of underivatized 5-oxohexanoic acid by GC-MS is possible, though it can be affected by the compound's polarity. The resulting mass spectrum is characterized by several key fragments originating from the molecular ion (m/z 130).

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. For 5-oxohexanoic acid, this can result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 115, or the loss of a propyl radical (•C₃H₇) to form an acylium ion at m/z 87. Alpha-cleavage can also occur adjacent to the carboxylic acid group.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In 5-oxohexanoic acid, a γ-hydrogen can be transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond and the formation of a neutral enol and a charged alkene.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) can occur, leading to a fragment at m/z 86.

  • Other Fragmentations: Loss of water (H₂O) from the molecular ion can result in a fragment at m/z 112. Cleavage of the carbon chain can lead to various smaller fragments.

Predicted Major Fragments for Underivatized 5-Oxohexanoic Acid (EI-GC-MS):

m/zProposed FragmentRelative Intensity
43[CH₃CO]⁺High
58[C₃H₆O]⁺• (from McLafferty Rearrangement)Moderate
71[C₄H₇O]⁺Moderate
86[M - CO₂]⁺•Low
112[M - H₂O]⁺•Low
130[M]⁺• (Molecular Ion)Very Low/Absent

Experimental Protocols

Due to the challenges in analyzing underivatized this compound, derivatization is often employed to improve its volatility for GC-MS and enhance its ionization efficiency for LC-MS/MS.

Protocol 1: GC-MS Analysis of Underivatized 5-Oxohexanoic Acid

This protocol is suitable for samples where derivatization is not desired.

1. Sample Preparation:

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction.

  • The sample should be dried thoroughly, as water can interfere with the analysis.

2. GC-MS Parameters:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax), is recommended.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40 to 300.

Protocol 2: Two-Step Derivatization for GC-MS Analysis (Oximation-Silylation)

This protocol enhances the volatility and thermal stability of this compound.

1. Sample Preparation:

  • Extract and thoroughly dry the sample as described in Protocol 1.

2. Derivatization:

  • Step 1: Oximation (protection of the ketone group)

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried sample.

    • Incubate at 60 °C for 30 minutes.

  • Step 2: Silylation (derivatization of the carboxylic acid group)

    • Cool the sample to room temperature.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS).

    • Incubate at 60 °C for 60 minutes.

3. GC-MS Parameters:

  • Use the same GC-MS parameters as in Protocol 1, with a non-polar or semi-polar column (e.g., DB-5ms).

Protocol 3: Derivatization for LC-MS/MS Analysis

This protocol is designed to enhance the sensitivity of this compound in LC-MS/MS analysis.

1. Sample Preparation:

  • For biological samples, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

2. Derivatization:

  • To 100 µL of the sample extract, add 50 µL of 10 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0).

  • Incubate at 60 °C for 30 minutes.

3. LC-MS/MS Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor ion and its characteristic product ions. The specific MRM transitions will need to be determined by infusing a derivatized standard.

Visualizations

experimental_workflow_gcms sample Sample (e.g., Biological Fluid) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Drying extraction->drying derivatization Derivatization (Optional) drying->derivatization gcms_analysis GC-MS Analysis drying->gcms_analysis Underivatized Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway_underivatized M This compound [M]+• (m/z 130) f115 [M - CH₃]+ (m/z 115) α-Cleavage M->f115 f87 [M - C₃H₇]+ (m/z 87) α-Cleavage M->f87 f86 [M - CO₂]+• (m/z 86) Decarboxylation M->f86 f58 [C₃H₆O]+• (m/z 58) McLafferty Rearrangement M->f58 f43 [CH₃CO]+ (m/z 43) f87->f43

Caption: Predicted fragmentation pathway of underivatized this compound.

derivatization_workflow start 5-Oxohexanoic Acid oximation Oximation (Methoxyamine HCl) start->oximation pfbha_derivatization PFBHA Derivatization start->pfbha_derivatization silylation Silylation (BSTFA + TMCS) oximation->silylation gcms_product Volatile Derivative for GC-MS silylation->gcms_product lcms_product Derivative for LC-MS/MS pfbha_derivatization->lcms_product

Caption: Derivatization strategies for this compound analysis.

Application Notes: Structural Elucidation of 5-Oxohexanoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxohexanoate is a medium-chain oxo fatty acid that plays a role in various metabolic pathways. Its structure, characterized by a terminal carboxylic acid and a ketone at the C-5 position, makes it an ideal candidate for structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful, non-destructive analytical technique that provides detailed information about the atomic-level structure of molecules in solution.[1][2] This document provides detailed application notes and protocols for the complete structural elucidation of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra of this compound. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The data is based on spectral databases and typical chemical shift ranges for the functional groups present in the molecule.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~2.40Triplet (t)~7.42H
H-3~1.95Quintet (quin)~7.22H
H-4~2.70Triplet (t)~7.22H
H-6 (CH₃)~2.18Singlet (s)N/A3H
-COOH>10.0Broad SingletN/A1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionChemical Shift (δ, ppm)DEPT-135 Signal
C-1 (-COOH)~179.0No Signal
C-2~33.5Negative (CH₂)
C-3~19.5Negative (CH₂)
C-4~42.0Negative (CH₂)
C-5 (C=O)~208.0No Signal
C-6 (CH₃)~29.8Positive (CH₃)

Experimental Protocols

Detailed methodologies for sample preparation and key NMR experiments are provided below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

  • Analyte : Weigh approximately 5-10 mg of purified this compound.[7]

  • Solvent : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[7][8] CDCl₃ is a common choice for small organic molecules.[9][10]

  • Filtration : Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Final Volume : Ensure the final sample height in the NMR tube is between 4-5 cm to optimize the magnetic field homogeneity.[6][7]

  • Standard : Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9][10]

2. NMR Data Acquisition

The following are generalized protocols for acquiring spectra on a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.[9][10]

Protocol 2.1: ¹H NMR Spectroscopy

  • Purpose : To determine the number of unique proton environments and their neighboring protons through spin-spin coupling.

  • Pulse Program : zg30

  • Number of Scans (NS) : 8-16 (increase for dilute samples)

  • Spectral Width (SW) : 12-16 ppm

  • Acquisition Time (AQ) : 3-4 seconds

  • Relaxation Delay (D1) : 2-5 seconds

Protocol 2.2: ¹³C NMR Spectroscopy

  • Purpose : To identify the number of unique carbon environments.

  • Pulse Program : zgpg30 (proton decoupled)

  • Number of Scans (NS) : 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width (SW) : 220-240 ppm

  • Acquisition Time (AQ) : 1-2 seconds

  • Relaxation Delay (D1) : 2 seconds

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

  • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the proton-proton connectivity network.[7]

  • Pulse Program : cosygpqf

  • Number of Scans (NS) : 2-4 per increment

  • Increments (F1 dimension) : 256-512

  • Spectral Width (F1 and F2) : 12-16 ppm

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify which protons are directly attached to which carbon atoms (one-bond ¹JCH correlation).[7]

  • Pulse Program : hsqcedetgpsisp2.2

  • Number of Scans (NS) : 2-8 per increment

  • Increments (F1 dimension) : 128-256

  • Spectral Width (F2) : 12-16 ppm

  • Spectral Width (F1) : 220-240 ppm

Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This is crucial for connecting molecular fragments and identifying quaternary carbons.[7]

  • Pulse Program : hmbcgpndqf

  • Number of Scans (NS) : 8-16 per increment

  • Increments (F1 dimension) : 256-512

  • Spectral Width (F2) : 12-16 ppm

  • Spectral Width (F1) : 220-240 ppm

Visualizations

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound using NMR follows a logical progression from sample handling to the final structural confirmation.

cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation a Purified this compound b Sample Preparation (Dissolve & Filter) a->b c 1D NMR (¹H, ¹³C) b->c d 2D NMR (COSY, HSQC, HMBC) c->d e Data Processing (FT, Phasing, Calibration) d->e f Spectral Interpretation e->f g Structure Assembly f->g h Final Structure Confirmation g->h

Caption: Logical workflow for the structural elucidation of this compound.

NMR Correlation Network for this compound

The interconnectivity of NMR signals allows for the unambiguous assembly of the molecular structure. COSY establishes the H-C-C-H backbone, HSQC assigns protons to their carbons, and HMBC connects the fragments, including the carbonyl and carboxyl groups.

Caption: Key 2D NMR correlations for assembling the this compound structure.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxohexanoate, a six-carbon keto acid, is a molecule of growing interest in metabolic research and as a potential building block in synthetic chemistry. Its bifunctional nature, containing both a carboxylic acid and a ketone group, suggests its potential involvement as an intermediate in various metabolic pathways, including fatty acid and amino acid metabolism. The study of enzyme kinetics with this compound as a substrate is crucial for elucidating its biological roles, identifying novel enzymes that metabolize it, and for the development of enzyme inhibitors or activators with therapeutic potential.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound in enzyme kinetic studies. Due to the limited availability of direct studies on this specific molecule, this document leverages data and protocols from structurally similar substrates, such as adipic acid semialdehyde (6-oxohexanoate) and other short-chain keto acids, to provide a robust framework for experimental design and execution.

Hypothetical Metabolic Significance

Based on its structure, this compound could potentially intersect with several key metabolic pathways. One plausible route is its involvement in the degradation of dicarboxylic acids or as an intermediate in modified fatty acid oxidation. For instance, the enzymatic reduction of adipic acid can yield adipic semialdehyde, a close structural analog of this compound[1][2]. An analogous pathway could involve the formation of this compound. Subsequently, it could be acted upon by dehydrogenases or decarboxylases.

A hypothetical metabolic pathway is illustrated below:

Hypothetical Metabolic Pathway of this compound Precursor Precursor This compound This compound Precursor->this compound Biosynthetic Enzymes 5-Hydroxyhexanoate 5-Hydroxyhexanoate This compound->5-Hydroxyhexanoate This compound Reductase (hypothetical) (e.g., an Alcohol Dehydrogenase) Downstream Metabolites Downstream Metabolites 5-Hydroxyhexanoate->Downstream Metabolites Further Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

Data Presentation: Kinetic Parameters of Related Enzymes

Enzyme FamilyEnzyme ExampleSubstrateKm (µM)Vmax or kcatReference
Aldehyde DehydrogenaseHuman ALDH1A1Hexanal0.15 ± 0.013.9 ± 0.1 (kcat, s-1)[3]
Aldehyde DehydrogenaseHuman ALDH1A2Hexanal1.1 ± 0.114.1 ± 0.5 (kcat, s-1)[3]
Aldehyde DehydrogenaseHuman ALDH1A3Hexanal0.8 ± 0.111.2 ± 0.5 (kcat, s-1)[3]
α-Aminoadipate-semialdehyde DehydrogenaseTrichosporon adeninovoransα-Aminoadipate780Not Reported[4]
Carboxylic Acid ReductaseNocardia iowensisAdipic acidNot ReportedQuantitative reduction[5]
Medium-Chain Acyl-CoA DehydrogenaseHuman MCADOctanoyl-CoASimilar to 3-phenylpropionyl-CoASimilar to 3-phenylpropionyl-CoA[6]

Experimental Protocols

Synthesis of this compound

The availability of this compound may be limited. A general synthetic process involves the reaction of acetone (B3395972) and acrylic acid[7]. Detailed protocols for the synthesis of the related compound (2S)-2-methyl-5-oxohexanoic acid are also available and can be adapted[8][9][10]. A patented method for the synthesis of 5-oxohexanoic acid exists, providing a basis for laboratory preparation[7].

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is adapted from established methods for assaying aldehyde and keto acid dehydrogenases and relies on monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound solution (substrate)

  • NAD+ or NADP+ solution (cofactor)

  • Enzyme preparation (e.g., purified enzyme or cell lysate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer. The concentration should be determined based on the expected Km value. A starting range of 0.1 mM to 10 mM is recommended.

  • Prepare a stock solution of NAD+ or NADP+ in the reaction buffer. A typical final concentration in the assay is 1-2 mM.

  • Set up the reaction mixture in a cuvette. A typical reaction volume is 1 mL.

    • Add reaction buffer to the desired final volume.

    • Add the NAD+ or NADP+ solution to the desired final concentration.

    • Add the this compound solution to the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette. Mix thoroughly but gently.

  • Monitor the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes. The initial linear rate of the reaction should be used for calculations.

  • Perform control experiments by omitting the enzyme or the substrate from the reaction mixture to account for any non-enzymatic reaction or background absorbance changes.

Data Analysis:

  • Calculate the initial reaction velocity (v) using the Beer-Lambert law: v (µmol/min/mL) = (ΔA340/min) / ε where ε is the molar extinction coefficient of NADH or NADPH at 340 nm (6220 M-1cm-1).

  • To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound while keeping the concentration of the cofactor constant and saturating.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software: v = (Vmax * [S]) / (Km + [S])

Experimental Workflow Diagram:

Enzyme Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions: - this compound - NAD(P)+ - Reaction Buffer Reaction_Setup Set up Reaction Mixture in Cuvette: - Buffer - NAD(P)+ - this compound Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Initiation Initiate Reaction with Enzyme Enzyme_Prep->Initiation Equilibration Equilibrate to Assay Temperature Reaction_Setup->Equilibration Equilibration->Initiation Measurement Monitor Absorbance at 340 nm Initiation->Measurement Velocity_Calc Calculate Initial Velocity (v) Measurement->Velocity_Calc Vary_Substrate Repeat Assay with Varying [this compound] Velocity_Calc->Vary_Substrate Kinetic_Params Determine Km and Vmax (Michaelis-Menten Plot) Vary_Substrate->Kinetic_Params

Caption: General workflow for determining the kinetic parameters of an enzyme with this compound.

Conclusion

The study of this compound as an enzyme substrate holds significant potential for advancing our understanding of cellular metabolism and for the development of novel therapeutics. Although direct experimental data for this compound is currently scarce, the protocols and comparative data presented in these application notes provide a solid foundation for initiating research in this area. By adapting established methods for similar keto acids and aldehydes, researchers can effectively characterize the enzymatic reactions involving this compound and uncover its biological significance.

References

Application Note: High-Throughput Screening Assays for 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxohexanoate is an oxo fatty acid that may play a role in various metabolic pathways.[1] High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large numbers of compounds to identify modulators of biological targets.[2][3] This document provides detailed protocols and application notes for a hypothetical high-throughput screening assay designed to identify inhibitors of a putative this compound-metabolizing enzyme, such as a dehydrogenase. Given the limited specific literature on HTS assays for this compound, this note adapts established principles of HTS for similar molecules and enzyme classes.[4][5]

Hypothetical Signaling Pathway

Based on its structure as a keto acid, this compound is likely to be involved in fatty acid and ketone body metabolism. A plausible, though hypothetical, metabolic pathway could involve its conversion by a dehydrogenase enzyme.[4]

Hypothetical_5_Oxohexanoate_Metabolic_Pathway This compound This compound Enzyme_X_Dehydrogenase Enzyme_X_Dehydrogenase This compound->Enzyme_X_Dehydrogenase Substrate Metabolite_Y Metabolite_Y Enzyme_X_Dehydrogenase->Metabolite_Y Product NADH NADH Enzyme_X_Dehydrogenase->NADH Reduced Cofactor Downstream_Metabolic_Pathways Downstream_Metabolic_Pathways Metabolite_Y->Downstream_Metabolic_Pathways NAD NAD NAD->Enzyme_X_Dehydrogenase Cofactor

Caption: Hypothetical metabolic pathway of this compound.

High-Throughput Screening Assay Protocol

Assay Principle

This proposed assay is a colorimetric high-throughput screening method designed to identify inhibitors of a hypothetical NAD+-dependent dehydrogenase that utilizes this compound as a substrate. The production of NADH is coupled to the reduction of a tetrazolium salt, Nitro Blue Tetrazolium (NBT), by an intermediate electron carrier, phenazine (B1670421) methosulfate (PMS). The reduction of NBT produces a colored formazan (B1609692) product that can be quantified by measuring the absorbance at 570 nm.[5] A decrease in the formation of the formazan product indicates potential inhibition of the dehydrogenase.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is outlined below.

HTS_Experimental_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Screening Campaign cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development in 96-well format Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization PilotScreen Pilot Screen (~2,000 compounds) Miniaturization->PilotScreen HTS Full HTS Campaign PilotScreen->HTS HitConfirmation Hit Confirmation HTS->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR Preliminary SAR DoseResponse->SAR

Caption: General workflow for the HTS campaign.

Materials and Reagents

  • This compound

  • Hypothetical Dehydrogenase Enzyme

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • NBT (Nitro Blue Tetrazolium)

  • PMS (Phenazine methosulfate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (Dimethyl sulfoxide)

  • 384-well microplates

  • Microplate reader with absorbance detection capabilities

Experimental Protocol

  • Compound Plating:

    • Prepare a compound library in 384-well plates at a concentration of 1 mM in 100% DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound solution to the assay plates.

    • For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of the hypothetical dehydrogenase in assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate.

    • Substrate/Cofactor Mix: Prepare a solution containing this compound and NAD+ in assay buffer.

    • Detection Mix: Prepare a solution containing NBT and PMS in assay buffer. This solution should be protected from light.

  • Assay Procedure:

    • Add 10 µL of the Enzyme Solution to each well of the 384-well plate containing the compounds and controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the Substrate/Cofactor Mix to each well.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding 10 µL of the Detection Mix to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical HTS Assay Parameters and Quality Control

ParameterValueDescription
Assay Volume 30 µLTotal volume per well in a 384-well plate.
Compound Conc. 10 µMFinal concentration of library compounds in the assay.
DMSO Conc. 0.5%Final concentration of DMSO in the assay.
Z'-factor > 0.5A statistical measure of assay quality, with > 0.5 considered excellent for HTS.[6][7]

Table 2: Hypothetical Hit Compound Data

Compound ID% InhibitionIC50 (µM)Notes
Hit-001 95.21.5Potent inhibitor identified from the primary screen.
Hit-002 88.75.2Moderate inhibitor.
Hit-003 75.412.8Weaker inhibitor, may require optimization.
Negative Control 0N/ADMSO control representing 0% inhibition.
Positive Control 1000.1Known inhibitor used as a reference.

Troubleshooting

  • High variability between replicate wells: Ensure proper mixing of reagents and accurate liquid handling. Check for bubbles in the wells.

  • Low Z'-factor: Optimize enzyme and substrate concentrations. Ensure the reaction is in the linear range.

  • Compound interference: Some compounds may absorb at 570 nm. A counter-screen without the enzyme can identify such compounds.[8]

This application note provides a detailed, though hypothetical, framework for developing and implementing a high-throughput screening assay for the discovery of inhibitors of this compound metabolism. The described colorimetric assay is robust, scalable, and suitable for screening large compound libraries.[2][9] While specific details will require empirical optimization based on the actual enzyme and its properties, this protocol serves as a comprehensive starting point for researchers in drug discovery and chemical biology.

References

Application Notes and Protocols: Lentiviral-Based Approaches to Elucidate the 5-Oxohexanoate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of 5-oxohexanoate is not well-documented in publicly available literature. However, its structure as a keto acid suggests its probable intersection with core metabolic pathways, such as those for fatty acids and amino acids. Lentiviral vectors provide a powerful and versatile tool for investigating the function of putative enzymes involved in the metabolism of this compound by enabling stable gene knockdown, knockout, or overexpression in a wide variety of cell types, including both dividing and non-dividing cells.[1][2][3] These application notes provide a framework and detailed protocols for utilizing lentiviral-based approaches, including shRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and gene overexpression, to identify and characterize the enzymes responsible for this compound metabolism.

Introduction to this compound Metabolism: A Hypothetical Pathway

Due to a notable scarcity of published research on the specific metabolism of this compound, a putative metabolic pathway is proposed based on established biochemical principles and its structural similarity to other keto acids.[4][5][6][7] This hypothetical pathway provides a foundation for experimental investigation using the lentiviral tools described herein. The metabolism of this compound likely involves a series of enzymatic reactions, including activation to a coenzyme A (CoA) thioester, reduction of the ketone group, and subsequent entry into fatty acid oxidation or related metabolic pathways.[4][5][6]

Key Hypothetical Steps and Putative Enzymes:

  • Activation: this compound is likely activated to 5-oxohexanoyl-CoA by an acyl-CoA synthetase.

  • Reduction: The ketone group at the 5-position may be reduced to a hydroxyl group by a ketoreductase, utilizing NADH or NADPH as a cofactor.[4]

  • Metabolic Integration: The resulting metabolite could then enter pathways analogous to those for fatty acid or branched-chain amino acid metabolism.[4][5]

The following diagram illustrates the hypothetical metabolic pathway of this compound.

Hypothetical_5_Oxohexanoate_Metabolism This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase (Putative) 5-Hydroxyhexanoyl-CoA 5-Hydroxyhexanoyl-CoA 5-Oxohexanoyl-CoA->5-Hydroxyhexanoyl-CoA Ketoreductase (Putative) Fatty Acid Oxidation Fatty Acid Oxidation 5-Hydroxyhexanoyl-CoA->Fatty Acid Oxidation Further Metabolism

Caption: Hypothetical metabolic pathway of this compound.

Lentiviral-Mediated shRNA Knockdown to Identify Key Enzymes

Lentiviral vectors carrying short hairpin RNA (shRNA) constructs offer an effective method for stable, long-term knockdown of target gene expression.[8][9] This approach can be used to screen candidate acyl-CoA synthetases and ketoreductases to identify those involved in this compound metabolism.

Experimental Workflow: shRNA Knockdown

The following diagram outlines the experimental workflow for lentiviral-mediated shRNA knockdown of candidate enzymes.

shRNA_Knockdown_Workflow cluster_plasmid_prep Plasmid Preparation cluster_virus_production Lentivirus Production cluster_transduction Cell Transduction & Selection cluster_analysis Analysis shRNA_Design Design shRNAs for Candidate Genes Lentiviral_Vector Clone shRNAs into Lentiviral Vector shRNA_Design->Lentiviral_Vector HEK293T_Transfection Co-transfect HEK293T cells with shRNA vector and packaging plasmids Lentiviral_Vector->HEK293T_Transfection Virus_Harvest Harvest and Concentrate Lentiviral Particles HEK293T_Transfection->Virus_Harvest Target_Cells Transduce Target Cells (e.g., Hepatocytes) Virus_Harvest->Target_Cells Selection Select Transduced Cells (e.g., Puromycin) Target_Cells->Selection Knockdown_Verification Verify Knockdown (qRT-PCR, Western Blot) Selection->Knockdown_Verification Metabolic_Assay Metabolic Assay with This compound Knockdown_Verification->Metabolic_Assay

Caption: Workflow for shRNA-mediated knockdown of this compound metabolic enzymes.

Protocol: Lentiviral Production and Transduction for shRNA Knockdown

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • HEK293T cells

  • Lentiviral shRNA transfer plasmid (containing shRNA targeting a candidate enzyme and a selection marker like puromycin)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Polybrene

  • Target cells (e.g., primary hepatocytes, HepG2 cells)

  • Puromycin (B1679871)

Procedure:

Day 1: Seeding HEK293T Cells

  • Seed HEK293T cells in a 10-cm dish so they reach 70-80% confluency on the day of transfection.

Day 2: Transfection

  • In Tube A, dilute the lentiviral shRNA transfer plasmid and packaging plasmids in Opti-MEM.

  • In Tube B, dilute the transfection reagent in Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.

  • Replace the medium on the HEK293T cells with fresh, pre-warmed complete medium.

  • Add the transfection complex dropwise to the cells.

Day 4 & 5: Virus Harvest

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Add fresh complete medium to the cells.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.

  • Concentrate the viral particles if necessary.

Day 6: Transduction of Target Cells

  • Seed target cells in a 6-well plate to be 50-70% confluent at the time of transduction.[10]

  • Prepare transduction medium containing complete medium, polybrene (final concentration 4-8 µg/mL), and the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be optimized).

  • Replace the medium on the target cells with the transduction medium.

  • Incubate for 24 hours.

Day 7 onwards: Selection and Analysis

  • Replace the transduction medium with fresh complete medium.

  • After 48-72 hours, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the medium.

  • Expand the stable cell line and verify knockdown of the target gene by qRT-PCR and Western blot.

  • Perform metabolic assays to assess the impact of the knockdown on this compound metabolism.

Hypothetical Data Presentation
Target GeneshRNA SequenceKnockdown Efficiency (%)This compound Consumption (% of Control)
Acyl-CoA Synthetase 1GCAATCTGAGGCTATAGCA8530
Acyl-CoA Synthetase 2CCTAGATGACATTGCACTA2095
Ketoreductase 1TCGAGTTTAATGTCATCTG9288
Ketoreductase 2AGGTTGCTTTTTGCAACCTC7845
Non-targeting controlN/A0100

CRISPR/Cas9-Mediated Knockout for Functional Validation

To definitively confirm the role of a candidate enzyme, lentiviral delivery of a CRISPR/Cas9 system can be used to generate a stable knockout cell line.[11][12] This approach provides a complete loss-of-function model.

Experimental Workflow: CRISPR/Cas9 Knockout

The following diagram illustrates the workflow for generating a knockout cell line using a lentiviral CRISPR/Cas9 system.

CRISPR_Knockout_Workflow cluster_gRNA_design gRNA Design & Cloning cluster_virus_production_cas9 Lentivirus Production cluster_transduction_knockout Cell Transduction & Knockout cluster_analysis_knockout Analysis gRNA_Design Design gRNAs Targeting Exons of Candidate Gene Lentiviral_gRNA_Vector Clone gRNAs into Lentiviral Vector gRNA_Design->Lentiviral_gRNA_Vector gRNA_Virus_Production Produce gRNA-expressing Lentivirus Lentiviral_gRNA_Vector->gRNA_Virus_Production Cas9_Virus_Production Produce Cas9-expressing Lentivirus Stable_Cas9_Line Create Stable Cas9-expressing Cell Line Cas9_Virus_Production->Stable_Cas9_Line gRNA_Transduction Transduce with gRNA Lentivirus Stable_Cas9_Line->gRNA_Transduction Single_Cell_Cloning Single-Cell Cloning and Expansion gRNA_Transduction->Single_Cell_Cloning Knockout_Verification Verify Knockout (Sequencing, Western Blot) Single_Cell_Cloning->Knockout_Verification Metabolic_Assay_KO Metabolic Assay with This compound Knockout_Verification->Metabolic_Assay_KO

Caption: Workflow for CRISPR/Cas9-mediated knockout of target enzymes.

Protocol: Lentiviral CRISPR/Cas9 Knockout

This protocol outlines the generation of a knockout cell line using a two-vector lentiviral system (one for Cas9 and one for the guide RNA).

Materials:

  • Lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin)

  • Lentiviral vector expressing gRNA and a selection marker (e.g., puromycin)

  • Packaging plasmids

  • HEK293T cells

  • Target cells

  • Blasticidin and Puromycin

Procedure:

  • Produce Cas9 and gRNA lentiviruses separately following the protocol for shRNA virus production.

  • Create a stable Cas9-expressing cell line:

    • Transduce target cells with the Cas9 lentivirus.

    • Select with blasticidin to generate a stable Cas9-expressing cell population.

  • Transduce with gRNA lentivirus:

    • Transduce the stable Cas9-expressing cells with the gRNA lentivirus.

    • Select with puromycin.

  • Single-cell cloning:

    • Plate the double-selected cells at a very low density to isolate single colonies.

    • Expand individual clones.

  • Verification of knockout:

    • Screen clones for protein knockout by Western blot.

    • Confirm gene editing at the genomic level by sequencing the target locus.

  • Metabolic analysis:

    • Use the validated knockout cell line for metabolic studies with this compound.

Hypothetical Data Presentation
Target GenegRNA SequenceKnockout ConfirmationThis compound Consumption (nmol/mg protein/hr)
Acyl-CoA Synthetase 1GCGTCTAGCATGACCTGAAWestern Blot: No Band; Sequencing: 7 bp deletion0.5 ± 0.1
Ketoreductase 2ATGCAGCTGATCCGAGTCAWestern Blot: No Band; Sequencing: 11 bp insertion2.3 ± 0.3
Wild-Type ControlN/AN/A15.2 ± 1.8

Lentiviral-Mediated Overexpression for Gain-of-Function Studies

Overexpression of a candidate enzyme can help confirm its sufficiency to metabolize this compound.[13] This is particularly useful for validating enzymes identified through knockdown or knockout screens.

Experimental Workflow: Gene Overexpression

The following diagram shows the workflow for lentiviral-mediated overexpression of a candidate enzyme.

Overexpression_Workflow cluster_plasmid_prep_oe Plasmid Preparation cluster_virus_production_oe Lentivirus Production cluster_transduction_oe Cell Transduction cluster_analysis_oe Analysis cDNA_Cloning Clone cDNA of Candidate Gene into Lentiviral Vector HEK293T_Transfection_OE Co-transfect HEK293T cells with overexpression vector and packaging plasmids cDNA_Cloning->HEK293T_Transfection_OE Virus_Harvest_OE Harvest and Concentrate Lentiviral Particles HEK293T_Transfection_OE->Virus_Harvest_OE Target_Cells_OE Transduce Target Cells Virus_Harvest_OE->Target_Cells_OE Selection_OE Select Transduced Cells (if applicable) Target_Cells_OE->Selection_OE Overexpression_Verification Verify Overexpression (qRT-PCR, Western Blot) Selection_OE->Overexpression_Verification Metabolic_Assay_OE Metabolic Assay with This compound Overexpression_Verification->Metabolic_Assay_OE

Caption: Workflow for lentiviral-mediated overexpression of candidate enzymes.

Protocol: Lentiviral Overexpression

The protocol for producing and transducing overexpression lentivirus is similar to that for shRNA, with the transfer plasmid containing the cDNA of the gene of interest instead of an shRNA cassette.

Procedure:

  • Clone the full-length cDNA of the candidate enzyme into a lentiviral expression vector.

  • Produce lentiviral particles as described in the shRNA protocol.

  • Transduce target cells with the overexpression lentivirus.

  • Select for transduced cells if the vector contains a selection marker.

  • Verify overexpression of the target protein by qRT-PCR and Western blot.

  • Perform metabolic assays to determine if overexpression enhances the rate of this compound metabolism.

Hypothetical Data Presentation
Overexpressed GeneFold Overexpression (mRNA)This compound Consumption Rate (nmol/mg protein/hr)
Acyl-CoA Synthetase 15045.8 ± 3.2
Ketoreductase 27538.1 ± 2.9
Empty Vector Control114.9 ± 1.5

Concluding Remarks

The study of this compound metabolism is an emerging area of research. The lentiviral-based approaches detailed in these application notes provide a robust framework for the identification and functional characterization of the enzymes involved in its metabolic pathway. By combining shRNA-mediated screening, CRISPR/Cas9-mediated knockout for validation, and overexpression for gain-of-function analysis, researchers can systematically elucidate the molecular machinery responsible for the breakdown of this keto acid. The protocols and workflows presented here, while based on general lentiviral methodologies, offer a targeted strategy for advancing our understanding of this understudied area of metabolism.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout in the 5-Oxohexanoate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The 5-Oxohexanoate pathway is not well-characterized in current scientific literature, and specific genes and enzymes involved in this metabolic route have not been definitively identified. The information available often pertains to structurally similar but distinct molecules such as 2-Methyl-5-oxohexanoic acid or 3-keto-5-aminohexanoate. Consequently, providing a detailed protocol for knocking out specific genes within the this compound pathway is not feasible at this time.

However, this document provides a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 technology to knock out target genes once they are identified within the this compound pathway. The methodologies described herein are broadly applicable and can be adapted for specific gene targets in various mammalian cell lines.

Overview of CRISPR-Cas9 Gene Knockout

The CRISPR-Cas9 system is a powerful and versatile tool for genome editing that allows for the precise knockout of specific genes.[1][2] The system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic locus.[3] The gRNA is designed to be complementary to the target DNA sequence. Once the Cas9-gRNA complex binds to the target DNA, the Cas9 nuclease induces a double-strand break (DSB).[4] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), will attempt to repair this break. NHEJ is an error-prone process that often results in small insertions or deletions (indels) at the site of the DSB.[5][6] If these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein, effectively knocking out the gene.[4][7]

Experimental Workflow for Gene Knockout

The general workflow for creating a gene knockout using CRISPR-Cas9 involves several key steps, from initial design to final validation.

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Experimental Execution cluster_validation Phase 3: Validation & Analysis Target_Selection Target Gene Identification (Putative this compound Pathway Gene) gRNA_Design Guide RNA (gRNA) Design & Synthesis Target_Selection->gRNA_Design Vector_Selection Vector Selection & Preparation (e.g., pX458 plasmid) gRNA_Design->Vector_Selection Cell_Culture Cell Culture & Maintenance Vector_Selection->Cell_Culture Transfection Transfection of CRISPR Components (Cas9 and gRNA) Cell_Culture->Transfection Cell_Isolation Single-Cell Isolation & Clonal Expansion (FACS or Dilution Cloning) Transfection->Cell_Isolation Genomic_Validation Genomic Validation (Sanger Sequencing, NGS) Cell_Isolation->Genomic_Validation Protein_Validation Protein Expression Analysis (Western Blot, Mass Spectrometry) Genomic_Validation->Protein_Validation Phenotypic_Analysis Functional & Phenotypic Assays Protein_Validation->Phenotypic_Analysis

Caption: General experimental workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Protocols

Protocol 1: Guide RNA Design and Vector Preparation

Objective: To design and clone a specific gRNA into a Cas9-expressing vector.

Materials:

  • Putative target gene sequence from the this compound pathway

  • gRNA design software (e.g., CHOPCHOP, Synthego CRISPR Design Tool)[6][8]

  • Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP (PX458), Addgene #48138)[8]

  • Restriction enzyme (e.g., BbsI)[8]

  • T4 DNA Ligase

  • Stellar™ Competent Cells

  • LB Broth and LB Agar plates with appropriate antibiotic

  • Plasmid purification kit

Methodology:

  • gRNA Design:

    • Obtain the coding sequence (CDS) of the target gene.

    • Use a gRNA design tool to identify potential 20-nucleotide gRNA sequences.[9] Good design tools will predict on-target efficiency and potential off-target sites.

    • Select 2-3 gRNAs targeting an early exon to maximize the chance of a functional knockout.[7][8] The target sequence should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[9]

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for cloning into the BbsI-digested vector.

  • Vector Linearization:

    • Digest the Cas9-expressing plasmid (e.g., PX458) with the BbsI restriction enzyme.[8]

    • Purify the linearized vector using gel electrophoresis and a gel extraction kit.[3]

  • Oligo Annealing and Ligation:

    • Anneal the two complementary gRNA oligos to form a duplex.

    • Ligate the annealed gRNA duplex into the linearized Cas9 vector using T4 DNA Ligase.

  • Transformation and Plasmid Purification:

    • Transform the ligation product into competent E. coli.

    • Plate the transformed bacteria on antibiotic selection plates and incubate overnight.

    • Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.

  • Verification:

    • Verify the correct insertion of the gRNA sequence into the plasmid by Sanger sequencing.

Protocol 2: Cell Transfection and Clonal Selection

Objective: To deliver the CRISPR-Cas9 components into mammalian cells and isolate single-cell clones.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Validated gRNA-Cas9 plasmid

  • Fluorescence-Activated Cell Sorter (FACS) or 96-well plates for dilution cloning

  • Cloning cylinders (for dilution cloning)[1]

  • Trypsin-EDTA

Methodology:

  • Cell Seeding:

    • The day before transfection, seed the mammalian cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection:

    • Transfect the cells with the gRNA-Cas9 plasmid using a suitable method (e.g., lipid-based transfection or electroporation). Optimize transfection conditions for the specific cell line being used.

  • Single-Cell Isolation (48-72 hours post-transfection):

    • Method A: Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent reporter (e.g., GFP in PX458), use FACS to sort single GFP-positive cells into individual wells of a 96-well plate containing culture medium.[1]

    • Method B: Dilution Cloning:

      • Trypsinize the transfected cells and perform serial dilutions to a concentration of approximately 10 cells/mL.

      • Plate 100 µL of the cell suspension into each well of a 96-well plate (resulting in an average of 1 cell per well).

      • Alternatively, plate a dilute cell suspension onto a 10-cm dish and identify single colonies as they grow.[1] Isolate these colonies using cloning cylinders.[1]

  • Clonal Expansion:

    • Monitor the 96-well plates or 10-cm dishes for the growth of single-cell derived colonies.

    • Once colonies are established, expand them by transferring them to progressively larger culture vessels.[1]

    • Cryopreserve a portion of each clonal population for future use.

Protocol 3: Knockout Validation

Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Taq DNA polymerase

  • Agarose gel and electrophoresis equipment

  • DNA sequencing service (Sanger or Next-Generation Sequencing)

  • Protein lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody

  • Western blot equipment and reagents

Methodology:

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clonal cell line and from wild-type control cells.

    • Amplify the genomic region surrounding the gRNA target site by PCR.

    • Analyze the PCR products by Sanger sequencing. The presence of overlapping peaks in the chromatogram after the gRNA target site is indicative of indels.

    • For a more detailed analysis, clone the PCR products into a vector and sequence multiple clones to identify the specific mutations in each allele.

    • Alternatively, use Next-Generation Sequencing (NGS) for a comprehensive analysis of on-target and potential off-target mutations.

  • Protein Expression Analysis (Western Blot):

    • Lyse cells from each clonal line and the wild-type control to extract total protein.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody.

    • The absence of a band corresponding to the target protein in the clonal lines confirms a successful knockout at the protein level.

Quantitative Data Summary

Once target genes in the this compound pathway are identified and knockout experiments are performed, quantitative data should be systematically collected and organized.

Table 1: gRNA Efficiency and On-Target Mutation Analysis

Target GenegRNA Sequence (5'-3')Knockout Efficiency (%)Predominant Mutation Type (indel size)On-Target Cleavage (%) (TIDE/ICE Analysis)
Gene XAGGTCACTGATCGATGCATG85-1 bp92
Gene XGTCGATCGATCGATCGATCG72+1 bp81
Gene YTCGATCGATCGATCGATCGT91-7 bp95

Table 2: Off-Target Analysis Summary

Target GenegRNA Sequence (5'-3')Predicted Off-Target SitesValidated Off-Target Mutations (Method)
Gene XAGGTCACTGATCGATGCATG5 (with 3 mismatches)0 (DISCOVER-seq)
Gene YTCGATCGATCGATCGATCGT2 (with 2 mismatches)1 (GUIDE-seq)

Table 3: Phenotypic Analysis of Knockout Clones

Knockout Cell LineMetabolite Level (this compound)Cell Viability (%)Downstream Pathway Activity (Fold Change)
Wild-Type Control100 ± 51001.0
Gene X KO Clone 112 ± 398 ± 20.2 ± 0.05
Gene Y KO Clone 145 ± 695 ± 40.6 ± 0.1

Signaling Pathway and Logical Relationship Diagrams

Hypothetical this compound Pathway

As the specific enzymes are unknown, a generalized hypothetical pathway is presented.

hypothetical_pathway Precursor Upstream Metabolite Intermediate1 Intermediate 1 Precursor->Intermediate1 Enzyme 1 This compound This compound Intermediate1->this compound Enzyme 2 Intermediate2 Intermediate 2 This compound->Intermediate2 Enzyme 3 Product Downstream Product Intermediate2->Product Enzyme1 Enzyme 1 (Gene X) Enzyme2 Enzyme 2 (Gene Y) Enzyme3 Enzyme 3 (Gene Z)

Caption: A hypothetical metabolic pathway involving this compound.

CRISPR-Cas9 Mechanism of Action

crispr_mechanism cluster_targeting Target Recognition cluster_cleavage DNA Cleavage & Repair gRNA Guide RNA (gRNA) gRNA_Cas9_Complex gRNA-Cas9 Complex gRNA->gRNA_Cas9_Complex Cas9 Cas9 Nuclease Cas9->gRNA_Cas9_Complex Target_DNA Target Genomic DNA (with PAM sequence) gRNA_Cas9_Complex->Target_DNA Binds to target DSB Double-Strand Break (DSB) Target_DNA->DSB Cas9 cleaves DNA NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cellular repair Indels Insertions/Deletions (Indels) NHEJ->Indels Error-prone repair Knockout Gene Knockout (Frameshift Mutation) Indels->Knockout

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout via NHEJ.

Conclusion

While the specific genetic components of the this compound pathway remain to be elucidated, the CRISPR-Cas9 system offers a robust and adaptable platform for functional genomics studies. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design and execute gene knockout experiments for any identified target within this pathway. Careful gRNA design, rigorous clonal selection, and comprehensive validation are critical for generating reliable and reproducible results, which will be instrumental in unraveling the biological significance of the this compound pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 5-Oxohexanoate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 5-Oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. In biological samples such as plasma, serum, or urine, this matrix is a complex mixture of endogenous substances like phospholipids, salts, proteins, and other metabolites.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method, resulting in unreliable quantification of this compound.[2]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. Any deviation (a dip or rise) in the constant analyte signal indicates the retention times at which co-eluting matrix components are causing ion suppression or enhancement.[2]

  • Post-extraction Spike: This is a quantitative method. The matrix effect is evaluated by comparing the signal response of an analyte spiked into a blank matrix extract with the signal response of the analyte in a neat solution at the same concentration.[1] The matrix factor (MF) can be calculated using the following formula:

    • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF value of < 1 indicates ion suppression, while a value > 1 suggests ion enhancement.[1]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard for compensating for matrix effects.[3][4] A SIL internal standard has nearly identical chemical and physical properties to the analyte.[5] Consequently, it will be affected by matrix effects in the same manner as this compound, allowing for accurate correction of the analyte signal.[3] If a SIL internal standard for this compound is not commercially available, a structural analog can be used, but its ability to track the matrix effects must be thoroughly validated. Custom synthesis of a SIL internal standard is also a viable option.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Possible Cause Solutions
Low analyte signal in matrix samples compared to neat solutions Classic sign of ion suppression from co-eluting matrix components.[6]Improve Sample Preparation: Employ more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7] Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate this compound from the interfering compounds.[6] Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[7]
High variability in results between different sample lots The composition of the matrix is varying between samples, causing inconsistent ion suppression or enhancement.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing reliable correction.[8] Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to ensure that the calibrators and samples experience similar matrix effects.
Poor peak shape (fronting or tailing) Secondary interactions between this compound and the analytical column, or co-eluting interferences.Adjust Mobile Phase pH: For acidic compounds like this compound, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a neutral form, which can improve peak shape. Consider a Different Column: If issues persist, a column with a different stationary phase may provide better selectivity and peak shape.
Gradual decrease in sensitivity over a run sequence Buildup of matrix components on the analytical column or in the mass spectrometer's ion source.Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to clean the column. Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be considered as a starting point and optimized for your specific application and instrumentation.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of similar keto acids in biological samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structural analog).

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

2. Derivatization (Optional, but recommended for improved sensitivity)

  • To the supernatant from the previous step, add 50 µL of 50 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.

  • Add 50 µL of 100 mM pyridine-p-toluenesulfonate (PPTS) buffer (pH 5).

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature before injection.

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: To be determined by infusing a derivatized standard of this compound. The precursor ion will be [M-H]⁻ of the derivatized analyte.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Perform a linear regression analysis to determine the concentration of the analyte in the samples.

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Step 1: Prepare Blank Matrix Extract: Extract at least six different lots of blank plasma using the protein precipitation method described in Protocol 1 (without adding the internal standard). Pool the supernatants.

  • Step 2: Prepare Spiked Extract: Spike a known concentration of this compound into the pooled blank matrix extract from Step 1.

  • Step 3: Prepare Neat Solution Standard: Prepare a standard solution of this compound in the final reconstitution solvent (e.g., acetonitrile/water mixture) at the same concentration as the spiked extract.

  • Step 4: LC-MS/MS Analysis: Analyze both the spiked extract and the neat solution standard under the same LC-MS/MS conditions.

  • Step 5: Calculate Matrix Effect: Use the formula provided in FAQ 2 to quantify the matrix effect. The coefficient of variation (%CV) of the matrix factor across the different lots should be less than 15%.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of keto acids using LC-MS/MS, which can be expected to be similar for the analysis of this compound.

Parameter Expected Performance
Limit of Detection (LOD)1 - 10 nM
Limit of Quantification (LOQ)5 - 20 nM
Linearity (r²)> 0.995
Concentration Range5 - 5,000 nM
Recovery90 – 110%
Reproducibility (%CV)< 15%

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_pfbha Add PFBHA & Buffer supernatant->add_pfbha Optional Step lcms LC-MS/MS Analysis supernatant->lcms incubate Incubate at 60°C add_pfbha->incubate incubate->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for matrix effect issues.

References

Technical Support Center: Enhanced Recovery of 5-Oxohexanoate from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 5-oxohexanoate from tissue samples. The following sections detail experimental protocols, address common challenges, and provide a framework for data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps for handling tissue samples to ensure the stability of this compound?

A1: To minimize enzymatic activity and degradation of this compound, all procedures should be performed on ice.[1] It is crucial to use glass vials and tubes to prevent the leaching of plasticizers that can interfere with analysis.[1] Tissue samples should be stored at -80°C until the extraction process begins.[1]

Q2: What is the most effective method for homogenizing tissue samples for this compound extraction?

A2: Tissue homogenization is a critical step for efficient extraction.[1][2] A common and effective method involves weighing 50-100 mg of frozen tissue and homogenizing it in a pre-chilled glass Dounce homogenizer with 19 volumes of an ice-cold extraction solvent, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[1][2] For tougher tissues, a bead-based homogenizer can be utilized to ensure a uniform suspension.[2]

Q3: Why is derivatization necessary for the analysis of this compound, particularly for GC-MS?

A3: this compound is a polar molecule with low volatility due to its carboxylic acid and ketone functional groups, making it unsuitable for direct GC-MS analysis.[3] Derivatization is a required step to convert it into a more volatile and thermally stable compound.[3][4] A two-step derivatization involving methoximation to protect the ketone group, followed by silylation of the carboxylic acid group, is a robust method to ensure reproducible and sensitive quantification.[3][4]

Q4: What are "matrix effects" and how can they impact the quantification of this compound?

A4: Matrix effects are a common challenge in quantitative mass spectrometry and refer to the alteration of analyte ionization due to co-eluting components from the biological matrix.[4] This can lead to either suppression or enhancement of the signal, compromising the accuracy and precision of the analysis.[4] To mitigate matrix effects, strategies such as the use of a stable isotope-labeled internal standard, appropriate sample cleanup, and method validation with matrix-matched standards are recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound from tissue samples.

Problem Possible Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform suspension. For tough tissues, consider using a bead-based homogenizer.[2]
Inefficient liquid-liquid extraction.Ensure the pH of the aqueous layer is adjusted to be sufficiently acidic (pH < pKa of the carboxylic acid - 2, typically pH 1-2) to ensure complete protonation before extraction with an organic solvent.[5] Perform multiple extractions with smaller volumes of solvent rather than a single large volume extraction.[5]
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[5] Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[5]
Poor Chromatographic Peak Shape Incomplete derivatization.Ensure that the sample extract is completely dry before adding derivatization reagents, as they are sensitive to moisture.[4] Use fresh derivatization reagents and optimize reaction time and temperature.
Thermal degradation in the GC inlet.Ensure the GC inlet temperature is not excessively high. The derivatization of both the ketone and carboxylic acid groups helps to increase thermal stability.[2]
Inconsistent Quantitative Results Matrix effects from the tissue sample.Incorporate a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar keto acid can be used after thorough validation.[2] Prepare calibration standards in a blank matrix extract to match the sample matrix as closely as possible.
Degradation of this compound during storage.Store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

Quantitative Data Presentation

Currently, there is a lack of published, specific quantitative data on the recovery rates of this compound from various tissue types. The following table is provided as a template for researchers to populate with their own experimental data to compare the efficiency of different extraction methods.

Tissue Type Extraction Method Homogenization Technique Mean Recovery (%) Standard Deviation (%) Notes
e.g., Livere.g., Folch (Chloroform:Methanol)e.g., Dounce HomogenizerUser DataUser DataUser Data
e.g., Braine.g., Bligh & Dyere.g., Bead BeaterUser DataUser DataUser Data
e.g., Adiposee.g., Ethyl Acetate (B1210297) Extractione.g., Dounce HomogenizerUser DataUser DataUser Data

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Tissue for GC-MS Analysis

This protocol is adapted from established methods for the analysis of similar keto acids from biological matrices.[3][7]

1. Tissue Homogenization and Extraction:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass Dounce homogenizer.

  • Add 19 volumes of ice-cold 2:1 (v/v) chloroform:methanol and homogenize thoroughly on ice until a uniform suspension is achieved.[1]

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to induce phase separation.[7]

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • For recovery of the more polar this compound, the upper aqueous phase can also be collected. Acidify the aqueous phase to pH 1-2 with HCl.[5]

  • Extract the acidified aqueous phase three times with equal volumes of ethyl acetate. Pool the ethyl acetate layers.[5]

  • Dry the pooled organic extracts over anhydrous sodium sulfate.[5]

  • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at 40°C.[5]

2. Derivatization:

  • Methoximation: To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[3] Vortex and incubate at 60°C for 30 minutes.[5]

  • Silylation: Cool the sample to room temperature. Add 80-90 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5] Vortex and incubate at 60°C for 45 minutes.[5]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis (Example Conditions):

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[4]

  • Inlet Temperature: 250°C.[4]

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • MS Ion Source Temperature: 230°C.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis tissue_sample Tissue Sample (50-100 mg) homogenization Homogenization (e.g., Chloroform:Methanol) tissue_sample->homogenization extraction Liquid-Liquid Extraction (Ethyl Acetate) homogenization->extraction drying Evaporation to Dryness extraction->drying methoximation Methoximation (Methoxyamine HCl) drying->methoximation Dried Extract silylation Silylation (BSTFA/MSTFA) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis Derivatized Sample data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Metabolic Pathway of this compound

The metabolic pathway for this compound has not been explicitly detailed in the scientific literature. However, based on the metabolism of structurally similar keto acids and fatty acids, a putative catabolic pathway can be proposed.[5] This pathway is hypothetical and requires experimental validation.

metabolic_pathway Hypothetical Catabolic Pathway of this compound compound_5oh This compound enzyme_acs Acyl-CoA Synthetase compound_5oh->enzyme_acs compound_5oh_coa 5-Oxohexanoyl-CoA enzyme_k enzyme_k compound_5oh_coa->enzyme_k compound_5h_coa 5-Hydroxyhexanoyl-CoA enzyme_acd Acyl-CoA Dehydrogenase compound_5h_coa->enzyme_acd compound_enoyl_coa Hex-4-enoyl-CoA enzyme_ech Enoyl-CoA Hydratase compound_enoyl_coa->enzyme_ech compound_3h_coa 3-Hydroxyhexanoyl-CoA enzyme_had Hydroxyacyl-CoA Dehydrogenase compound_3h_coa->enzyme_had compound_3o_coa 3-Oxohexanoyl-CoA enzyme_thiolase Thiolase compound_3o_coa->enzyme_thiolase compound_acetylcoa Acetyl-CoA tca_cycle TCA Cycle compound_acetylcoa->tca_cycle compound_butyrylcoa Butyryl-CoA compound_butyrylcoa->tca_cycle Further Oxidation enzyme_acs->compound_5oh_coa Activation reductase Ketoreductase (NAD(P)H) reductase->compound_5h_coa Reduction enzyme_acd->compound_enoyl_coa Dehydrogenation enzyme_ech->compound_3h_coa Hydration enzyme_had->compound_3o_coa Oxidation enzyme_thiolase->compound_acetylcoa Thiolysis enzyme_thiolase->compound_butyrylcoa

Caption: A putative metabolic pathway for the degradation of this compound.

References

Troubleshooting poor peak shape in 5-Oxohexanoate chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 5-oxohexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: What are the common causes of peak tailing for this compound?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing acidic compounds like this compound. The primary causes include:

  • Secondary Interactions: The carboxylic acid moiety of this compound can engage in secondary interactions with active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based C18 columns. These interactions lead to delayed elution for some analyte molecules, resulting in a tailing peak.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound's carboxylic acid group, the analyte will exist in both ionized and un-ionized forms. The ionized form is more polar and interacts differently with the stationary phase, which can cause peak tailing.[3][4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2] A void at the head of the column or a partially blocked frit can also lead to distorted peak shapes.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[2][5]

Q2: How can I eliminate peak tailing for this compound?

A2: To mitigate peak tailing, consider the following optimization strategies:

  • Adjust Mobile Phase pH: Maintain the mobile phase pH at least 1.5 to 2 units below the pKa of this compound. This ensures the analyte is in its non-ionized form, minimizing secondary interactions.[4][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups, reducing the potential for secondary interactions.[6]

  • Optimize Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) helps to maintain a stable pH and can mask some residual silanol activity.[4][6]

  • Reduce Injection Volume/Concentration: If column overload is suspected, try diluting the sample or reducing the injection volume.[5]

  • Employ a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that might cause peak tailing.[7]

Peak Fronting

Q3: My this compound peak is fronting. What is the cause?

A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can indicate specific problems:

  • Column Overload: Injecting too much sample volume or mass can lead to saturation of the stationary phase, causing some analyte molecules to travel through the column more quickly.[8][9][10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.[9][12]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and lead to peak fronting.[8][10]

Q4: How do I resolve peak fronting issues?

A4: To address peak fronting, try the following:

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.[8][11]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[11]

  • Replace the Column: If a column void or bed collapse is suspected, replacing the column is the most effective solution.[8]

Split Peaks

Q5: What causes my this compound peak to split into two or have a shoulder?

A5: Split peaks can be caused by a few key issues:

  • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column, leading to a split peak.[8]

  • Column Void or Channeling: A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split peak.[8]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.[8]

Q6: What is the solution for split peaks?

A6: To fix split peaks:

  • Column Maintenance: Try back-flushing the column at a low flow rate to dislodge any particulate matter from the inlet frit. If this does not resolve the issue, the column may need to be replaced.[1]

  • Ensure Solvent Miscibility: Always ensure your sample solvent is miscible with your mobile phase. Ideally, use the mobile phase as the sample solvent.[8]

  • Check for System Leaks: While less common, a leak in the system can sometimes manifest as a split peak.

Quantitative Data Summary

The following tables provide an example of how chromatographic parameters can be adjusted to optimize the peak shape for an acidic compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time

Mobile Phase pHAnalyte FormExpected Peak Asymmetry Factor (As)Expected Retention Time (min)
2.5Non-ionized1.0 - 1.28.5
3.5Partially ionized1.3 - 1.67.2
4.5 (near pKa)Mostly ionized> 1.85.4

Table 2: Effect of Organic Modifier Concentration on Peak Shape

Acetonitrile (B52724) (%)Expected Peak ShapeExpected Retention Time (min)
25Symmetrical12.1
30Symmetrical8.5
35May show fronting if too strong5.2

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound using reversed-phase HPLC.

  • Objective: To achieve a symmetrical and well-resolved peak for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Potassium phosphate (B84403) monobasic

    • Orthophosphoric acid

  • Methodology:

    • Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase.[13]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm[13]

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Column Flushing and Regeneration

  • Objective: To clean a column that is causing poor peak shape or high backpressure.

  • Methodology:

    • Disconnect the column from the detector.

    • Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:

      • Water (HPLC grade)

      • Isopropanol

      • Hexane (for highly non-polar contaminants, if compatible with your column)

      • Isopropanol

      • Water

      • Mobile phase without buffer

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely (e.g., void, leak, blocked frit) check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue Likely check_all_peaks->specific_peak_issue No solution_system Solutions: 1. Check Fittings for Leaks 2. Replace Column Frit 3. Replace Column system_issue->solution_system check_tailing Peak Tailing? specific_peak_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_causes Potential Causes: - Secondary Interactions (Silanols) - Incorrect Mobile Phase pH - Column Contamination - Sample Overload check_tailing->tailing_causes Yes check_splitting Peak Splitting? check_fronting->check_splitting No fronting_causes Potential Causes: - Column Overload - Strong Sample Solvent - Column Void check_fronting->fronting_causes Yes splitting_causes Potential Causes: - Blocked Frit - Column Void/Channeling - Solvent Mismatch check_splitting->splitting_causes Yes solution_tailing Solutions: 1. Lower Mobile Phase pH (e.g., 2.5-3.0) 2. Use End-capped Column 3. Reduce Sample Concentration 4. Flush Column tailing_causes->solution_tailing solution_fronting Solutions: 1. Reduce Injection Volume/Concentration 2. Match Sample Solvent to Mobile Phase 3. Replace Column if Void Suspected fronting_causes->solution_fronting solution_splitting Solutions: 1. Back-flush Column 2. Ensure Solvent Miscibility 3. Replace Column splitting_causes->solution_splitting end Symmetrical Peak Achieved solution_tailing->end solution_fronting->end solution_splitting->end solution_system->end

Caption: A logical workflow for diagnosing and resolving poor peak shape in chromatography.

References

Technical Support Center: Optimizing Derivatization of 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the derivatization of 5-oxohexanoate, a critical step for accurate analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound? A1: Derivatization is crucial for this compound for two primary reasons. First, it converts the polar carboxylic acid and ketone functional groups into less polar, more volatile, and more thermally stable derivatives, which is essential for GC analysis.[1][2][3] Second, the ketone group in this compound can exist in equilibrium with its enol tautomer.[4][5][6] Derivatization of the ketone group "locks" it into a single form, preventing the formation of multiple peaks in the chromatogram and ensuring reliable quantification.[1][7]

Q2: What is the most effective derivatization strategy for this compound? A2: A two-step derivatization process is the most robust and widely used method.[1][7][8] This involves:

  • Oximation (or Methoxyamination): This step targets the ketone functional group. Using a reagent like methoxyamine hydrochloride (MeOX) converts the ketone to a methoxime, which prevents keto-enol tautomerization.[1][7]

  • Silylation: This step targets the carboxylic acid functional group. A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[1][2][9]

Q3: Can this compound be analyzed by LC-MS/MS without derivatization? A3: While possible, analyzing underivatized this compound by LC-MS/MS is generally not recommended for quantitative analysis due to potentially poor sensitivity and reproducibility.[10] Derivatization can still be employed for LC-MS to enhance ionization efficiency and sensitivity, often using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[7]

Q4: How critical is the removal of water from the sample before derivatization? A4: It is absolutely critical. Silylating reagents like MSTFA and BSTFA are highly sensitive to moisture.[1][9][11] Any water present in the sample will react with the reagent, quenching it and leading to incomplete derivatization and low product yield.[9][11] Therefore, samples must be completely dried, typically under a stream of nitrogen or using a vacuum concentrator, before adding the derivatization reagents.[1][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Peak Detected for the Derivatized Analyte

Q: I've injected my sample, but I see a very small peak or no peak at all for my derivatized this compound. What could be the cause? A: This common issue can stem from several points in the workflow. The most likely causes are related to the derivatization reaction itself.

  • Cause 1: Incomplete Derivatization. The reaction may be inefficient.

    • Solution: Verify that your derivatization reagents are fresh and have been stored correctly to prevent degradation.[9][11] Ensure your sample is completely anhydrous (dry) before adding the silylating agent, as water will consume the reagent.[1][9] It is also crucial to optimize the reaction time and temperature to ensure the reaction goes to completion.[9][10]

  • Cause 2: Analyte Degradation. The compound may be unstable under your storage or preparation conditions.

    • Solution: Store samples at an appropriate low temperature (e.g., -80°C) and minimize freeze-thaw cycles.[9] If thermal degradation is suspected, process samples on ice.

  • Cause 3: Incorrect Mass Spectrometer Settings. The instrument may not be set to monitor the correct mass-to-charge (m/z) ions.

    • Solution: Confirm the expected m/z values for the parent ion and key fragments of the derivatized molecule, not the original this compound.[9]

Issue 2: Multiple Chromatographic Peaks for the Analyte

Q: My chromatogram shows multiple peaks for what should be a single derivatized compound. What is happening? A: The presence of multiple peaks is typically due to incomplete protection of the ketone group, leading to keto-enol tautomerism.

  • Cause 1: Incomplete Oximation. If the ketone group is not fully converted to its oxime derivative before silylation, both the keto and enol forms of the silylated carboxylic acid can be present, resulting in multiple peaks.[1][7]

    • Solution: Ensure the oximation step (e.g., with methoxyamine hydrochloride) is carried out to completion. Optimize the reaction conditions, including reagent concentration, temperature, and time.

  • Cause 2: Side Reactions. Silylating agents are powerful and can sometimes react with other components in your sample matrix, creating unexpected byproducts.

    • Solution: Run a reagent blank (all reagents without the analyte) to identify any peaks originating from the reagents themselves.[12] Improving sample cleanup using methods like Solid-Phase Extraction (SPE) can help remove interfering compounds.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak is not symmetrical (e.g., it shows tailing). How can I fix this? A: Poor peak shape compromises resolution and leads to inaccurate quantification.

  • Cause 1: Active Sites in the GC System. If derivatization is incomplete, the remaining polar functional groups (especially the carboxylic acid) can interact with active sites in the GC inlet liner or on the column, causing peak tailing.[9]

    • Solution: Ensure derivatization is complete to cap all active hydrogens.[9] Use a deactivated inlet liner and consider silanizing glassware to minimize active sites.[13]

  • Cause 2: Column Contamination. A buildup of non-volatile matrix components on the column can lead to poor peak shape.

    • Solution: Implement a more robust sample cleanup method before derivatization.[9] Use a guard column to protect the analytical column and perform regular column maintenance and baking according to the manufacturer's instructions.

Quantitative Data Summary

The tables below provide a summary of common reagents and typical reaction conditions for the derivatization of this compound.

Table 1: Common Derivatization Reagents for this compound

Functional Group Reagent Class Specific Reagent(s) Purpose Key Considerations
Ketone (-C=O) Oximation Reagent Methoxyamine Hydrochloride (MeOX) Protects ketone; prevents enolization and multiple peaks.[1][7] Reaction is typically performed in pyridine.[1]

| Carboxylic Acid (-COOH) | Silylation Reagent | MSTFA, BSTFA (+ 1% TMCS) | Increases volatility and thermal stability by forming a TMS ester.[1][2][9] | Highly sensitive to moisture; byproducts are volatile.[1][14] TMCS acts as a catalyst.[1] |

Table 2: Typical Two-Step Derivatization Protocol Parameters

Step Parameter Typical Value / Condition Reference(s)
Sample Prep Drying Evaporate to complete dryness under N₂ or vacuum [1][9]
1. Methoxyamination Reagent 40 mg/mL MeOX in anhydrous pyridine [1]
Reagent Volume 10 µL [1]
Incubation Temperature 30°C [1]
Incubation Time 90 minutes [1]
2. Silylation Reagent MSTFA + 1% TMCS [1]
Reagent Volume 90 µL [1]
Incubation Temperature 37°C [1]
Incubation Time 30 minutes [1][15]

| Post-Reaction | Stability | Analyze within 24 hours for best results |[14] |

Detailed Experimental Protocols

Protocol: Two-Step Methoxyamination and Silylation for GC-MS Analysis This protocol is optimized for the derivatization of this compound in dried biological extracts.[1]

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (MeOX)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or incubator

  • Vortex mixer

  • GC-MS vials with micro-inserts

Procedure:

  • Sample Drying: Ensure the sample is completely dry. This is a critical step and can be achieved by evaporating the solvent under a gentle stream of nitrogen or by using a vacuum concentrator.[1][15]

  • Step 1: Methoxyamination (Ketone Protection) a. Prepare a fresh solution of 40 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[1] b. Add 10 µL of this solution to the dried sample vial.[1][14] c. Cap the vial tightly, vortex for 1 minute, and incubate at 30°C for 90 minutes with gentle shaking.[1][2][14] This step converts the ketone into a methoxime, preventing enolization.[9]

  • Step 2: Silylation (Carboxylic Acid Derivatization) a. After the vial has cooled to room temperature, add 90 µL of MSTFA + 1% TMCS.[1][14] b. Cap the vial tightly and vortex for 30 seconds. c. Incubate the mixture at 37°C for 30 minutes.[1][14][15] This reaction converts the carboxylic acid group into its volatile trimethylsilyl (TMS) ester.[15]

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis. For best results, analyze the sample within 24 hours.[14]

Visualizations

The following diagrams illustrate key workflows and concepts related to the derivatization of this compound.

G cluster_workflow Derivatization & Analysis Workflow node_start node_start node_process node_process node_decision node_decision node_result node_result node_issue node_issue A Sample containing This compound B Dry Sample Completely (Critical Step) A->B Evaporate solvent C Step 1: Methoxyamination (Add MeOX in Pyridine, Incubate 30°C, 90 min) B->C Protect ketone group D Step 2: Silylation (Add MSTFA + 1% TMCS, Incubate 37°C, 30 min) C->D Derivatize carboxylic acid E Transfer to GC Vial D->E F GC-MS Analysis E->F

Caption: Workflow for the two-step derivatization of this compound.

G cluster_reaction Chemical Derivatization Pathway start This compound (Keto & Carboxylic Acid) step1_product Methoxime Derivative (Protected Ketone) start->step1_product + MeOX / Pyridine (Step 1: Methoxyamination) final_product TMS-Ester, Methoxime Derivative (GC-MS compatible) step1_product->final_product + MSTFA (Step 2: Silylation)

Caption: Simplified chemical pathway for this compound derivatization.

G node_problem node_problem node_check node_check node_solution node_solution A Symptom: Low or No Product Peak B Is sample completely dry? A->B C Are reagents fresh & stored properly? B->C Yes E Dry sample thoroughly under N2 / vacuum. B->E No D Are reaction time & temperature optimized? C->D Yes F Use fresh reagents. Store sealed & dry. C->F No G Perform time/temp course experiment. D->G No H Check MS settings for derivatized m/z values. D->H Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Reducing background noise in 5-Oxohexanoate mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Oxohexanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the mass spectrometry analysis of this compound?

A1: Background noise in the analysis of small molecules like this compound can be broadly categorized into chemical, electronic, and environmental noise.[1]

  • Chemical Noise: This is the most significant contributor and arises from unwanted ions in the mass spectrometer.[1][2] Common sources include:

    • Solvent Impurities: Using low-grade solvents can introduce a variety of contaminants.[3][4] Always use LC-MS grade solvents.[5][6]

    • Sample Matrix: Complex biological matrices (e.g., plasma, tissue extracts) contain numerous endogenous compounds that can interfere with the analyte signal.[5][7]

    • System Contamination: Leachables from plasticware (e.g., phthalates), column bleed, and residues from previous analyses are common sources of contamination.[3][7][8] Polyethylene glycol (PEG) and siloxanes are frequent contaminants.[8][9]

    • Mobile Phase Additives: While necessary for chromatography, additives can sometimes contribute to background noise.

  • Electronic Noise: This is random electrical interference generated by the instrument's electronic components, such as the detector and amplifiers.[2]

  • Environmental Noise: Volatile organic compounds from the laboratory air, cleaning products, or dust can enter the mass spectrometer and contribute to background noise.[1]

Q2: How can I differentiate between chemical and electronic noise?

A2: A simple diagnostic test can help you distinguish between chemical and electronic noise. First, turn off the liquid flow and the spray voltage to the mass spectrometer. If the noise level drops significantly, the primary contributor is likely chemical noise. If the noise persists, it is more likely to be electronic in nature.[2] Chemical noise also tends to appear at specific m/z values, whereas electronic noise is often more random.[2]

Q3: Why is derivatization often necessary for the analysis of this compound, and how does it affect background noise?

A3: this compound, being a keto-carboxylic acid, can be challenging to analyze directly via LC-MS or GC-MS due to its low volatility and thermal instability.[10] Derivatization is a critical step to:

  • Improve chromatographic properties (e.g., retention, peak shape).

  • Enhance ionization efficiency, leading to a stronger analyte signal.[10]

  • Increase the mass of the analyte, moving it to a region of the spectrum with potentially lower background noise.

While derivatization is beneficial, the reagents themselves or byproducts of the reaction can sometimes introduce background noise if not used carefully or removed post-reaction.

Q4: Can tandem mass spectrometry (MS/MS) help reduce background noise?

A4: Yes, tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is a powerful technique for reducing background noise.[2] By selecting a specific precursor ion in the first stage of mass analysis and then monitoring for a specific product ion in the second stage, you can significantly increase the selectivity and specificity of your assay, effectively filtering out much of the chemical noise.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound analysis.

Issue 1: High Baseline Noise Across the Entire Spectrum

A consistently high baseline can obscure your analyte peaks and reduce the overall quality of your data.[2]

Possible Cause Troubleshooting Steps Expected Outcome
Contaminated Solvents or Mobile PhaseUse fresh, high-purity, LC-MS grade solvents and additives.[4][5] Prepare mobile phases fresh daily and filter them before use.[5][11]A significant reduction in the baseline of the total ion chromatogram (TIC).[1]
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, methanol (B129727), water).[1] A detailed system flush protocol is provided below.A cleaner baseline in subsequent blank injections.[1]
Dirty Ion SourceA contaminated ion source can be a major source of background noise.[11] Perform a thorough cleaning of the source components (e.g., capillary, cone) according to the manufacturer's instructions.[11]Improved signal intensity and a reduction in background ions.[1]
Leaking SystemCheck all fittings and connections for leaks.Elimination of air leaks that can contribute to noise.
Issue 2: Specific, Persistent Background Peaks

The presence of the same interfering peaks in multiple runs, including blanks, points to systematic contamination.[1]

Possible Cause Troubleshooting Steps Expected Outcome
Plasticizer Contamination (e.g., Phthalates)Switch to glassware or certified low-leachable polypropylene (B1209903) labware.[5] Avoid using parafilm to cover sample vials.[5]Disappearance or significant reduction of characteristic plasticizer-related peaks (e.g., m/z 149, 279).
Polymer Contamination (e.g., PEG)Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1]Reduction of repeating peaks with regular mass differences (e.g., 44 Da for PEG).[5]
Autosampler CarryoverInject a blank solvent after a high-concentration sample to check for carryover.[11] Improve the needle wash method on your autosampler by using a stronger wash solvent.[11]Absence of the analyte peak in the blank injection following a high-concentration sample.
Column BleedEnsure the column is not old and is compatible with the mobile phase pH.[12] Wash the column thoroughly after each use.[8]Reduction of background ions associated with the column's stationary phase.
Issue 3: Poor Signal-to-Noise (S/N) Ratio for this compound Peak

Even with a relatively clean baseline, a poor S/N ratio for your analyte peak can hinder accurate quantification.

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient IonizationOptimize ion source parameters, including cone gas flow rate, cone voltage, drying gas temperature, and nebulizer pressure.[13] An optimization study is recommended.[5]Increased signal intensity for the this compound peak.
Matrix Effects (Ion Suppression)Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE).[5][7] A detailed SPE protocol is provided below. Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[11]Improved S/N ratio and better reproducibility of the analyte signal.
Low Sample ConcentrationIf possible, increase the sample concentration.[2]A stronger analyte signal relative to the background noise.[2]
Suboptimal DerivatizationEnsure the derivatization reaction has gone to completion by optimizing reaction time, temperature, and reagent concentrations.[10][14]A higher yield of the derivatized analyte, leading to a stronger signal.

Quantitative Data Summary

The following tables summarize how optimizing key instrument parameters can impact the signal-to-noise ratio. The data is illustrative and based on findings for similar small molecules.

Table 1: Effect of Cone Gas Flow Rate on Signal-to-Noise (S/N) Ratio

Cone Gas Flow Rate (L/hr)Background Noise (Counts)Signal Intensity (Counts)Signal-to-Noise (S/N)
1505000100,00020
2503500110,00031.4
350 2000 120,000 60
4502200115,00052.3
5002500105,00042

Note: Increasing the cone gas flow can help reduce solvent clusters and other interfering ions, thereby decreasing background noise and improving S/N.

Table 2: Effect of Ion Source Temperature on Analyte Signal

Drying Gas Temperature (°C)Background Noise (Counts)Signal Intensity (Counts)Signal-to-Noise (S/N)
200300080,00026.7
2502800105,00037.5
300 2500 125,000 50
3502600110,00042.3

Note: Optimizing the drying gas temperature ensures efficient desolvation without causing thermal degradation of the analyte.[13]

Experimental Protocols

Protocol 1: General LC System Flush for Contamination Removal[2]

This protocol is designed to remove chemical contamination from the LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • 0.1% Formic acid in LC-MS grade water

Procedure:

  • Remove the analytical column and replace it with a restriction capillary.

  • Purge each solvent line individually with the corresponding fresh solvent.

  • Flush the system sequentially with the following solvents for at least 30 minutes each at a flow rate of 0.5 mL/min:

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

    • 100% LC-MS grade water

    • Mobile phase A (e.g., 0.1% Formic acid in water)

    • Mobile phase B (e.g., 0.1% Formic acid in acetonitrile)

  • Run a blank gradient to ensure the baseline is clean before reinstalling the column.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma[5]

This protocol is a general guideline for cleaning up biological samples to reduce matrix effects.

Materials:

  • Mixed-mode anion exchange SPE cartridge

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 2% formic acid in methanol)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with 1 mL of water to equilibrate the sorbent.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. This compound will bind to the sorbent.

  • Washing: Wash the cartridge with 1 mL of the weak wash solvent to remove unbound impurities and matrix components.

  • Elution: Elute this compound from the sorbent using 1 mL of the elution solvent.

  • Collect the eluate, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Cleanup Sample Cleanup (SPE) Sample->Cleanup Derivatization Derivatization Cleanup->Derivatization LC LC Separation Derivatization->LC MS Ion Source (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Acquisition Data Acquisition MSMS->Acquisition Processing Background Subtraction Acquisition->Processing Quantification Quantification Processing->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start High Background Noise Detected CheckType Is noise chemical or electronic? Start->CheckType Electronic Electronic Noise - Check grounding - Service instrument CheckType->Electronic Electronic Chemical Chemical Noise CheckType->Chemical Chemical CheckPattern Is noise broadband or specific peaks? Chemical->CheckPattern Broadband Broadband Noise - Check solvents - Flush LC system - Clean ion source CheckPattern->Broadband Broadband Specific Specific Peaks - Check plasticware (phthalates) - Check for PEG contamination - Check for carryover CheckPattern->Specific Specific

Caption: Troubleshooting logic for high background noise.

References

Stability of 5-Oxohexanoate in different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-oxohexanoate under various storage conditions. The information herein is designed to ensure the integrity of your experiments by providing best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors that can lead to the degradation of this compound, a gamma-keto acid, include elevated temperatures, exposure to high and low pH conditions, and light.[1] While gamma-keto acids are generally more stable than their beta-keto counterparts, which are prone to thermal decarboxylation, they can still degrade over time.[1]

Q2: What is the recommended temperature for storing this compound?

A2: To minimize degradation, it is recommended to store this compound at low temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down potential degradation pathways.[1]

Q3: How does pH influence the stability of this compound in solution?

A3: The stability of keto acids can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions.[2] For beta-keto acids, a neutral to slightly alkaline pH can help to stabilize the molecule by keeping it in its deprotonated form, as the protonated form is more prone to decarboxylation.[3] While this compound is a gamma-keto acid and less susceptible to decarboxylation, it is still advisable to maintain a pH near neutral for optimal stability in solution unless experimental conditions require otherwise.

Q4: Is this compound susceptible to decarboxylation?

A4: this compound is a gamma-keto acid. Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids are not prone to this specific degradation pathway under normal storage conditions.[1]

Q5: How can I detect if my sample of this compound has degraded?

A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, precipitation) or, more accurately, through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective methods for assessing the purity of your sample and identifying any degradation products.[1] These methods can quantify the amount of intact this compound and reveal any new peaks that may indicate the presence of degradation products.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.1. Verify the storage conditions (temperature, protection from light).2. Assess the purity of the stored compound using HPLC or LC-MS/MS.3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.[1]
Visible changes in the sample (e.g., discoloration, precipitation). Chemical degradation or contamination.1. Do not use the sample for experiments.2. Document the changes and contact the supplier.3. Review your handling and storage procedures to prevent future occurrences.[1]
Appearance of unexpected peaks in chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.[2]
Inconsistent results between different aliquots of the same batch. Inhomogeneous sample due to freeze-thaw cycles or improper mixing after thawing.1. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials upon receipt.2. Before use, ensure the thawed sample is completely dissolved and homogeneous by gentle vortexing.[1]

Stability Data

The following tables summarize stability data for 2-Methyl-5-oxohexanoic acid, a compound structurally similar to this compound, and can be used as a general guide. The data shows the percentage of the parent compound remaining and the total degradation after 24 hours under various stress conditions.

Table 1: Effect of Temperature on Stability [2]

Temperature% Recovery of Parent Compound% Total Degradation
4°C99.50.5
25°C (Room Temp)95.24.8
40°C88.711.3
60°C75.124.9

Table 2: Effect of pH on Stability [2]

pH% Recovery of Parent Compound% Total Degradation
3.092.37.7
5.096.53.5
7.095.24.8
9.089.810.2

Table 3: Effect of Light on Stability [2]

Condition% Recovery of Parent Compound% Total Degradation
Protected from Light (24h)95.24.8
Exposed to Light (24h)91.58.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound and identify potential degradation products.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as HPLC or LC-MS/MS, to identify and quantify any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity and stability of this compound.

  • Objective: To quantify the percentage of intact this compound over time under different storage conditions.

  • Materials:

    • HPLC system with a UV detector

    • C18 HPLC column

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

    • Storage Conditions: Aliquot the stock solution and store under various conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).

    • Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity. This will serve as the baseline.

    • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4 weeks; 1, 3, 6 months), retrieve an aliquot from each storage condition and analyze by HPLC.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to elute this compound and any potential degradation products.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

Diagrams

Stability_Testing_Workflow cluster_0 Start cluster_1 Initial Analysis cluster_2 Storage cluster_3 Stability Assessment cluster_4 Outcome start Receive/Synthesize This compound initial_analysis Assess Initial Purity (HPLC/LC-MS) start->initial_analysis storage Aliquot and Store under Defined Conditions (Temp, pH, Light) initial_analysis->storage time_point_analysis Analyze at Time Points storage->time_point_analysis check_purity Purity Meets Specification? time_point_analysis->check_purity use_in_experiment Use in Experiment check_purity->use_in_experiment Yes troubleshoot Troubleshoot/ Re-evaluate Storage check_purity->troubleshoot No

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Unexpected Experimental Results check_storage Verify Storage Conditions start->check_storage assess_purity Assess Purity (HPLC/LC-MS) check_storage->assess_purity degradation_confirmed Degradation Confirmed? assess_purity->degradation_confirmed new_batch Procure New Batch & Store Correctly degradation_confirmed->new_batch Yes review_protocol Review Experimental Protocol degradation_confirmed->review_protocol No

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Synthesis of 5-Oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 5-oxohexanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 5-oxohexanoic acid?

A1: The most common laboratory and industrial methods for synthesizing 5-oxohexanoic acid include:

  • Ozonolysis of Cyclohexene (B86901): This method involves the oxidative cleavage of the double bond in cyclohexene to form an intermediate which can then be worked up to yield 5-oxohexanoic acid. This is often a high-yield route under controlled conditions.[1][2][3][4]

  • Michael Addition of Acetone (B3395972) to Acrylic Acid (or its esters): This base-catalyzed reaction is a well-known industrial process. The yield can be significantly affected by side reactions, such as the self-condensation of acetone.[5][6]

  • Oxidation of a corresponding precursor: This can include the oxidation of 5-hydroxyhexanoic acid or 2-methylcyclohexanol. The choice of oxidizing agent is critical to avoid over-oxidation or other side reactions.[7][8]

Q2: What are the common impurities and byproducts that lower the yield?

A2: Depending on the synthetic route, common impurities can include:

  • In Michael Addition: Mesityl oxide is a significant byproduct formed from the self-condensation of acetone. Another byproduct can be 4-acetylheptanedioic acid from a double addition of the acrylic acid derivative to acetone.[5][6]

  • In Ozonolysis: Adipic acid and glutaric acid can be formed as co-products or byproducts, depending on the reaction and workup conditions.[2]

  • General: Unreacted starting materials and residual solvents are common impurities that need to be removed during purification.

Q3: How does purification affect the final yield?

A3: The purification process is critical for isolating the final product and directly impacts the overall yield. Low recovery can occur due to:

  • Incomplete extraction during acid-base workups.

  • The product "oiling out" instead of crystallizing during recrystallization.

  • Formation of emulsions during liquid-liquid extractions.[9]

  • Thermal decomposition if purification is attempted by distillation at too high a temperature.[10]

Troubleshooting Guides

Problem 1: Low Yield of Crude Product in Michael Addition
Possible CauseTroubleshooting Steps & Recommendations
1. Formation of Mesityl Oxide Byproduct The self-condensation of acetone to mesityl oxide is a major competing reaction. To mitigate this, consider adding mesityl oxide (2-8% by weight) to the initial reaction mixture. This can suppress its net formation.[5] Continuously recycling unreacted acetone and mesityl oxide after distillation can also improve the overall process efficiency.[5][6]
2. Suboptimal Reaction Temperature The reaction is temperature-sensitive. For the reaction of acetone and acrylic acid, a temperature of around 230°C has been used in a continuous process.[5] It is crucial to optimize the temperature for your specific catalyst and reactor setup.
3. Inefficient Catalyst Primary amines, amino alcohols, or their Schiff's bases with acetone are effective catalysts.[5][6] Ensure the catalyst is active and used in the correct concentration. The choice of catalyst can influence both the reaction rate and the formation of byproducts.

Quantitative Data: Michael Addition of Acetone & Acrylic Acid/Esters

ReactantsCatalystTemperatureConversion (Acrylic Acid/Ester)Yield (5-Oxohexanoic Acid/Ester)Mesityl Oxide Formation (% of converted acetone)
Acetone, Acrylic AcidIsopropylamine230°C57.2%68.1% (on converted acrylic acid)52.3%
Acetone, Acrylic Acid, Mesityl OxideIsopropylamine230°C48.1%66.4% (on converted acrylic acid)3.8%
Acetone, Methyl AcrylateNot SpecifiedNot Specified69.1%79.3% (on converted methyl acrylate)12.2%
Data synthesized from patent literature describing a continuous process. Yields and conversions can vary significantly with batch vs. continuous setup and other reaction conditions.[5]

A troubleshooting workflow for low yield in the Michael Addition synthesis is depicted below.

G start Low Crude Yield check_byproducts Analyze Crude by GC/NMR: High level of byproducts? start->check_byproducts check_conversion Analyze Crude by GC/NMR: High level of starting material? start->check_conversion mesityl_oxide High Mesityl Oxide? check_byproducts->mesityl_oxide Yes low_conversion Low Conversion? check_conversion->low_conversion Yes other_byproducts Other Byproducts? mesityl_oxide->other_byproducts No solution_mesityl Solution: 1. Add 2-8% Mesityl Oxide to start. 2. Optimize temperature. mesityl_oxide->solution_mesityl Yes solution_other Solution: 1. Adjust reactant stoichiometry. 2. Re-evaluate catalyst choice. other_byproducts->solution_other Yes solution_conversion Solution: 1. Increase reaction time/temperature. 2. Check catalyst activity. 3. Ensure proper mixing. low_conversion->solution_conversion Yes

Caption: Troubleshooting logic for low yield in Michael Addition.

Problem 2: Low Yield in Synthesis via Ozonolysis of Cyclohexene
Possible CauseTroubleshooting Steps & Recommendations
1. Incomplete Reaction The reaction endpoint is typically indicated by the appearance of a persistent blue color from unreacted ozone.[1] Ensure the ozone is bubbled through the solution until this point is reached. Passing nitrogen through the solution afterward removes excess ozone.
2. Unstable Peroxidic Intermediates Ozonolysis forms potentially explosive peroxidic intermediates. The reaction must be performed at low temperatures (e.g., -78°C) and handled with extreme caution behind a safety shield.[1] Improper workup can lead to decomposition and reduced yield.
3. Improper Workup The workup determines the final product. A reductive workup (e.g., with zinc dust or dimethyl sulfide) is needed to cleave the ozonide to aldehydes.[3][4] Subsequent oxidation of the resulting adipaldehyde (B86109) is required to get 5-oxohexanoic acid. An oxidative workup (e.g., with hydrogen peroxide) will lead to dicarboxylic acids. Ensure the workup conditions are appropriate for the desired product.

Experimental Protocols

Protocol: Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene

This protocol details the ozonolysis of cyclohexene, which produces an intermediate that can be converted to 5-oxohexanoic acid or its ester. This method is adapted from Organic Syntheses.[1]

Materials:

  • Cyclohexene (0.075 mol)

  • Dichloromethane (250 mL), Methanol (50 mL)

  • Ozone

  • p-Toluenesulfonic acid (TsOH) (1.215 g)

  • Sodium bicarbonate

  • 500 mL three-necked, round-bottomed flask with a magnetic stir bar

  • Ozone inlet tube, drying tube

Procedure:

  • Reaction Setup: Charge the flask with cyclohexene, dichloromethane, and methanol. Cool the flask to -78°C using a dry ice/isopropanol bath.

  • Ozonolysis: Bubble ozone through the stirred solution. The reaction is complete when the solution turns a persistent blue color.

  • Quenching: Pass nitrogen gas through the solution until the blue color disappears.

  • Workup: Remove the cooling bath. Add p-toluenesulfonic acid (TsOH) and allow the solution to warm to room temperature while stirring under a nitrogen atmosphere.

  • Neutralization: After stirring for at least 12 hours, add solid sodium bicarbonate in small portions until gas evolution ceases. Stir for an additional 30 minutes.

  • Isolation: Filter the mixture and wash the solids with dichloromethane. The combined filtrate contains the product, which can be further purified or hydrolyzed to the carboxylic acid.

The general workflow for this synthesis is illustrated below.

G cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Workup & Isolation start Cyclohexene in DCM/MeOH cool Cool to -78°C start->cool ozone Bubble O3 until solution is blue cool->ozone quench Purge with N2 ozone->quench add_tsoh Add TsOH, warm to RT quench->add_tsoh neutralize Neutralize with NaHCO3 add_tsoh->neutralize isolate Filter and concentrate neutralize->isolate product Methyl 6-Oxohexanoate isolate->product

Caption: Experimental workflow for the ozonolysis of cyclohexene.

Purification Troubleshooting

Problem: Low Recovery After Acid-Base Extraction
Possible CauseTroubleshooting Steps & Recommendations
1. Incomplete Extraction into Aqueous Base Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to fully deprotonate the carboxylic acid. Use multiple extractions with smaller volumes of base rather than one large extraction. Ensure vigorous mixing to facilitate transfer into the aqueous layer.[9]
2. Incomplete Precipitation/Recovery on Acidification Acidify the combined aqueous layers to a low pH (pH 1-2 is recommended) to ensure complete protonation.[9][11] Cool the solution in an ice bath to minimize the solubility of the product. If the product is an oil or does not precipitate, perform a back-extraction into a fresh organic solvent (e.g., diethyl ether or ethyl acetate).[9][11]
3. Emulsion Formation To break an emulsion, add a small amount of brine (saturated NaCl solution). Alternatively, allow the mixture to stand for a longer period or gently swirl instead of shaking vigorously.[9]

References

Technical Support Center: Method Validation for the Quantification of 5-Oxohexanoate in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the validation of analytical methods for the quantification of 5-oxohexanoate in a serum matrix.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in serum?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.[1] The choice depends on several factors:

  • LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation, as it typically does not require chemical derivatization.[1][2]

  • GC-MS is a robust alternative that provides excellent chromatographic separation. However, it necessitates a derivatization step to increase the volatility and thermal stability of this compound.[1][2]

Q2: Why is derivatization required for the GC-MS analysis of this compound?

A2: Derivatization is a critical step in the GC-MS analysis of compounds like this compound that contain active hydrogen groups, such as a carboxylic acid.[2] This chemical modification serves two main purposes: it increases the volatility of the analyte, allowing it to be vaporized in the GC inlet, and it improves its thermal stability, preventing degradation at the high temperatures used in the gas chromatograph.[2] Common derivatization methods include silylation.[2]

Q3: How should I select an appropriate internal standard (IS)?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5). If a stable isotope-labeled standard is not available, a structurally similar keto acid that is not endogenously present in the serum samples can be used.[3] The IS is crucial for correcting for variability during sample preparation and analysis.

Q4: What are the best practices for serum sample collection and handling to ensure the stability of this compound?

A4: Proper sample handling is critical for accurate quantification. It is recommended to immediately separate serum from blood cells after collection to ensure optimal analyte stability.[4] For long-term storage, samples should be kept at -80°C to minimize degradation.[2][5] It is also important to minimize the number of freeze-thaw cycles the samples undergo.[2]

Q5: What are the key parameters that need to be evaluated during method validation?

A5: A comprehensive method validation should assess several key performance characteristics to ensure the method is reliable and fit for its intended purpose.[6] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound in serum.

Issue 1: No or Very Low Analyte Signal

  • Potential Cause 1: Inefficient Sample Extraction or Cleanup.

    • Solution: Re-evaluate your extraction procedure. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized for the extraction of this compound and that the organic solvent is appropriate. For solid-phase extraction (SPE), verify that the cartridge has been properly conditioned and that the wash and elution solvents are correct.

  • Potential Cause 2: Analyte Degradation.

    • Solution: this compound may be unstable under certain conditions. Ensure that samples are processed promptly after collection and stored at -80°C.[2][5] Minimize freeze-thaw cycles.[2] If thermal degradation is suspected during sample processing, keep the samples on ice.[2]

  • Potential Cause 3: Suboptimal Mass Spectrometer Settings.

    • Solution: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge (m/z) transitions for both this compound and the internal standard. Infuse a standard solution to optimize the ionization and fragmentation parameters.

  • Potential Cause 4 (GC-MS): Incomplete Derivatization.

    • Solution: Ensure the derivatization reagent is fresh and has not been compromised by moisture. Water can quench the derivatization reaction.[2] Optimize the reaction time and temperature to ensure the reaction goes to completion.[2]

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Potential Cause 1: Column Contamination or Degradation.

    • Solution: A buildup of matrix components from the serum can degrade column performance.[2] Implement a more rigorous sample cleanup method, such as SPE, to remove a wider range of interfering substances.[9] The use of a guard column can also help protect the analytical column.[2]

  • Potential Cause 2: Incompatible Injection Solvent (LC-MS/MS).

    • Solution: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Reconstitute the dried sample extract in a solvent that is similar in composition and strength to the initial mobile phase.

  • Potential Cause 3: Active Sites on the Column or in the GC Inlet (GC-MS).

    • Solution: The carboxylic acid group of this compound can interact with active sites in the analytical system, leading to peak tailing. Using a deactivated inlet liner can help mitigate this issue.[2]

Issue 3: High Variability in Results (Poor Precision)

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Manual sample preparation steps can be a significant source of variability. Ensure that all pipetting steps are accurate and consistent. Where possible, automate sample preparation steps to improve reproducibility.[2]

  • Potential Cause 2: Variable Matrix Effects.

    • Solution: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement in the mass spectrometer.[2] A more effective sample cleanup procedure can help minimize these effects. The use of a stable isotope-labeled internal standard is also crucial for correcting for matrix effects.

  • Potential Cause 3: Instrument Instability.

    • Solution: Fluctuations in the LC pumps, autosampler, or mass spectrometer can lead to inconsistent results.[2] Perform regular system suitability tests by injecting a standard solution at the beginning and throughout the analytical run to monitor instrument performance.[2]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives followed by electron ionization and mass analysis.[10]Separation in the liquid phase followed by electrospray ionization and tandem mass analysis.[10]
Sample Preparation More complex, requiring a mandatory derivatization step.[1]Generally simpler, often involving protein precipitation and/or solid-phase extraction.[1][10]
Throughput Lower, due to the additional derivatization step and potentially longer chromatographic run times.[1]Higher, due to faster chromatography and simpler sample preparation.[1]
Sensitivity Can be highly sensitive, but this is dependent on the efficiency of the derivatization reaction.[1]Typically offers very high sensitivity.[1]
Selectivity Good, but can be affected by co-eluting matrix components.[1]Excellent, particularly when using Multiple Reaction Monitoring (MRM).[1]

Table 2: Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%.[11]
Precision (Repeatability and Intermediate Precision) The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where the CV should not exceed 20%.[11]
Linearity The correlation coefficient (r²) should be ≥ 0.99.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Recovery should be consistent, precise, and reproducible.
Stability (Freeze-thaw, Short-term, Long-term) The mean concentration at each stability time point should be within ±15% of the mean concentration of the baseline samples.

Experimental Protocols

Protocol 1: Specificity and Selectivity

  • Analyze at least six blank serum samples from different individuals to investigate for potential interferences at the retention time of this compound and the internal standard.

  • Analyze a blank serum sample spiked with the internal standard.

  • Analyze a blank serum sample spiked with this compound at the LLOQ and the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and the internal standard in the blank samples.

Protocol 2: Linearity, Range, and Sensitivity

  • Prepare a series of calibration standards by spiking blank serum with known concentrations of this compound. A minimum of five concentration levels is recommended.[6]

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).[11]

  • The Limit of Detection (LOD) can be determined based on the signal-to-noise ratio (typically a ratio of 3:1).

Protocol 3: Accuracy and Precision

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking blank serum.

  • Intra-assay (Repeatability): Analyze at least five replicates of each QC concentration level in a single analytical run.[11]

  • Inter-assay (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Calculate the accuracy (% deviation from the nominal value) and precision (%CV) for each QC level.

Protocol 4: Matrix Effect and Recovery

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: this compound and IS spiked in the mobile phase.

      • Set B: Blank serum extract spiked with this compound and IS.

      • Set C: Blank serum spiked with this compound and IS, then extracted.

    • Calculate the matrix factor by comparing the peak areas of Set B to Set A.

  • Recovery:

    • Calculate the recovery by comparing the peak areas of Set C to Set B.

Protocol 5: Stability

  • Prepare QC samples at low and high concentrations.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (-80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store the QC samples at -80°C for an extended period.

  • Analyze the stability samples and compare the results to freshly prepared QC samples.

Visualizations

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range AccPrec Accuracy & Precision Stab Stability Matrix Matrix Effect & Recovery Spec->Lin Lin->AccPrec AccPrec->Stab Stab->Matrix Rep Validation Report Generation Matrix->Rep

Caption: General workflow for analytical method validation.

Sample_Preparation_Workflow Start Serum Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Protein_Precip Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow for this compound.

Troubleshooting_Workflow cluster_solutions Check_MS Check MS Settings (m/z, ionization) Optimize_Deriv Optimize Derivatization (GC-MS) Improve_Cleanup Improve Sample Cleanup Check_Stability Assess Analyte Stability Improve_Cleanup->Check_Stability Start No / Low Analyte Signal? Is_IS_Present Is Internal Standard Signal Present? Start->Is_IS_Present Is_IS_Present->Check_MS No Is_GCMS Using GC-MS? Is_IS_Present->Is_GCMS Yes Is_GCMS->Optimize_Deriv Yes Is_GCMS->Improve_Cleanup No

Caption: Troubleshooting decision tree for no/low analyte signal.

References

Technical Support Center: Optimizing Cell Lysis for 5-Oxohexanoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the extraction of intracellular 5-oxohexanoate.

General Experimental Workflow

The successful extraction and analysis of intracellular metabolites like this compound require a systematic approach. The process begins with careful sample handling to preserve the metabolic state of the cells and concludes with the preparation of a clean extract for analysis.

G cluster_0 Cell Culture & Harvest cluster_1 Metabolism Arrest cluster_2 Extraction cluster_3 Analysis A Cell Culture B Harvest Cells (e.g., Scraping) A->B C Quenching (e.g., Liquid N2 or Cold Solvent) B->C D Cell Lysis (Physical or Chemical) C->D E Metabolite Extraction (e.g., Cold Solvent) D->E F Centrifugation (Pellet Debris) E->F G Collect Supernatant F->G H Sample Preparation (e.g., Evaporation, Reconstitution) G->H I LC-MS/MS or GC-MS Analysis H->I

Caption: General workflow for intracellular this compound extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before cell lysis for metabolite analysis?

A1: The most crucial step is quenching , which is the rapid inactivation of cellular enzymes to halt metabolic activity.[1][2] This ensures that the measured metabolite levels accurately reflect the cell's state at the time of harvesting.[3] Common methods include flash-freezing in liquid nitrogen or adding a cold organic solvent.[1][3] Without effective quenching, the rapid turnover of metabolites like ATP can lead to artifactual data.[4]

Q2: My this compound yields are consistently low. Could incomplete lysis be the cause?

A2: Yes, low metabolite yields are a common result of incomplete cell lysis.[5] If the cell membrane isn't sufficiently disrupted, a significant portion of the intracellular this compound will remain trapped and be discarded with the cell debris after centrifugation.[5] It is essential to validate your lysis method for your specific cell type.[5]

Q3: How do I choose between physical and chemical lysis methods?

A3: The choice depends on your cell type, downstream analysis, and available equipment.

  • Physical methods (e.g., sonication, bead beating) are highly effective for tough-to-lyse cells but can generate heat, potentially degrading thermolabile metabolites like this compound.[5]

  • Chemical methods (e.g., cold solvent extraction) are generally gentler and simultaneously quench metabolism, which is ideal for metabolite preservation.[5][6] However, they may not be sufficient for cells with tough walls without mechanical aid.[5] For adherent cells, direct scraping into a cold solvent like methanol (B129727)/water is often preferred over enzymatic methods like trypsinization, which can cause significant metabolite leakage.[7][8]

Q4: Can the cell harvesting method affect my results?

A4: Absolutely. For adherent cells, enzymatic digestion with trypsin is not recommended for metabolomics as it can damage the cell membrane and cause leakage of intracellular metabolites.[1][9] Mechanical scraping with a cell spatula, ideally after flash quenching with liquid nitrogen, is the preferred method to minimize metabolite loss.[1][8]

Q5: Should I wash my cells before extraction?

A5: Washing cells, even with cold phosphate-buffered saline (PBS), can be a metabolic perturbation as it removes nutrients and can cause leakage of intracellular metabolites.[4][10] If washing is necessary to remove media components, it should be done very quickly (<10 seconds).[4] For many protocols, it is preferable to aspirate the media and directly add the quenching/extraction solvent.[4]

Troubleshooting Guide: Low this compound Yield

Use this decision tree to diagnose and resolve issues related to low recovery of your target analyte.

G Start Low this compound Yield CheckLysis Assess Lysis Efficiency (e.g., Microscopy, Protein Assay) Start->CheckLysis IncompleteLysis Lysis Incomplete (<95%) CheckLysis->IncompleteLysis No CompleteLysis Lysis Complete (>95%) CheckLysis->CompleteLysis Yes OptimizeLysis Optimize Lysis Method: - Increase sonication time - Use harsher solvent - Add bead beating step IncompleteLysis->OptimizeLysis CheckDegradation Potential Metabolite Degradation or Extraction Inefficiency CompleteLysis->CheckDegradation CheckpH Is extraction pH optimal for an acidic compound? CheckDegradation->CheckpH OptimizeQuenching Optimize Quenching: - Ensure rapid cooling - Use liquid N2 - Minimize time before extraction OptimizeExtraction Optimize Extraction Solvent: - Test different solvent polarities - Adjust pH for acidic analyte - Use multi-step extraction CheckpH->OptimizeQuenching Yes CheckpH->OptimizeExtraction No

Caption: Troubleshooting decision tree for low metabolite yield.

Comparison of Common Cell Lysis Methods

The effectiveness of a lysis method can significantly impact the final metabolite yield. This table summarizes common techniques suitable for this compound extraction.

Lysis MethodPrincipleSuitable Cell TypesAdvantagesDisadvantages
Cold Solvent Extraction Organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins.All cell types, especially mammalian cells.Simultaneously quenches metabolism and extracts metabolites; minimizes enzymatic degradation.[5]May not be sufficient for complete lysis of tough cells (e.g., yeast, bacteria) without mechanical aid.[5]
Sonication High-frequency sound waves create cavitation bubbles that disrupt cell walls/membranes.Bacteria, Mammalian Cells.Efficient for small volumes; good for disrupting tougher cells.[5]Can generate significant heat, risking degradation of thermolabile compounds; may not be uniformly effective in large samples.[5]
Bead Beating Agitation with small glass or ceramic beads physically grinds cells open.Yeast, Fungi, Bacteria (tough-to-lyse cells).Highly effective for cells with robust walls.[5]Generates substantial heat requiring cooling; can release interfering substances from beads.[5]
Freeze-Thaw Cycles Repeated cycles of freezing (liquid N₂) and thawing cause ice crystal formation, disrupting membranes.Mammalian cells, Bacteria.Simple and does not require specialized equipment.Can be time-consuming; large temperature changes may negatively affect some metabolites.[1] May be less effective than other physical methods.[11]

Detailed Experimental Protocols

Protocol 1: Cold Methanol/Water Extraction for Adherent Mammalian Cells

This protocol is a gentle and effective method for extracting polar metabolites like this compound while simultaneously quenching metabolism.

  • Cell Culture: Grow adherent cells in a multi-well plate (e.g., 6-well or 12-well) to the desired confluency.

  • Media Removal: Aspirate the culture medium from the well completely. This step must be performed quickly to minimize metabolic changes.

  • Quenching & Lysis: Immediately add 1 mL of pre-chilled (-20°C) 80% methanol (LC-MS grade methanol in ultrapure water) directly to the cell monolayer.[7]

  • Scraping: Place the plate on ice. Using a pre-chilled cell scraper, firmly scrape the cells into the methanol/water solution.

  • Collection: Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute and incubate at -20°C for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Sample Preparation for Analysis: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol for LC-MS).

Protocol 2: Sonication-Assisted Lysis for Suspension Cells

This method incorporates a physical disruption step to ensure efficient lysis, which can be useful for more robust cell types.

  • Cell Harvesting: Count your suspension cells. For a typical metabolomics experiment, a minimum of 1x10⁶ cells is recommended, with 1x10⁷ being ideal.[1]

  • Pelleting: Centrifuge the required volume of cell culture at 500 x g for 5 minutes at 4°C.

  • Washing (Optional & Rapid): If necessary, quickly aspirate the supernatant and wash the cell pellet with 1 mL of ice-cold isotonic solution (e.g., 0.9% saline), then centrifuge again. Perform this step as rapidly as possible to prevent metabolite leakage.[1]

  • Quenching: Aspirate the supernatant completely. Immediately flash-freeze the cell pellet by placing the tube in liquid nitrogen.[2]

  • Lysis Buffer Addition: Add 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the frozen cell pellet.

  • Sonication: Place the tube in an ice-water bath. Sonicate using a probe sonicator with 3-4 short bursts of 10-15 seconds each, with 30-second cooling intervals on ice between bursts. The addition of sonication can increase metabolite recovery by over two-fold for some compounds.[12]

  • Extraction & Centrifugation: Proceed with steps 6-9 from Protocol 1.

Protocol 3: Verifying Lysis Efficiency with Trypan Blue Staining

It is crucial to confirm that your chosen lysis protocol is effective for your specific cell type.[5]

  • Sample Preparation: After performing your lysis protocol but before the final high-speed centrifugation step, take a 10 µL aliquot of the cell lysate.

  • Staining: Dilute the aliquot 1:1 with 0.4% Trypan Blue stain (e.g., 10 µL lysate + 10 µL Trypan Blue).[5]

  • Incubation: Mix gently and incubate at room temperature for 1-2 minutes.

  • Microscopy: Load 10 µL of the mixture onto a hemocytometer and view under a microscope.

  • Assessment: Lysed cells will be stained blue, while any remaining intact, viable cells will exclude the dye and appear bright. An efficient lysis protocol should result in >95% of cells being stained blue, with visible cellular debris.[5]

References

Preventing the degradation of 5-Oxohexanoate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 5-Oxohexanoate during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound?

A1: this compound, a gamma-keto acid, can be susceptible to degradation under certain conditions. The main challenges include preventing its degradation during sample collection, extraction, and analysis. Key factors that can lead to degradation are elevated temperatures, extreme pH conditions, and oxidative stress.[1] Unlike beta-keto acids, gamma-keto acids like this compound are not typically prone to thermal decarboxylation under normal storage conditions.[1]

Q2: How should I store samples containing this compound to ensure its stability?

A2: To minimize degradation, it is crucial to store samples at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For long-term stability, freezing samples at -20°C or ideally at -80°C is best to slow down potential degradation pathways.[1][2] It is also advisable to minimize freeze-thaw cycles as this can compromise the integrity of the sample.[2][3]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is essential for analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The carboxylic acid and ketone functional groups make the molecule polar and non-volatile.[5][6] A two-step derivatization process, involving oximation to protect the ketone group followed by silylation of the carboxylic acid group, increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[4][5][6] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can enhance sensitivity.[4][7]

Q4: What is the recommended quenching method to stop metabolic activity when collecting samples?

A4: To rapidly halt metabolic activity, immediate quenching with an ice-cold solution is critical.[8] A common and effective method is to use an 80% methanol (B129727) in water solution pre-chilled to -80°C.[8] This ensures that the metabolic state of the cells is preserved at the point of collection, preventing further changes to this compound levels. Some studies suggest that for certain cell types, buffered quenching solutions, such as 60% aqueous methanol supplemented with 70 mM HEPES at -40°C, can reduce the leakage of intracellular metabolites.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable peak for this compound Analyte degradation during sample preparation.Ensure all sample preparation steps are performed on ice or at 4°C. Use pre-chilled solvents for extraction.[10] Store samples at -80°C until analysis.[11]
Incomplete derivatization (for GC-MS).Verify the freshness of derivatization reagents. Ensure the sample extract is completely dry before adding reagents, as moisture can interfere with the reaction.[6][11] Optimize reaction time and temperature.[12]
Analyte loss during extraction.Optimize the pH of the sample during liquid-liquid extraction to ensure this compound is in its protonated form for better partitioning into the organic solvent.[12]
Poor peak shape (e.g., tailing or fronting) in chromatogram Active sites in the GC system (for GC-MS).Use a deactivated inlet liner and a high-quality, well-conditioned column. Ensure complete derivatization to cap the active carboxyl and hydroxyl groups.[11][12]
Column contamination.Implement a robust sample cleanup method to remove matrix components. Use a guard column to protect the analytical column.[11]
Injection solvent mismatch (for LC-MS).Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[11]
High variability in replicate measurements Inconsistent sample handling and preparation.Standardize all procedures, including quenching, extraction, and derivatization steps. Use an internal standard (ideally a stable isotope-labeled version of this compound) to account for variability.[4]
Repeated freeze-thaw cycles.Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample.[3]
Appearance of unexpected peaks in the chromatogram Formation of degradation products.Conduct a forced degradation study under acidic, basic, oxidative, and thermal stress to identify potential degradation products and their retention times.[3] Store samples under recommended conditions to minimize degradation.[1]
Contamination.Use high-purity solvents and reagents. Run solvent blanks to identify sources of contamination.[13]

Experimental Protocols

Protocol 1: Sample Quenching and Metabolite Extraction

This protocol is a general guideline for quenching metabolic activity and extracting metabolites from cell cultures.

  • Metabolism Quenching :

    • Aspirate the cell culture medium.

    • Immediately add ice-cold 80% methanol in water (-80°C) to the cells.[8]

    • Incubate at -80°C for at least 15 minutes to ensure complete cessation of metabolic activity.[8]

  • Metabolite Extraction :

    • Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[8]

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

Protocol 2: Derivatization for GC-MS Analysis

This two-step derivatization protocol is designed to prepare this compound for GC-MS analysis.

  • Drying : Evaporate the metabolite extract to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating agents are moisture-sensitive.[6]

  • Oximation (Ketone Protection) :

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.[4]

    • Incubate the mixture at 30°C for 90 minutes with gentle shaking.[6] This step protects the ketone group and prevents the formation of multiple derivatives.[5]

  • Silylation (Carboxylic Acid Derivatization) :

    • After cooling to room temperature, add 90 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample.[6]

    • Incubate at 60°C for 30 minutes.[10] This step increases the volatility and thermal stability of the analyte.[4]

    • After cooling, the sample is ready for GC-MS injection.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stability

Storage DurationTemperatureRationale
Short-term (days to weeks)2-8°CSlows down most degradation pathways for immediate use.
Long-term (months to years)-20°C to -80°CSignificantly minimizes chemical and enzymatic degradation, ensuring sample integrity over extended periods.[1][2]

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MSLC-MS/MS
Derivatization Mandatory (two-step: oximation and silylation)[4][5]Optional, but can enhance sensitivity[4][7]
Sample Throughput Lower due to multi-step derivatizationHigher, especially without derivatization
Sensitivity High, with excellent chromatographic resolution[4]High, particularly with derivatization to improve ionization
Matrix Effects Generally lowerCan be more susceptible to ion suppression or enhancement
Robustness Well-established and robust method for keto acids[4]Offers high specificity, ideal for complex biological matrices[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis sample Biological Sample quench Quenching (e.g., -80°C 80% Methanol) sample->quench extract Metabolite Extraction quench->extract dry Dry Extract extract->dry reconstitute Reconstitute Extract extract->reconstitute oximation Oximation (Protect Ketone) dry->oximation silylation Silylation (Derivatize Carboxylic Acid) oximation->silylation gcms GC-MS Injection silylation->gcms lcms LC-MS/MS Injection reconstitute->lcms

Caption: Experimental workflows for this compound analysis.

degradation_pathways This compound This compound Degradation Products Degradation Products This compound->Degradation Products High Temperature This compound->Degradation Products Extreme pH This compound->Degradation Products Oxidizing Agents This compound->Degradation Products Light Exposure

Caption: Factors leading to the degradation of this compound.

troubleshooting_logic cluster_no_peak No/Low Peak Troubleshooting cluster_bad_shape Poor Peak Shape Troubleshooting cluster_high_variability High Variability Troubleshooting start Poor Analytical Result check_peak Peak Detected? start->check_peak check_shape Good Peak Shape? check_peak->check_shape Yes degradation Check for Degradation (Storage, Handling) check_peak->degradation No check_variability Low Variability? check_shape->check_variability Yes gc_system Check GC System Activity (Liner, Column) check_shape->gc_system No success Successful Analysis check_variability->success Yes handling Standardize Handling check_variability->handling No derivatization Verify Derivatization (Reagents, Conditions) degradation->derivatization extraction Optimize Extraction (pH, Solvent) derivatization->extraction contamination Check for Contamination gc_system->contamination internal_std Use Internal Standard handling->internal_std

Caption: Troubleshooting logic for this compound analysis.

References

Calibration curve issues in 5-Oxohexanoate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-oxohexanoate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The two most common and powerful techniques for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • GC-MS offers high separation efficiency but typically requires a derivatization step to make the non-volatile this compound amenable to analysis.[2] This involves chemically modifying the keto and carboxylic acid groups to increase volatility.[3]

  • LC-MS/MS provides high sensitivity and specificity and can often analyze the compound directly in complex matrices, though derivatization can sometimes be used to enhance ionization and chromatographic retention.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound, being a keto acid, has polar functional groups (a carboxylic acid and a ketone) that make it non-volatile and prone to thermal degradation at the high temperatures used in a GC system.[2] Derivatization is a critical step that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, allowing for successful chromatographic separation and detection.[3]

Q3: What are the common derivatization strategies for this compound?

A3: A two-step derivatization is often employed for keto acids like this compound for GC-MS analysis.[2]

  • Methoximation: This step protects the ketone group using a reagent like methoxyamine hydrochloride.[4]

  • Silylation: This step targets the carboxylic acid group, converting it into a more volatile silyl (B83357) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS).[3][4]

For LC-MS/MS, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve sensitivity.[5]

Troubleshooting Guide: Calibration Curve Issues

Poor linearity, high variability, or a lack of signal in your calibration curve can be frustrating. This guide addresses some of the most common problems.

Issue 1: Non-Linear Calibration Curve

Q: My calibration curve for this compound is not linear. What are the possible causes and solutions?

A: Non-linearity in your calibration curve can stem from several sources, from sample preparation to instrument settings.

Possible CauseSuggested Solution
Incomplete Derivatization Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Make sure your samples are completely dry before adding silylation reagents, as water can interfere with the reaction.[3]
Analyte Degradation This compound may be unstable. Keep samples on ice during preparation and store them at -80°C for long-term stability. Minimize freeze-thaw cycles.[6]
Detector Saturation If the curve flattens at high concentrations, your detector may be saturated. Reduce the concentration of your highest standards or dilute your samples.[7]
Matrix Effects (LC-MS/MS) Components in your sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[7] Improve sample cleanup using techniques like solid-phase extraction (SPE) or use a stable isotope-labeled internal standard to compensate for these effects.
Issue 2: High Variability in Replicates

Q: I am seeing poor reproducibility between my replicate injections for the same standard. What should I investigate?

A: High variability, often indicated by a high relative standard deviation (%RSD), can undermine the reliability of your quantification.

Possible CauseSuggested Solution
Inconsistent Sample Preparation Manual extraction and derivatization steps can introduce variability. Ensure consistent pipetting and timing for each sample. The use of an internal standard is highly recommended to normalize for variations.
Injector Issues Problems with the autosampler, such as inconsistent injection volume or a leaking syringe, can cause high variability. Perform routine maintenance on your injector.
System Instability Fluctuations in temperature, mobile phase composition, or MS detector performance can lead to inconsistent results. Allow the system to fully equilibrate before starting your analytical run.
Issue 3: No or Low Signal for Low Concentration Standards

Q: I am not detecting a signal for my lower concentration standards, or the signal is very weak. How can I improve my sensitivity?

A: A lack of sensitivity can prevent you from accurately quantifying low levels of this compound.

Possible CauseSuggested Solution
Insufficient Sample Concentration If the endogenous levels of this compound are very low, you may need to concentrate your sample extract before analysis. This can be done by evaporating the solvent and reconstituting in a smaller volume.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for this compound. Perform a tuning and optimization of the precursor and product ions (for MS/MS) by infusing a standard solution.
Analyte Loss During Sample Prep This compound can be lost during extraction or other sample preparation steps. Optimize your extraction pH and consider using a gentler evaporation method (e.g., under a stream of nitrogen at a controlled temperature).

Data Presentation

The following table provides an example of a typical calibration curve dataset for the quantification of this compound. Please note that this data is for illustrative purposes and actual results will vary depending on the specific analytical method and instrumentation used.

Standard Concentration (µM)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
0.11,52050,1000.030
0.57,85051,2000.153
1.015,90050,5000.315
5.081,30049,8001.633
10.0165,40050,9003.250
25.0420,10050,3008.352
50.0835,20049,50016.873

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines a general procedure for the extraction and derivatization of this compound from plasma for GC-MS analysis.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Acidify the sample to a pH of 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 500 µL of a solvent like ethyl acetate, vortexing, and centrifuging to separate the layers.[4]

    • Repeat the extraction two more times, pooling the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[3]

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 30 minutes.[4]

    • Silylation: Cool the sample to room temperature and add 50 µL of BSTFA with 1% TMCS. Incubate at 60°C for 45 minutes.[4]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a suitable temperature gradient to separate the analytes.

    • Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of characteristic ions for derivatized this compound and the internal standard.[4]

Protocol 2: Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol provides a general method for analyzing this compound in a cleaner matrix like cell culture media.

  • Sample Preparation:

    • To 100 µL of cell culture media, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[8]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification, with specific precursor and product ion transitions determined by infusing a pure standard of this compound.

Visualizations

The following diagrams illustrate a general workflow for troubleshooting calibration curve issues and a hypothetical metabolic pathway for this compound.

G Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve check_linearity Is the curve non-linear? start->check_linearity check_variability Is there high variability in replicates? check_linearity->check_variability No linearity_causes Possible Causes: - Incomplete Derivatization - Analyte Degradation - Detector Saturation - Matrix Effects check_linearity->linearity_causes Yes check_sensitivity Is there low/no signal at low concentrations? check_variability->check_sensitivity No variability_causes Possible Causes: - Inconsistent Sample Prep - Injector Issues - System Instability check_variability->variability_causes Yes sensitivity_causes Possible Causes: - Low Sample Concentration - Suboptimal MS Parameters - Analyte Loss check_sensitivity->sensitivity_causes Yes solution Implement Corrective Actions and Re-run Calibration check_sensitivity->solution No, curve is acceptable linearity_causes->solution variability_causes->solution sensitivity_causes->solution

Caption: A flowchart for troubleshooting common calibration curve issues.

G Hypothetical Metabolic Pathway of this compound fatty_acid Branched-Chain Fatty Acid Metabolism five_oxo This compound fatty_acid->five_oxo amino_acid Branched-Chain Amino Acid Metabolism amino_acid->five_oxo beta_oxidation Beta-Oxidation-like Pathway five_oxo->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: A hypothetical metabolic pathway for this compound.

References

Technical Support Center: Resolution of 5-Oxohexanoate and Related Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 5-oxohexanoate and related isomeric compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers? A1: The primary challenge in separating keto acid isomers, such as this compound, lies in their structural similarity.[1] Isomers often have very similar chemical and physical properties, which can lead to co-elution or poor resolution in standard chromatographic systems.[2] For chiral keto acids like 2-methyl-5-oxohexanoic acid, the separation of enantiomers is a significant hurdle as they possess identical physical properties in a non-chiral environment.[3] Furthermore, keto-enol tautomerism, a reversible transformation between the keto and enol forms, can occur in solution, complicating chromatographic separation by potentially causing peak broadening or the appearance of multiple peaks for a single compound.[4][5]

Q2: Which analytical techniques are most effective for resolving keto acid isomers? A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique, particularly in reversed-phase mode.[2] For chiral separations, HPLC with a Chiral Stationary Phase (CSP) is a powerful method for resolving enantiomers.[6][7] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also highly effective for analyzing volatile compounds and their isomers, sometimes after a derivatization step to improve volatility and separation.[1][4]

Q3: Can mass spectrometry (MS) alone differentiate between isomers of this compound? A3: Mass spectrometry by itself cannot typically distinguish between isomers because they have the same mass-to-charge ratio.[8] While high-resolution mass spectrometry can determine the exact chemical formula, it cannot resolve structural differences between isomers.[9] However, when coupled with a separation technique like chromatography (e.g., GC-MS or LC-MS), MS is crucial for identifying and quantifying the separated isomers based on their fragmentation patterns and retention times.[4]

Q4: Why is the chiral resolution of keto acids like 2-methyl-5-oxohexanoic acid important in drug development? A4: Chirality is a critical factor in drug discovery and development because the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity.[10] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[7] Therefore, ensuring the enantiomeric purity of chiral building blocks like (2S)-2-methyl-5-oxohexanoic acid is essential for synthesizing safe and effective active pharmaceutical ingredients.[10]

Chromatographic Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic resolution of this compound and related compounds.

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Poor Resolution / Co-elution of Isomers Inappropriate Mobile Phase: The solvent strength or pH may not be optimal for separating the isomers.Adjust Mobile Phase: Modify the solvent ratio (e.g., n-Hexane/Isopropanol). For acidic compounds, adding a small amount of an acid like Trifluoroacetic Acid (TFA) to the mobile phase (e.g., 0.1%) can improve peak shape and resolution. Small changes in pH can significantly alter selectivity.[6][11]
Unsuitable Stationary Phase: The column chemistry may not provide enough selectivity for the isomers.Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl). For chiral separations, screen various chiral stationary phases (CSPs) like polysaccharide-based (Chiralpak®, Chiralcel®) or protein-based columns.[2][7]
Suboptimal Temperature: Column temperature can affect selectivity.Adjust Column Temperature: Test different temperatures (e.g., 25°C, 40°C). Lowering the temperature can sometimes improve separation for tautomers, while increasing it may be beneficial in other cases.[5][11]
Peak Tailing Secondary Interactions: The acidic carboxyl group can interact with residual silanol (B1196071) groups on silica-based columns.Modify Mobile Phase pH: Lower the mobile phase pH to 3.0 or below to suppress the ionization of both the analyte and the silanol groups.[11]
Column Overload: Injecting too much sample can distort peak shape.Reduce Sample Concentration/Volume: Decrease the amount of sample injected onto the column.[2]
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[11]
Irreproducible Retention Times Mobile Phase Instability: The mobile phase composition may be changing over time.Ensure Proper Mixing: Premix mobile phase solvents and degas thoroughly before use.[11]
Fluctuating Temperature: Inconsistent column temperature can cause shifts in retention.Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[10]

Key Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This classical method involves reacting a racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[6]

Objective: To separate the enantiomers of a racemic carboxylic acid (e.g., 2-methyl-5-oxohexanoic acid).

Materials:

  • Racemic 2-methyl-5-oxohexanoic acid

  • Enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine)[6]

  • Suitable solvent (e.g., methanol, ethanol (B145695), or a mixture)

  • HCl (1 M)

  • Diethyl ether or other organic extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic acid in a suitable solvent. Add one equivalent of the enantiomerically pure chiral amine. The two diastereomeric salts will form: ((R)-acid · (R)-base) and ((S)-acid · (R)-base).[6]

  • Fractional Crystallization: Heat the solution to dissolve the salts completely. Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

  • Isolation: Collect the crystals by filtration. The purity of the crystallized salt can be improved by recrystallizing it one or more times from the same solvent.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution to a pH of 2-3 with 1 M HCl. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.[12]

  • Extraction: Extract the liberated enantiomerically enriched acid with an organic solvent like diethyl ether (3 times).[12]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the resolved acid.[12]

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC.[6]

Protocol 2: Enzymatic Kinetic Resolution

This technique uses the stereoselectivity of an enzyme (typically a lipase) to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[6][12]

Objective: To obtain enantiomerically enriched (2S)-2-methyl-5-oxohexanoic acid.

Materials:

  • Racemic 2-methyl-5-oxohexanoic acid

  • Immobilized Lipase (B570770) (e.g., Novozym® 435 from Candida antarctica B)[12]

  • Acyl donor (e.g., ethanol or isopropenyl acetate)[12][13]

  • Organic solvent (e.g., toluene)

  • Sodium bicarbonate solution (5%)

  • HCl (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic 2-methyl-5-oxohexanoic acid in the organic solvent. Add the acyl donor and the immobilized lipase.[12]

  • Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 40°C). The lipase will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate.[6][12]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid.

  • Reaction Quench: Once the desired conversion is reached (ideally around 50%), stop the reaction by filtering off the immobilized enzyme.

  • Separation:

    • Transfer the filtrate to a separatory funnel and add a 5% sodium bicarbonate solution to extract the unreacted (S)-acid into the aqueous layer.[12]

    • The organic layer will contain the (R)-ester.

  • Isolation of (S)-Acid:

    • Collect the aqueous layer and acidify it to pH 2-3 with 1 M HCl.[12]

    • Extract the desired (2S)-2-methyl-5-oxohexanoic acid with diethyl ether (3 times).[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-acid.[12]

Protocol 3: Chiral HPLC Method Development

Chiral HPLC is a direct method for both analytical and preparative separation of enantiomers using a chiral stationary phase (CSP).[6]

Objective: To develop a robust HPLC method for the analytical separation of enantiomers of 2-methyl-5-oxohexanoic acid.

Materials and Equipment:

  • HPLC system with a UV or MS detector[10]

  • Chiral column (e.g., Polysaccharide-based: Chiralpak® AD-H or Chiralcel® OD-H)[7][10]

  • HPLC-grade solvents (n-hexane, isopropanol (B130326), ethanol)[6]

  • Acidic additive (Trifluoroacetic acid - TFA)[6]

  • Racemic 2-methyl-5-oxohexanoic acid sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.[6][10]

  • Initial Screening Conditions (Normal Phase):

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[10]

    • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 25°C[10]

    • Detection: UV at 210 nm[10]

    • Injection Volume: 10 µL[10]

  • Analysis: Inject the racemic sample. If no separation or poor resolution is observed, proceed to optimization.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol). A change in the percentage of alcohol can significantly impact retention and resolution.[11]

    • Alcohol Modifier: Switch the alcohol modifier (e.g., from isopropanol to ethanol) as this can alter the selectivity of the separation.[6]

    • Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase separation efficiency, though this will increase the run time.[11]

    • Temperature: Adjust the column temperature. Both increasing and decreasing the temperature can affect selectivity and should be explored.[11]

Visualized Workflows

experimental_workflow start_end start_end process process decision decision output output start Start: Isomeric Mixture sample_prep Sample Preparation (Dissolution, Derivatization) start->sample_prep separation Chromatographic Separation (HPLC / GC) sample_prep->separation detection Detection (MS / UV) separation->detection analysis Data Analysis detection->analysis resolved Resolved Isomers analysis->resolved

Caption: General workflow for the separation and analysis of isomeric compounds.

enzymatic_resolution start_end start_end process process output output waste waste start Racemic Mixture ((R/S)-Acid) reaction Enzymatic Reaction (Lipase + Acyl Donor) start->reaction Stereoselective Esterification mixture Mixture of: (S)-Acid (unreacted) (R)-Ester (product) reaction->mixture separation Chemical Separation (e.g., Liquid-Liquid Extraction) mixture->separation s_acid Purified (S)-Acid separation->s_acid Aqueous Phase r_ester Purified (R)-Ester separation->r_ester Organic Phase

Caption: Workflow for enzymatic kinetic resolution of a racemic acid.[6]

salt_crystallization start_end start_end process process output output start Racemic Mixture ((R/S)-Acid) salt_formation Add Chiral Base (R-Base) Form Diastereomeric Salts start->salt_formation salts Mixture of Salts: (R-Acid • R-Base) (S-Acid • R-Base) salt_formation->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt Crystals crystallization->less_soluble Collect Crystals more_soluble More Soluble Salt (in filtrate) crystallization->more_soluble Collect Filtrate liberation Liberate Acid (Add HCl) less_soluble->liberation resolved_acid Resolved Enantiomer liberation->resolved_acid chiral_column_screening start_end start_end process process decision decision output output start Racemic Analyte screen_cols Screen Chiral Columns (e.g., Polysaccharide, Protein-based) start->screen_cols check_sep Partial Separation Achieved? screen_cols->check_sep check_sep->screen_cols No, try another column optimize Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate check_sep->optimize Yes check_res Resolution > 1.5? optimize->check_res check_res->optimize No final_method Optimized Method check_res->final_method Yes

References

Navigating the Matrix: A Technical Support Hub for 5-Oxohexanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for minimizing ion suppression in the analysis of 5-oxohexanoate. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) experiments. Here, you will find detailed experimental protocols, comparative data, and visual workflows to enhance the accuracy and reliability of your results.

Troubleshooting Guides: Overcoming Common Hurdles

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem Potential Cause Solutions
Low or no signal for this compound Severe Ion Suppression: Co-eluting matrix components are preventing the ionization of your analyte.- Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences. - Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the matrix components. - Derivatization: Chemically modify the this compound molecule to improve its ionization efficiency and shift its retention time away from interfering compounds.
Analyte Degradation: this compound may be unstable under the experimental conditions.- Control Temperature: Keep samples on ice during preparation and use a cooled autosampler. - pH Control: Ensure the pH of your sample and mobile phase is suitable to maintain the stability of the carboxylic acid and ketone groups.
Poor Reproducibility (High %RSD) Inconsistent Sample Preparation: Manual sample preparation can introduce variability.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction. - Automate Sample Preparation: Utilize automated liquid handlers for consistent dispensing and timing.
Variable Matrix Effects: The composition of biological samples can differ, leading to varying degrees of ion suppression between samples.- Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from a control group) to account for consistent matrix effects.
Peak Tailing or Splitting Column Contamination: Buildup of matrix components on the analytical column.- Implement a Guard Column: A guard column will protect your analytical column from strongly retained matrix components. - Divert Valve: Use a divert valve to direct the highly contaminated early eluting flow to waste, preventing it from entering the mass spectrometer.
Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase.- Solvent Matching: Reconstitute your final extract in a solvent that is as close as possible in composition to the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting molecules from the sample matrix (e.g., salts, phospholipids (B1166683) from plasma).[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.[2]

Q2: Which sample preparation technique is best for minimizing ion suppression for this compound in biological fluids?

A2: While protein precipitation (PPT) is a quick and simple method, it is often insufficient for removing all interfering matrix components, leading to significant ion suppression.[3][4] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[3][5] The optimal choice depends on the specific matrix and the required sensitivity of the assay. For complex matrices like plasma, a phospholipid removal SPE is often highly effective.[6][7]

Q3: How can I quantitatively measure the extent of ion suppression in my assay?

A3: The most common method is the post-extraction spike analysis.[8] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a standard in a clean solvent at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[8]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A4: While not strictly mandatory, using a SIL-IS is highly recommended and considered the "gold standard" for compensating for matrix effects.[7][9][10] A SIL-IS has nearly identical chemical and physical properties to this compound, so it will be affected by ion suppression in the same way. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[9]

Q5: Can derivatization help reduce ion suppression for this compound?

A5: Yes, derivatization can be a very effective strategy. By reacting the ketone or carboxylic acid group of this compound with a derivatizing agent, you can improve its chromatographic properties, moving it to a cleaner region of the chromatogram, and enhance its ionization efficiency, making it less susceptible to suppression by matrix components.[10][11]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for small organic acids, similar to this compound, in plasma. Note: This data is compiled from studies on analogous compounds and should be used as a general guide. Method validation for this compound is essential.

Sample Preparation Method Typical Analyte Recovery (%) Relative Ion Suppression (%) *Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-100High (can be >50%)Fast, simple, and inexpensive.Poor removal of phospholipids and other small molecules, leading to significant matrix effects.[3][4]
Liquid-Liquid Extraction (LLE) 60-90ModerateGood for removing salts and some polar interferences.Can be labor-intensive, may have emulsion formation issues, and may not be suitable for highly polar analytes.
Solid-Phase Extraction (SPE) 85-105Low to ModerateProvides cleaner extracts than PPT and LLE; can be automated.[5]Requires method development; can be more costly.
Phospholipid Removal SPE 90-105Low (<15%)Highly effective at removing phospholipids, a major source of ion suppression in plasma.[6][7]Higher cost compared to other methods.

*Relative ion suppression is matrix and analyte dependent and can vary significantly.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for SPE cleanup of plasma samples. Optimization for your specific application is recommended.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution. Add 200 µL of 4% phosphoric acid and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization of this compound with O-benzylhydroxylamine (OBHA)

This protocol describes a derivatization reaction to improve the LC-MS/MS analysis of this compound.

  • Sample Preparation: Start with the reconstituted extract from the SPE protocol.

  • Derivatization Reaction: To the 100 µL of reconstituted extract, add 50 µL of a 20 mg/mL solution of O-benzylhydroxylamine hydrochloride in water and 50 µL of a 10 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Extraction: After cooling, add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction add_is->spe lle Liquid-Liquid Extraction add_is->lle derivatization Derivatization (Optional) ppt->derivatization Cleaner Extract spe->derivatization Cleanest Extract lle->derivatization Cleaner Extract lcms LC-MS/MS Analysis derivatization->lcms quantification Quantification lcms->quantification

Caption: General workflow for this compound analysis.

troubleshooting_ion_suppression start Low Signal or High Variability? check_is Using SIL-IS? start->check_is improve_sp Improve Sample Prep (SPE/LLE) check_is->improve_sp No optimize_lc Optimize Chromatography check_is->optimize_lc Yes improve_sp->optimize_lc end_bad Problem Persists improve_sp->end_bad derivatize Consider Derivatization optimize_lc->derivatize optimize_lc->end_bad end_good Reliable Results derivatize->end_good

Caption: Troubleshooting logic for ion suppression.

References

Validation & Comparative

A Comparative Guide to the Analysis of 5-Oxohexanoate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 5-oxohexanoate, a keto acid, is crucial for metabolic research and as a potential biomarker. The choice of analytical technique is a critical decision that impacts sensitivity, sample throughput, and the overall complexity of the workflow. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by detailed experimental protocols and performance data.

At a Glance: GC-MS and HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV).
Sample Volatility Requires derivatization to increase volatility and thermal stability.Direct analysis of the compound in a suitable solvent is often possible.
Derivatization Mandatory two-step process (oximation and silylation) is typically required.[1][2][3]Generally not required for basic quantification, but can be used to enhance sensitivity for LC-MS/MS.[4]
Sensitivity High, especially with Selected Ion Monitoring (SIM).Good, but may be lower than GC-MS for non-chromophoric compounds using UV detection. Sensitivity is high with mass spectrometry detection (LC-MS).
Specificity High, due to mass spectral fragmentation patterns.Moderate with UV detection; high with mass spectrometry detection (LC-MS/MS).
Throughput Lower, due to the multi-step sample preparation (derivatization).Higher, with simpler "dilute and shoot" sample preparation for aqueous samples.[4][5]
Instrumentation Requires a GC-MS system.Requires an HPLC system with a suitable detector (e.g., UV-Vis).
Typical Analytes Volatile and thermally stable compounds (or those that can be made so via derivatization).A wide range of non-volatile and thermally labile compounds.

Experimental Workflows

The analytical workflows for GC-MS and HPLC differ significantly, primarily due to the sample preparation steps.

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation, LLE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Step 1: Oximation (Ketone Protection) Drying->Oximation Silylation Step 2: Silylation (Carboxylic Acid Derivatization) Oximation->Silylation GCMS GC-MS Injection and Analysis Silylation->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: GC-MS workflow for this compound analysis.

HPLC_Workflow HPLC Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm Syringe Filter) Dilution->Filtration HPLC HPLC Injection and Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: HPLC workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of keto acids and can be adapted for this compound.

GC-MS Protocol

Due to the polar nature and low volatility of this compound, derivatization is a critical step for successful GC-MS analysis.[3] A two-step process involving oximation to protect the ketone group, followed by silylation of the carboxylic acid, is recommended to ensure a single, sharp chromatographic peak.[1][2]

1. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of the sample, add a suitable internal standard.

  • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

  • Vortex the mixture and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to complete dryness under a stream of nitrogen.[2]

2. Derivatization:

  • Step 1: Methoxyamination (Oximation): Add 10-50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried residue.[1][2] Incubate the mixture (e.g., at 30-60°C for 90 minutes) to protect the ketone group.[1]

  • Step 2: Silylation: Add 80-90 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.[1][3] Cap the vial tightly and incubate (e.g., at 60°C for 30-60 minutes) to derivatize the carboxylic acid group.[6]

  • After cooling, the sample is ready for injection.

3. GC-MS Parameters:

  • GC System: Agilent 6890 or similar.[1]

  • Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), is generally recommended.[1][6]

  • Injector Temperature: 250°C.[1]

  • Oven Program: Initial temperature of 70-80°C, hold for 1-2 minutes, then ramp at 6-10°C/min to 280-300°C and hold for 5 minutes.[1][4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • MS System: Agilent 5973 or similar.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 50 - 550 m/z.[1]

HPLC Protocol

Reverse-Phase HPLC (RP-HPLC) is a straightforward method for the analysis of this compound and related compounds.[5] This technique separates compounds based on their hydrophobicity.

1. Sample Preparation (for aqueous samples):

  • Dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.[5]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

2. HPLC Conditions:

  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[5]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent. For example, a 25 mM potassium phosphate (B84403) buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio can be used.[5] For MS compatibility, volatile buffers like formic acid should be used instead of phosphate buffers.[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids that lack a strong chromophore.[5]

Concluding Remarks

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study.

GC-MS offers high sensitivity and specificity, making it an excellent choice for complex matrices where trace-level detection is required. However, the mandatory and time-consuming derivatization step lowers the sample throughput.

HPLC-UV provides a simpler and faster alternative, particularly for cleaner sample matrices and when high sensitivity is not the primary concern. Its "dilute and shoot" approach is well-suited for high-throughput applications. For enhanced sensitivity and specificity with liquid chromatography, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method, which can sometimes be performed without derivatization.[4]

Ultimately, researchers should consider factors such as the sample matrix, required sensitivity, available instrumentation, and desired sample throughput when selecting the most appropriate analytical technique for this compound quantification. Method validation should always be performed to ensure the chosen method is suitable for the specific application.

References

5-Oxohexanoate vs. Short-Chain Fatty Acids: A Comparative Guide for Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic biomarkers is continuously evolving, with short-chain fatty acids (SCFAs) holding a prominent position in understanding the interplay between the gut microbiota and host health. While acetate, propionate (B1217596), and butyrate (B1204436) are well-established biomarkers, emerging molecules like 5-oxohexanoate are gaining interest for their potential diagnostic and therapeutic relevance. This guide provides a comprehensive comparison of this compound and other key SCFAs, offering insights into their performance as biomarkers, underlying signaling pathways, and the analytical methodologies for their detection.

Performance as Biomarkers: A Comparative Overview

Short-chain fatty acids are microbially produced metabolites from the fermentation of dietary fibers in the colon.[1] Their concentrations in various biological matrices are indicative of gut microbiome composition and function, and have been linked to a range of physiological and pathological conditions.[2][3] this compound, a keto-acid, is a less-studied molecule, with much of the current understanding of its biomarker potential extrapolated from structurally similar compounds like 2-methyl-5-oxohexanoic acid.[1][4]

A direct comparison of their performance in specific diseases is limited by the nascent stage of research into this compound. However, by compiling available data, we can draw preliminary comparisons.

BiomarkerAssociated ConditionsSample MatrixReported Performance Characteristics
This compound (and related keto-acids) Metabolic Acidosis (Hypothetical), Inborn Errors of Metabolism (Putative)[1][4]Plasma, UrinePerformance not yet validated in clinical studies. Hypothetical data suggests potential for differentiation between healthy and metabolic disorder cohorts.[1]
Acetate (C2) Colorectal Cancer (lower levels in patients), Inflammatory Bowel Disease, Metabolic Disorders[2]Feces, Plasma, SerumDifferentiates between healthy controls and patients with colorectal cancer.[2] Correlates with inflammatory markers.
Propionate (C3) Colorectal Cancer, Metabolic HealthFeces, Plasma, SerumAltered levels observed in colorectal cancer patients compared to healthy controls.[2]
Butyrate (C4) Colorectal Cancer (lower levels in patients), Inflammatory Bowel DiseaseFeces, Plasma, SerumSignificantly lower concentrations in colorectal cancer patients compared to healthy controls.[2]

Signaling Pathways: Distinct Mechanisms of Action

The biological effects of SCFAs are largely mediated through two main signaling pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Short-Chain Fatty Acids (Acetate, Propionate, Butyrate):

The primary receptors for acetate, propionate, and butyrate are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5] Binding of SCFAs to these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence inflammation, gut barrier function, and metabolic regulation. Furthermore, butyrate, and to a lesser extent propionate and acetate, can inhibit the activity of HDACs.[6][7] This epigenetic modification leads to increased histone acetylation and altered gene expression, contributing to their anti-inflammatory and anti-proliferative effects.

SCFA_Signaling cluster_intracellular Intracellular Space SCFAs SCFAs GPR41/43 GPR41/43 SCFAs->GPR41/43 HDAC HDAC SCFAs->HDAC Inhibits G_Protein G_Protein GPR41/43->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PLC) G_Protein->Downstream_Signaling Initiates Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Prevents deacetylation of Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression

Signaling pathways of common short-chain fatty acids.

This compound:

The specific signaling pathways for this compound have not been extensively studied. However, based on its chemical structure as a keto-acid, it is hypothesized to participate in fatty acid and ketone body metabolism.[8] It may serve as a substrate for various metabolic enzymes and potentially influence cellular energy homeostasis. While direct interactions with GPCRs have not been demonstrated, some keto-acids have been shown to exhibit HDAC inhibitory activity.[9][10] Further research is required to elucidate the precise signaling mechanisms of this compound.

Oxohexanoate_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Metabolic_Enzymes Metabolic Enzymes This compound->Metabolic_Enzymes Substrate for HDAC_interaction Potential HDAC Interaction This compound->HDAC_interaction Hypothesized Interaction FA_Ketone_Metabolism Fatty Acid & Ketone Metabolism Metabolic_Enzymes->FA_Ketone_Metabolism Participates in Gene_Expression Altered Gene Expression HDAC_interaction->Gene_Expression

Hypothesized signaling pathways for this compound.

Experimental Protocols: Quantification in Biological Matrices

Accurate quantification of these fatty acids is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms employed.

Experimental Workflow for SCFA and this compound Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Feces, etc.) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional but often necessary, especially for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (using internal standards) Data->Quantification

A generalized workflow for the analysis of fatty acid biomarkers.

Detailed Methodologies

1. Quantification of this compound (and related keto-acids) in Human Plasma by GC-MS

This protocol is based on methodologies developed for the analysis of structurally similar compounds like 2-methyl-5-oxohexanoic acid.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Scan mode or Selected Ion Monitoring (SIM) for increased sensitivity.

2. Quantification of Short-Chain Fatty Acids in Human Feces by LC-MS/MS

This protocol is adapted from established methods for SCFA analysis in fecal samples.

  • Sample Preparation:

    • Homogenize a known weight of fecal sample in a suitable buffer.

    • Add an internal standard mix containing stable isotope-labeled SCFAs.

    • Perform a liquid-liquid or solid-phase extraction to isolate the SCFAs.

  • Derivatization:

    • Derivatize the SCFAs to enhance their chromatographic retention and ionization efficiency. Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of each SCFA.

Conclusion and Future Directions

Short-chain fatty acids, particularly acetate, propionate, and butyrate, are well-validated biomarkers with established roles in health and disease. Their signaling mechanisms through GPCRs and HDAC inhibition are well-characterized, and robust analytical methods for their quantification are readily available.

This compound, on the other hand, represents a more nascent area of biomarker research. While its chemical structure suggests potential involvement in metabolic pathways and as a biomarker for metabolic disorders, there is a significant lack of direct experimental evidence and comparative studies. The information available is largely based on structurally similar compounds and remains hypothetical.

For researchers, scientists, and drug development professionals, this highlights both a challenge and an opportunity. There is a clear need for foundational research to:

  • Validate this compound as a biomarker in various disease models and clinical cohorts.

  • Elucidate its specific signaling pathways and molecular targets.

  • Develop and standardize robust and sensitive analytical methods for its routine quantification.

Future studies directly comparing the diagnostic and prognostic value of this compound with established SCFAs will be instrumental in determining its place in the ever-expanding panel of metabolic biomarkers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolites like 5-oxohexanoate is crucial for understanding biological processes and for the development of new therapeutics. The cross-validation of analytical methods is a critical step to ensure that data is reproducible and comparable, especially when methods are transferred between laboratories or when different analytical techniques are employed within a study.[1][2] This guide provides an objective comparison of the two most prominent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the cross-validation process for these two powerful techniques, presenting supporting experimental data and detailed methodologies. The aim is to provide a framework for establishing and validating robust analytical procedures for this compound in a research or clinical setting.

Data Presentation: A Comparative Overview

The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and throughput.[3] The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods tailored for the analysis of this compound. These values are representative and may vary depending on specific instrumentation and protocol optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis.[3]Separation of the analyte in the liquid phase, followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity.[3]
Derivatization Often mandatory to increase volatility and improve chromatographic peak shape.[4]Can often analyze the analyte directly, though derivatization can be used to enhance ionization.[4]
Sample Preparation Typically involves liquid-liquid extraction followed by derivatization.[4]Simpler, often direct injection after protein precipitation.[4]
Throughput Lower due to longer run times and derivatization steps.[4]Higher due to faster chromatography and simpler sample preparation.[4]
Sensitivity Can be very sensitive, but this is dependent on the efficiency of the derivatization.[4]Generally offers very high sensitivity, especially with modern instruments.[4]
Selectivity Good, but can be limited by co-eluting matrix components.[4]Excellent, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[4]
Robustness Generally considered very robust and reliable.[4]Highly dependent on the cleanliness of the sample to avoid matrix effects.
Linearity (r²) ≥ 0.99[1]≥ 0.99[1]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).[1]Within ±15% of the nominal concentration (±20% at LLOQ).[1]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[1]≤ 15% (≤ 20% at LLOQ).[1]

Experimental Protocols

A critical aspect of cross-validation is the detailed documentation and harmonization of experimental protocols.[4] Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • To 100 µL of plasma or other biological matrix, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.[4]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[4]

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[5]

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.[5]

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., this compound-d5).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[3]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[3]

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound and a conceptual signaling pathway where this compound might be involved.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_objectives Define Cross-Validation Objectives select_methods Select Methods for Comparison (GC-MS & LC-MS/MS) define_objectives->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare QC and Study Samples define_acceptance->prepare_samples analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms analyze_lcms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcms compare_data Compare Datasets analyze_gcms->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance document_results Document Results evaluate_acceptance->document_results conclusion Conclusion on Method Comparability evaluate_acceptance->conclusion document_results->conclusion

Caption: Workflow for Analytical Method Cross-Validation.

signaling_pathway_5_oxohexanoate fatty_acid Fatty Acid Metabolism oxohexanoate This compound fatty_acid->oxohexanoate receptor Putative Receptor (e.g., GPCR) oxohexanoate->receptor downstream Downstream Signaling Cascade receptor->downstream cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) downstream->cellular_response

Caption: Hypothesized Signaling Pathway for this compound.

References

Comparative Metabolomics of High and Low 5-Oxohexanoate Producers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the metabolomic analysis of hypothetical high and low 5-oxohexanoate producing strains. Due to a scarcity of publicly available research directly comparing such strains, this document outlines established methodologies for the analysis of related keto acids and presents a hypothetical comparative dataset to guide future research. The experimental protocols and data presentation are based on established techniques in mass spectrometry-based metabolomics.

Data Presentation: Hypothetical Comparative Metabolite Analysis

The following table summarizes hypothetical quantitative data from a comparative metabolomics study of a high-producing strain and a low-producing strain of a microorganism engineered to produce this compound. This data is for illustrative purposes and is not derived from actual clinical or experimental studies.

MetaboliteHigh Producer (Mean Peak Area ± SD)Low Producer (Mean Peak Area ± SD)Fold Change (High/Low)p-value
This compound 1.5e7 ± 2.1e6 2.3e6 ± 4.5e5 6.52 < 0.001
Precursor A8.9e5 ± 1.2e51.4e6 ± 2.1e50.64< 0.05
Precursor B7.2e5 ± 9.8e41.1e6 ± 1.5e50.65< 0.05
Byproduct X3.4e6 ± 5.1e51.2e6 ± 2.3e52.83< 0.01
Byproduct Y1.8e6 ± 3.2e59.1e5 ± 1.8e51.98< 0.05
Central Carbon Metabolite 15.5e7 ± 7.8e65.9e7 ± 8.2e60.93> 0.05
Central Carbon Metabolite 24.1e7 ± 6.3e64.3e7 ± 6.9e60.95> 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of keto acids like 2-Methyl-5-oxohexanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Sample Preparation and Extraction

This protocol describes the extraction of metabolites from microbial cell cultures.

  • Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final concentration of 80% methanol.

  • Cell Lysis: Disrupt the cells using methods such as bead beating or sonication to release intracellular metabolites.

  • Protein Precipitation: Precipitate proteins by incubating the cell lysate at -20°C for 1 hour, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the extract completely under a gentle stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis of Keto Acids (after Derivatization)

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] A two-step derivatization is often required for keto acids to improve their volatility and thermal stability.[1]

  • Derivatization:

    • Methoximation: To protect the keto group, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 60°C for 30 minutes.[1]

    • Silylation: To increase volatility, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes.[3]

  • GC-MS Parameters:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).[3]

    • Oven Program: Implement a temperature gradient to separate the metabolites.

    • Ionization: Use electron ionization (EI).

    • Detection: Scan a mass range (e.g., m/z 50-600) to detect the fragment ions.

LC-MS/MS Analysis of Keto Acids (after Derivatization)

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, making it ideal for analyzing metabolites in complex biological samples.[1]

  • Derivatization:

    • To enhance chromatographic separation and detection, derivatize the keto group. Add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in a pyridine/water solution.[3]

    • Incubate at 60°C for 30 minutes to form the oxime derivative.[3]

  • LC-MS/MS Parameters:

    • Liquid Chromatography:

      • Column: Use a C18 reverse-phase column.[3]

      • Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[3]

    • Mass Spectrometry:

      • Ionization: Use electrospray ionization (ESI) in negative ion mode.

      • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-product ion transitions for the derivatized this compound and its internal standard.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolomics study.

cluster_0 Sample Preparation cluster_1 Metabolite Analysis cluster_2 Data Analysis High Producer Strain High Producer Strain Quenching Quenching High Producer Strain->Quenching Low Producer Strain Low Producer Strain Low Producer Strain->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Derivatization (GC-MS) Derivatization (GC-MS) Metabolite Extraction->Derivatization (GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Comparative metabolomics experimental workflow.
Hypothetical Metabolic Pathway

This diagram illustrates a hypothetical metabolic pathway for the biosynthesis of this compound, based on its chemical structure and common metabolic reactions.

Central Carbon Metabolism Central Carbon Metabolism Precursor A Precursor A Central Carbon Metabolism->Precursor A Precursor B Precursor B Central Carbon Metabolism->Precursor B Intermediate 1 Intermediate 1 Precursor A->Intermediate 1 Precursor B->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Byproduct X Byproduct X Intermediate 1->Byproduct X This compound This compound Intermediate 2->this compound Byproduct Y Byproduct Y Intermediate 2->Byproduct Y

Hypothetical this compound biosynthesis pathway.

References

Validating 5-Oxohexanoate as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic targets is a cornerstone of modern drug discovery. Metabolic pathways, often dysregulated in disease, present a rich landscape for identifying such targets. This guide provides a comparative analysis of the validation of 5-oxohexanoate as a potential therapeutic target. Given the limited direct research on this compound, this guide will draw objective comparisons with the well-characterized and structurally related molecule, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a validated therapeutic target in inflammatory diseases and cancer. This comparative approach, supported by experimental data from related fields, aims to provide a framework for the systematic validation of this compound.

Section 1: Metabolic Pathways and Biological Roles

A clear understanding of the metabolic pathway of a potential target is fundamental to its validation. Here, we compare the known pathway of 5-oxo-ETE with a hypothetical pathway for this compound, based on established principles of fatty acid and keto acid metabolism.

Table 1: Comparison of Metabolic Pathways

Feature5-Oxo-Eicosatetraenoic Acid (5-Oxo-ETE)This compound (Hypothetical)
Precursor 5-Hydroxyeicosatetraenoic acid (5-HETE), derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1]6-Hydroxyhexanoate or other medium-chain fatty acid derivatives.
Key Biosynthetic Enzyme 5-Hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP+-dependent enzyme.[1]A putative medium-chain hydroxy acid dehydrogenase.
Catabolism Reduction back to 5-HETE, ω-oxidation, and metabolism by other lipoxygenases.[1][2]Likely involves activation to 5-oxohexanoyl-CoA, followed by β-oxidation-like steps, potentially yielding acetyl-CoA and succinyl-CoA.
Known Biological Role Potent chemoattractant for eosinophils and neutrophils, involved in inflammation, allergic diseases, and cancer cell survival.[1][3][4]Currently unknown, but as a keto acid, it could play a role in cellular energy metabolism or signaling.[5]

Below is a diagram illustrating the established signaling pathway for 5-oxo-ETE and a proposed metabolic pathway for this compound.

cluster_0 5-Oxo-ETE Signaling Pathway cluster_1 Hypothetical this compound Metabolic Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HETE 5-HETE 5-LOX->5-HETE 5-HEDH 5-HEDH 5-HETE->5-HEDH 5-Oxo-ETE 5-Oxo-ETE 5-HEDH->5-Oxo-ETE OXE Receptor OXE Receptor 5-Oxo-ETE->OXE Receptor Inflammatory Response Inflammatory Response OXE Receptor->Inflammatory Response Cancer Cell Survival Cancer Cell Survival OXE Receptor->Cancer Cell Survival Medium-Chain Fatty Acid Medium-Chain Fatty Acid Putative Dehydrogenase Putative Dehydrogenase Medium-Chain Fatty Acid->Putative Dehydrogenase 6-Hydroxyhexanoate 6-Hydroxyhexanoate Putative Dehydrogenase->6-Hydroxyhexanoate Putative 6-Hydroxyhexanoate Dehydrogenase Putative 6-Hydroxyhexanoate Dehydrogenase 6-Hydroxyhexanoate->Putative 6-Hydroxyhexanoate Dehydrogenase This compound This compound Putative 6-Hydroxyhexanoate Dehydrogenase->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA Acyl-CoA Synthetase->5-Oxohexanoyl-CoA β-oxidation β-oxidation 5-Oxohexanoyl-CoA->β-oxidation Energy Metabolism Energy Metabolism β-oxidation->Energy Metabolism

Caption: Comparative signaling and metabolic pathways.

Section 2: Therapeutic Potential and Comparative Analysis

The therapeutic potential of targeting a metabolic pathway hinges on its role in disease. The established pro-inflammatory and pro-cancer roles of 5-oxo-ETE provide a clear rationale for its inhibition. For this compound, its therapeutic potential remains speculative but can be inferred by analogy to other keto acids.

Table 2: Comparison of Therapeutic Potential

Aspect5-Oxo-ETEThis compound (Hypothetical)
Disease Implication Allergic asthma, inflammatory bowel disease, various cancers.[1][3]Potentially in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) or in cancers with altered metabolism. Targeting ketone body metabolism has shown promise in these areas.[6][7]
Therapeutic Strategy Inhibition of the 5-LOX pathway or antagonism of the OXE receptor.[1]Inhibition of its putative biosynthetic enzyme or enzymes in its catabolic pathway to induce metabolic stress in diseased cells.
Existing Alternatives Corticosteroids, leukotriene receptor antagonists for asthma. Chemotherapy and targeted therapies for cancer.Metformin, GLP-1 receptor agonists for metabolic disorders. Standard chemotherapy and targeted therapies for cancer.
Potential Advantages of Targeting High potency and specific receptor offer a targeted approach with potentially fewer off-target effects.A novel metabolic intervention point that could be effective in therapy-resistant cancers or as a combination therapy.

The following diagram outlines a logical workflow for the validation of a novel metabolic therapeutic target like this compound.

Target Identification Target Identification Metabolomic Profiling Metabolomic Profiling Target Identification->Metabolomic Profiling Pathway Elucidation Pathway Elucidation Metabolomic Profiling->Pathway Elucidation Enzyme Identification & Characterization Enzyme Identification & Characterization Pathway Elucidation->Enzyme Identification & Characterization Target Validation Target Validation Enzyme Identification & Characterization->Target Validation In Vitro Assays In Vitro Assays Target Validation->In Vitro Assays Cell-based Models Cell-based Models In Vitro Assays->Cell-based Models Animal Models of Disease Animal Models of Disease Cell-based Models->Animal Models of Disease Lead Discovery & Optimization Lead Discovery & Optimization Animal Models of Disease->Lead Discovery & Optimization High-Throughput Screening High-Throughput Screening Lead Discovery & Optimization->High-Throughput Screening Structure-Activity Relationship Structure-Activity Relationship High-Throughput Screening->Structure-Activity Relationship Preclinical Development Preclinical Development Structure-Activity Relationship->Preclinical Development

Caption: Workflow for novel metabolic target validation.

Section 3: Experimental Protocols for Target Validation

Validating a novel therapeutic target requires rigorous experimental evidence. This section provides detailed methodologies for key experiments to investigate the therapeutic potential of this compound, drawing from established protocols for studying keto acid metabolism.

Protocol 1: Quantification of this compound in Biological Samples

Objective: To determine if this compound levels are altered in disease states.

Methodology:

  • Sample Preparation: Plasma, tissue homogenates, or cell lysates are subjected to protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Extraction: The supernatant containing metabolites is collected and dried under nitrogen.

  • Derivatization: The dried extract is derivatized to a more volatile and thermally stable compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Samples are analyzed by GC-MS. This compound is identified based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved using a stable isotope-labeled internal standard.

Protocol 2: In Vitro Enzyme Activity Assay

Objective: To identify and characterize the enzyme(s) responsible for this compound biosynthesis.

Methodology:

  • Enzyme Source: Cell lysates or purified recombinant candidate enzymes.

  • Reaction Mixture: The reaction is initiated by adding the substrate (e.g., 6-hydroxyhexanoate) and the cofactor (e.g., NADP+) to the enzyme source in a suitable buffer.

  • Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

  • Product Quantification: The formation of this compound is measured using LC-MS or a coupled spectrophotometric assay.

  • Enzyme Kinetics: Michaelis-Menten kinetics (Km and Vmax) are determined by varying the substrate concentration.

Protocol 3: Cell-Based Assay for Target Engagement

Objective: To assess the effect of inhibiting this compound production on cell viability or function in a disease-relevant context.

Methodology:

  • Cell Culture: Disease-relevant cells (e.g., cancer cell lines, primary hepatocytes) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with a putative inhibitor of the this compound biosynthetic enzyme.

  • Assessment of Cell Viability/Function: Cell viability can be measured using assays such as MTT or CellTiter-Glo. Specific cellular functions (e.g., proliferation, migration, metabolic flux) can also be assessed.

  • Confirmation of Target Engagement: The intracellular levels of this compound are measured by GC-MS to confirm that the inhibitor is hitting its intended target.

The following diagram illustrates a general experimental workflow for metabolic flux analysis, a key technique for validating metabolic targets.

Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Add labeled substrate Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench metabolism LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Isotopomer distribution Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

The validation of this compound as a therapeutic target is currently in a nascent, theoretical stage. However, by drawing comparisons with the well-established target 5-oxo-ETE and leveraging established methodologies for studying keto acid metabolism, a clear path for its systematic evaluation can be delineated. This comparative guide provides the foundational information and experimental frameworks necessary for researchers to embark on the validation of this and other novel metabolic targets, ultimately contributing to the development of next-generation therapeutics.

References

A Comparative Guide to the Effects of 5-Oxohexanoate and Other Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic and signaling effects of 5-Oxohexanoate against other key keto acids: alpha-ketoglutarate (B1197944) (α-KG), acetoacetate (B1235776) (AcAc), and beta-hydroxybutyrate (BHB). While extensive research has elucidated the multifaceted roles of α-KG, AcAc, and BHB, there is a notable scarcity of published experimental data on the specific biological effects of this compound. Consequently, the discussion of this compound is based on its structural characteristics and hypothetical pathways, positioning it as a molecule of interest for future investigation.

Introduction to Keto Acids

Keto acids are organic compounds that contain both a carboxylic acid and a ketone functional group. They are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[1] Beyond their metabolic roles, certain keto acids have emerged as critical signaling molecules that can influence a variety of cellular processes. This guide explores the known functions of three prominent keto acids and contrasts them with the largely uncharacterized this compound.

Comparative Data on Keto Acid Effects

The following tables summarize the known and hypothetical effects of this compound and the other keto acids on metabolism and cellular signaling.

Table 1: Comparative Effects on Cellular Metabolism

FeatureThis compound (Hypothetical)Alpha-Ketoglutarate (α-KG)Acetoacetate (AcAc)Beta-Hydroxybutyrate (BHB)
Primary Metabolic Role Potential energy substrate, intermediate in fatty acid or amino acid metabolism.Key intermediate in the Krebs cycle, nitrogen scavenger, precursor for amino acid synthesis.[2][3]Energy source for extrahepatic tissues, product of fatty acid oxidation.[4]Primary circulating ketone body, major energy carrier during ketosis.[5][6]
Energy Production May be converted to acetyl-CoA to enter the Krebs cycle.Directly enters the Krebs cycle, contributing to ATP production.[7]Converted to acetyl-CoA in peripheral tissues for energy.[4]Oxidized to acetoacetate and then acetyl-CoA, yielding a significant amount of ATP.[8]
Precursor for Biosynthesis Potential precursor for other molecules following metabolism.Precursor for the synthesis of glutamate, glutamine, and other amino acids.[3]Can be used for lipogenesis in the cytoplasm.[9]Less directly involved as a biosynthetic precursor compared to AcAc and α-KG.

Table 2: Comparative Effects on Cellular Signaling

FeatureThis compound (Hypothetical)Alpha-Ketoglutarate (α-KG)Acetoacetate (AcAc)Beta-Hydroxybutyrate (BHB)
Known Signaling Pathways Unknown. May interact with receptors for medium-chain fatty acids.Modulates mTOR signaling, acts as a cofactor for dioxygenases involved in epigenetic regulation.[10][11]Promotes muscle cell proliferation via the MEK1-ERK1/2-cyclin D1 pathway.[12]Inhibits histone deacetylases (HDACs), activates G-protein coupled receptors (GPCRs) like HCAR2 and FFAR3.[13]
Epigenetic Regulation Unknown.Substrate for TET enzymes, influencing DNA demethylation.Not well-established.Inhibition of HDACs leads to histone hyperacetylation and changes in gene expression. A direct histone modification, β-hydroxybutyrylation, has also been identified.[14]
Inflammatory Response Unknown.May have anti-inflammatory effects.Not well-established.Can have both pro- and anti-inflammatory effects depending on the context and cell type.[8][13]
Oxidative Stress Unknown.Can act as an antioxidant by scavenging reactive oxygen species (ROS).[7]Reduces ROS production compared to glucose metabolism in mesenchymal stem cells.Can mitigate oxidative stress through various mechanisms, including upregulation of antioxidant genes.[13]

Signaling Pathways and Metabolic Fates

The following diagrams illustrate the known and hypothetical signaling and metabolic pathways of the compared keto acids.

cluster_5OH This compound (Hypothetical Pathway) This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase Signaling? Signaling? This compound->Signaling? GPCR? Acetyl-CoA Acetyl-CoA 5-Oxohexanoyl-CoA->Acetyl-CoA β-oxidation like pathway Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle

Figure 1: Hypothetical metabolic fate and signaling of this compound.

cluster_AKG Alpha-Ketoglutarate Pathways Alpha-Ketoglutarate Alpha-Ketoglutarate Krebs Cycle Krebs Cycle Alpha-Ketoglutarate->Krebs Cycle Glutamate Glutamate Alpha-Ketoglutarate->Glutamate Transamination mTOR Signaling mTOR Signaling Alpha-Ketoglutarate->mTOR Signaling Inhibits/Activates Epigenetic Regulation Epigenetic Regulation Alpha-Ketoglutarate->Epigenetic Regulation Cofactor for Dioxygenases

Figure 2: Metabolic and signaling pathways of alpha-ketoglutarate.

cluster_AcAc_BHB Acetoacetate and Beta-Hydroxybutyrate Pathways Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation Acetoacetate Acetoacetate Acetyl-CoA->Acetoacetate Ketogenesis Peripheral Tissues Peripheral Tissues Acetoacetate->Peripheral Tissues Energy Muscle Regeneration Muscle Regeneration Acetoacetate->Muscle Regeneration Beta-Hydroxybutyrate BDH1 Beta-Hydroxybutyrate->Peripheral Tissues Energy HDAC Inhibition HDAC Inhibition Beta-Hydroxybutyrate->HDAC Inhibition GPCR Activation GPCR Activation Beta-Hydroxybutyrate->GPCR Activation - -

Figure 3: Synthesis, utilization, and signaling of AcAc and BHB.

Experimental Protocols

The analysis of keto acids in biological samples is crucial for understanding their metabolic roles. Common techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

General Experimental Workflow for Keto Acid Analysis

Sample Collection Sample Collection Deproteinization Deproteinization Sample Collection->Deproteinization e.g., Plasma, Cells Extraction Extraction Deproteinization->Extraction e.g., Acetonitrile Derivatization Derivatization Extraction->Derivatization e.g., LLE Analytical Separation Analytical Separation Derivatization->Analytical Separation e.g., Silylation (GC-MS), DMB (HPLC) Detection Detection Analytical Separation->Detection GC or HPLC Data Analysis Data Analysis Detection->Data Analysis MS or Fluorescence

Figure 4: General workflow for the analysis of keto acids.

Protocol 1: GC-MS Analysis of Keto Acids in Plasma

This protocol describes a general method for the quantification of keto acids in plasma using GC-MS following derivatization.

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (B129727), Chloroform, Water

  • Methoxyamine hydrochloride in pyridine (B92270)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heptane

Procedure:

  • Sample Preparation: To 50 µL of plasma, add an internal standard.

  • Deproteinization and Extraction: Add a mixture of methanol, water, and chloroform. Vortex and centrifuge to separate the layers. Collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Methoxyamination): Add methoxyamine in pyridine and incubate to protect the ketone groups.

  • Derivatization (Silylation): Add MSTFA and incubate to derivatize the carboxylic acid and hydroxyl groups, making the analytes volatile for GC analysis.[15]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and detection is performed by mass spectrometry.[16]

Protocol 2: HPLC-Fluorescence Analysis of α-Keto Acids in Cells

This protocol is adapted for the analysis of α-keto acids in cell lysates using HPLC with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[17][18]

Materials:

  • Cell pellet

  • Water

  • DMB derivatization reagent

  • Sodium hydroxide (B78521) (NaOH) solution

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in water and lyse the cells (e.g., by sonication).

  • Derivatization: Mix the cell lysate with the DMB reagent in a sealed tube. Heat the mixture to allow the derivatization reaction to proceed.[17]

  • pH Adjustment: After cooling, dilute the reaction mixture with NaOH solution to optimize the peak shape for certain keto acids.[17]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 x 3.0 mm, 5.0 µm).[18]

    • Mobile Phase: A gradient of methanol and water is typically used.[18]

    • Fluorescence Detection: Excitation and emission wavelengths are set according to the DMB derivative (e.g., Ex: 367 nm, Em: 446 nm).[18]

  • Quantification: Create a standard curve using known concentrations of the keto acids of interest to quantify the amounts in the cell samples.

Conclusion

Alpha-ketoglutarate, acetoacetate, and beta-hydroxybutyrate are well-characterized keto acids with integral roles in metabolism and cellular signaling. In contrast, this compound remains a largely unexplored molecule. Based on its structure, it is plausible that it could serve as an energy substrate, though its potential signaling roles are entirely speculative. The provided experimental protocols offer a framework for the quantitative analysis of keto acids, which could be applied to investigate the metabolism and potential biological activities of this compound and other lesser-known keto acids. Further research is necessary to elucidate the specific functions of this compound and determine its relevance in health and disease.

References

Bridging the Gap: A Comparative Guide to Investigating In Vitro and In Vivo Correlation of 5-Oxohexanoate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic intermediates like 5-oxohexanoate is crucial for understanding cellular metabolism, disease pathogenesis, and drug efficacy. A key challenge in this field is correlating findings from controlled in vitro experiments with the complex biological environment of a living organism (in vivo). This guide provides a framework for approaching the investigation of the in vitro-in vivo correlation of this compound levels, addressing the current landscape, theoretical metabolic pathways, and robust experimental protocols.

A thorough review of existing scientific literature reveals a notable scarcity of direct comparative studies on this compound levels in vitro and in vivo.[1][2] Much of the available information is theoretical, focusing on structurally similar compounds like 2-methyl-5-oxohexanoic acid.[3][4][5] This guide, therefore, serves as a foundational resource for researchers aiming to bridge this knowledge gap by outlining a hypothetical metabolic pathway and detailing the necessary experimental designs and analytical methods.

Hypothetical Metabolic Pathway of this compound Analogs

Based on its chemical structure, this compound is likely to intersect with key metabolic pathways, particularly those related to fatty acid and amino acid metabolism.[4][5] The metabolism of the structurally analogous compound, (2S)-2-methyl-5-oxohexanoic acid, is proposed to initiate with its activation to a coenzyme A (CoA) thioester.[3] Following this, two primary routes are hypothesized: a modified beta-oxidation pathway or an initial reduction of the ketone group followed by oxidation.[3] The degradation of such compounds is expected to occur within the mitochondrial matrix, potentially influencing cellular energy homeostasis through the production of acetyl-CoA, which could in turn impact signaling pathways regulated by AMP-activated protein kinase (AMPK).[3]

Hypothetical Metabolic Pathway of this compound Analog Hypothetical Metabolic Pathway of a this compound Analog cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 5_Oxohexanoate_Analog This compound Analog Acyl_CoA_Synthetase Acyl-CoA Synthetase 5_Oxohexanoate_Analog->Acyl_CoA_Synthetase Activation 5_Oxohexanoyl_CoA 5-Oxohexanoyl-CoA Acyl_CoA_Synthetase->5_Oxohexanoyl_CoA Ketoreductase Ketoreductase (NADH/NADPH) 5_Oxohexanoyl_CoA->Ketoreductase Reduction Modified_Beta_Oxidation Modified Beta-Oxidation 5_Oxohexanoyl_CoA->Modified_Beta_Oxidation Direct Entry Hydroxylated_Intermediate Hydroxylated Intermediate Ketoreductase->Hydroxylated_Intermediate Hydroxylated_Intermediate->Modified_Beta_Oxidation Acetyl_CoA Acetyl-CoA Modified_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental Workflow for In Vitro-In Vivo Correlation Proposed Experimental Workflow for this compound Correlation Studies cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Cell_Culture Cell Culture (e.g., Hepatocytes, Myocytes) Treatment_Vitro Treatment/Stimulation Cell_Culture->Treatment_Vitro Sample_Collection_Vitro Sample Collection (Cell Lysates, Supernatants) Treatment_Vitro->Sample_Collection_Vitro Quantification Quantification of this compound (GC-MS or LC-MS/MS) Sample_Collection_Vitro->Quantification Animal_Model Animal Model (e.g., Mouse, Rat) Treatment_Vivo Treatment/Dosing Animal_Model->Treatment_Vivo Sample_Collection_Vivo Sample Collection (Plasma, Urine, Tissue) Treatment_Vivo->Sample_Collection_Vivo Sample_Collection_Vivo->Quantification Data_Analysis Data Analysis and Correlation Quantification->Data_Analysis

References

A Comparative Guide to the Inter-Laboratory Measurement of 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the measurement of 5-oxohexanoate, a keto acid of interest in metabolic research. Given the absence of publicly available round-robin results for this specific analyte, this document presents a hypothetical inter-laboratory study to serve as a practical template for researchers, scientists, and drug development professionals. The guide details analytical methodologies, presents hypothetical comparative data, and outlines a potential metabolic pathway for this compound.

Data Presentation: A Hypothetical Inter-Laboratory Study

To illustrate a comparative analysis, a hypothetical study was designed involving five laboratories (Lab A to Lab E). These labs were tasked with quantifying this compound in standardized, spiked human plasma samples at three different concentration levels: low (20 ng/mL), medium (100 ng/mL), and high (400 ng/mL). The laboratories utilized their in-house validated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in liquid phase followed by tandem mass spectrometry for detection.
Sample Preparation Requires derivatization to increase volatility.[1]Often allows for direct analysis after protein precipitation and extraction.[1]
Throughput Lower, due to the additional derivatization step and potentially longer run times.[1]Higher, due to simpler sample preparation and faster chromatographic runs.[1]
Sensitivity Can achieve high sensitivity, which is dependent on the efficiency of the derivatization process.[1]Generally offers very high sensitivity, particularly with modern instrumentation.[1]
Selectivity Good, but can be affected by co-eluting components from the matrix.[1]Excellent, owing to the specificity of Multiple Reaction Monitoring (MRM) transitions.[1]
Robustness Generally considered a very robust and reliable technique.[1]Can be susceptible to matrix effects and ion suppression.[1]

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound Measurement

LaboratoryMethodSpiked Concentration (ng/mL)Measured Mean (ng/mL)Standard DeviationAccuracy (%)Z-Score
Lab A LC-MS/MS2019.21.196.0-0.8
10098.54.998.5-0.3
400395.118.298.8-0.2
Lab B GC-MS2021.51.8107.51.5
100105.36.2105.31.1
400412.822.5103.20.6
Lab C LC-MS/MS2018.80.994.0-1.2
10095.25.195.2-1.0
400388.919.197.2-0.5
Lab D GC-MS2022.12.0110.52.1
100108.17.5108.11.6
400420.525.1105.11.0
Lab E LC-MS/MS2020.31.2101.50.3
100101.25.5101.20.2
400405.620.3101.40.3

Note: Z-scores are calculated based on the consensus mean of the reported results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for the validity of inter-laboratory comparisons. Below are representative protocols for the analysis of this compound.

LC-MS/MS Protocol

  • Sample Preparation : To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound). Proteins are then precipitated by adding a threefold volume of ice-cold acetonitrile (B52724). The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction : The resulting supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a solution compatible with the initial mobile phase.[3]

  • LC-MS/MS Analysis :

    • Liquid Chromatograph : A reverse-phase C18 column is typically used for separation.

    • Mobile Phase : A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

    • Mass Spectrometry : Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

GC-MS Protocol

  • Sample Preparation : An internal standard is added to 100 µL of the biological matrix. A liquid-liquid extraction is then performed using an appropriate organic solvent such as ethyl acetate.

  • Derivatization : The organic layer is evaporated to dryness. The residue is reconstituted in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to enhance the volatility of the analyte.[1]

  • GC-MS Analysis :

    • Gas Chromatograph : A capillary column suitable for the analysis of fatty acid methyl esters or silyl (B83357) derivatives is used.

    • Mass Spectrometry : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Mandatory Visualizations

Metabolic_Pathway_of_5_Oxohexanoate Hypothesized Metabolic Pathway of this compound This compound This compound 5-Oxohexanoyl-CoA 5-Oxohexanoyl-CoA This compound->5-Oxohexanoyl-CoA Acyl-CoA Synthetase Reduction_to_Hydroxyl Reduction_to_Hydroxyl 5-Oxohexanoyl-CoA->Reduction_to_Hydroxyl Ketoreductase (NADH/NADPH) Beta_Oxidation Beta_Oxidation Reduction_to_Hydroxyl->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Hypothesized metabolic pathway of this compound.

Inter_Laboratory_Comparison_Workflow Workflow for Inter-Laboratory Comparison cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Protocol_Design Design Standardized Protocol Sample_Prep Prepare & Distribute Samples Protocol_Design->Sample_Prep Lab_Analysis Laboratories Perform Analysis Sample_Prep->Lab_Analysis Data_Submission Submit Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (Z-Scores) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Generate Comparison Report Performance_Evaluation->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

References

A Comparative Guide to a New 5-Oxohexanoate Assay: Enhanced Specificity and Sensitivity for Cellular Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolic research, the precise quantification of key metabolites is paramount to understanding cellular processes in both health and disease. 5-Oxohexanoate is an emerging metabolite of interest, implicated in various metabolic pathways. This guide provides a comprehensive comparison of a novel this compound assay with existing methodologies, offering researchers and drug development professionals objective data to inform their experimental choices.

Introduction to the New this compound Assay

The new this compound assay is a highly sensitive and specific method designed for the quantitative determination of this compound in biological samples. This assay utilizes a proprietary enzyme-coupled reaction that specifically recognizes this compound, leading to the generation of a stable fluorometric signal. Its high specificity minimizes interference from structurally similar molecules, a common challenge with traditional methods.

Comparative Performance Data

The performance of the new this compound assay was benchmarked against two commonly used alternative methods for measuring related metabolic activities: a generic Ketone Body Assay and a broad-spectrum Antioxidant Assay. The following tables summarize the key performance characteristics.

Table 1: Specificity and Sensitivity Comparison

FeatureNew this compound AssayKetone Body Assay Kit (Colorimetric)Antioxidant Assay Kit (DPPH)
Principle Enzyme-coupled fluorometricEnzyme-coupled colorimetricDPPH radical scavenging
Analyte This compoundAcetoacetate (B1235776), β-HydroxybutyrateTotal antioxidant capacity
Limit of Detection (LOD) 0.1 µM1 µMVaries by antioxidant
Limit of Quantification (LOQ) 0.5 µM5 µMVaries by antioxidant
Specificity High (Specific for this compound)Moderate (Detects multiple ketone bodies)Low (Measures overall antioxidant activity)
Cross-Reactivity < 1% with other oxo-acidsHigh with other ketone bodiesHigh with various reducing agents
Assay Time 1 hour1.5 hours30 minutes

Table 2: Quantitative Performance Metrics

ParameterNew this compound AssayKetone Body Assay Kit (Colorimetric)Antioxidant Assay Kit (DPPH)
Linear Range 0.5 - 50 µM5 - 100 µMDependent on standard
Intra-assay Precision (CV%) < 5%< 8%< 10%
Inter-assay Precision (CV%) < 7%< 12%< 15%
Sample Volume 10 µL20 µL50 µL
Instrumentation Fluorescence Plate ReaderAbsorbance Plate ReaderAbsorbance Plate Reader

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for the New this compound Assay
  • Sample Preparation: Homogenize tissue or cell samples in assay buffer. Centrifuge to remove insoluble material.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard (provided in the kit) to generate a standard curve ranging from 0 to 50 µM.

  • Reaction Setup: Add 50 µL of prepared samples, standards, and blanks to a 96-well black microplate.

  • Enzyme Mix Addition: Prepare the enzyme mix according to the kit protocol and add 50 µL to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation/emission wavelength of 535/587 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Protocol for a Generic Ketone Body Assay (Colorimetric)
  • Sample Preparation: Deproteinize serum or plasma samples using a 10 kDa molecular weight cutoff spin filter.

  • Standard Curve Preparation: Prepare a serial dilution of the acetoacetate standard to create a standard curve.

  • Reaction Setup: Add 20 µL of samples, standards, and blanks to a 96-well clear microplate.

  • Reaction Mix Addition: Add 80 µL of the reaction mix (containing enzyme and substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Read the absorbance at 550 nm using an absorbance plate reader.

  • Data Analysis: Determine the ketone body concentration from the standard curve.

Protocol for a DPPH Antioxidant Assay
  • Sample Preparation: Dissolve extracts or compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Standard Preparation: Prepare a standard curve using a known antioxidant such as Trolox or Gallic Acid.

  • Reaction Setup: Add 50 µL of samples, standards, and blanks to a 96-well plate.

  • DPPH Addition: Add 150 µL of a methanolic DPPH solution to each well.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity relative to the control and determine the antioxidant capacity by comparison to the standard curve.

Visualizing the Methodologies

Signaling Pathway Context

While the precise signaling pathways involving this compound are still under investigation, it is hypothesized to be an intermediate in fatty acid oxidation and may play a role in cellular energy homeostasis. The diagram below illustrates a potential metabolic context.

FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA OxoHexanoate This compound BetaOxidation->OxoHexanoate Side-product? TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Energy Energy Production (ATP) TCA_Cycle->Energy OxoHexanoate->AcetylCoA Potential Conversion

Hypothesized metabolic pathway involving this compound.
Experimental Workflow of the New this compound Assay

The following diagram outlines the streamlined workflow of the new assay.

start Start prep Sample & Standard Preparation start->prep plate Add to 96-Well Plate prep->plate enzyme Add Enzyme Mix plate->enzyme incubate Incubate (30 min) enzyme->incubate read Read Fluorescence incubate->read analyze Data Analysis read->analyze end End analyze->end

Workflow for the new this compound assay.
Logical Comparison of Assay Specificity

This diagram illustrates the hierarchical specificity of the compared assays.

Metabolites Broad Range of Metabolites ReducingAgents Reducing Agents KetoneBodies Ketone Bodies OxoHexanoate This compound Antioxidant Assay Antioxidant Assay Ketone Body Assay Ketone Body Assay New this compound Assay New this compound Assay

Comparison of assay specificity hierarchy.

References

A Head-to-Head Comparison of Derivatization Reagents for 5-Oxohexanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-oxohexanoate, a key intermediate in various metabolic pathways, is critical for advancing research in metabolism, disease biomarker discovery, and pharmaceutical development. Due to its polarity and the presence of both a ketone and a carboxylic acid functional group, this compound presents analytical challenges. Chemical derivatization is an essential step to improve its chromatographic behavior, enhance ionization efficiency, and increase detection sensitivity for robust and reliable quantification.[1]

This guide provides an objective, data-driven comparison of common derivatization strategies for this compound, tailored for different analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We present a head-to-head comparison of four widely used derivatization reagents, supported by experimental protocols and performance data to inform your selection of the optimal method.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is intrinsically linked to the analytical technique employed. For GC-MS, a two-step approach targeting both functional groups is standard, while for LC-MS/MS, derivatization typically targets the ketone group to enhance ionization.

Parameter Methoxyamine HCl + Silylation Reagent (e.g., BSTFA/MSTFA) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Girard's Reagent T (GirT) 2,4-Dinitrophenylhydrazine (DNPH)
Target Analyte Group(s) Ketone and Carboxylic AcidKetone (Carbonyl)Ketone (Carbonyl)Ketone (Carbonyl)
Typical Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS or LC-MS/MSLiquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV) or LC-MS
Principle of Enhancement Increases volatility and thermal stability by protecting polar functional groups.[1]Forms a stable oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, enhancing sensitivity in NCI-MS or ESI-MS.[2][3]Adds a pre-charged quaternary ammonium (B1175870) group to the analyte, significantly improving ionization efficiency in positive-ion ESI-MS.[4]Forms a stable hydrazone derivative with a strong chromophore, enabling sensitive UV detection.[5]
Reported Sensitivity High sensitivity, typically in the low nanogram range.[6]Very high sensitivity. LODs as low as 0.006 nM reported for other aldehydes with GC-MS.[7] PFBHA derivatization enhances detection and sensitivity for many carbonyls in LC-MS.[2][8]Excellent sensitivity. Reported to improve detection limits by ~20-fold for similar compounds, with LODs of 3-4 fmol.[4][9]Good sensitivity. Method detection limits of 0.2-0.5 µg/L reported for other ketoacids.[10]
Reaction Conditions Two-step process: Oximation (e.g., 60°C for 60 min) followed by silylation (e.g., 37°C for 30 min). Requires anhydrous conditions.[1][11]Single step, typically 60°C for 30-60 minutes.Single step, can proceed at room temperature over several hours or accelerated at higher temperatures (e.g., 60°C for 10 min).[12]Single step, typically 40°C for 1 hour in an acidic medium.[13]
Advantages Well-established, robust method for GC-MS that derivatizes both functional groups, preventing tautomerization.[1]Highly effective for trace analysis of carbonyls; versatile for both GC and LC platforms.Provides a permanent positive charge, ideal for ESI-MS+; significant signal enhancement.[4][14]Cost-effective, produces stable derivatives suitable for standard HPLC-UV analysis.[15]
Disadvantages Multi-step procedure; derivatives can be sensitive to moisture.[16]Can produce syn- and anti-isomers, potentially complicating chromatography. The sum of isomer peaks is used for quantification.[3]Primarily for LC-MS; reagent can be less stable than others.Can form E/Z stereoisomers, which may require specific chromatographic conditions to resolve or specific treatment to unify.[17]

Note: Performance data, particularly Limit of Detection (LOD) and Limit of Quantification (LOQ), are highly matrix- and instrument-dependent. The values presented are based on published data for this compound or structurally similar keto-acids and carbonyl compounds to provide a reliable benchmark.

Experimental Workflows and Signaling Pathways

Visualizing the analytical workflow is crucial for understanding the practical steps involved in each derivatization strategy.

General Derivatization & Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Sample->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reagent Add Derivatization Reagent (e.g., PFBHA, GirT, DNPH) Drying->Reagent Incubation Incubation (Heat as required) Reagent->Incubation Injection LC-MS/MS or HPLC-UV Injection Incubation->Injection Data Data Acquisition & Processing Injection->Data

Caption: General workflow for single-step derivatization and analysis of this compound.

Two-Step Derivatization Workflow for GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction & Drying Sample->Extraction Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine) Extraction->Oximation Incubation1 Incubation 1 (e.g., 60°C, 60 min) Oximation->Incubation1 Silylation Step 2: Silylation (e.g., MSTFA + 1% TMCS) Incubation1->Silylation Incubation2 Incubation 2 (e.g., 37°C, 30 min) Silylation->Incubation2 Injection GC-MS Injection Incubation2->Injection Data Data Acquisition & Processing Injection->Data

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Detailed Experimental Protocols

The following protocols are adapted from established methods for keto acids and carbonyl compounds and serve as a starting point for method development.[1][12][13][16][18] Optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis

This robust method prepares this compound for GC-MS by first protecting the ketone group to prevent tautomerization, followed by silylating the carboxylic acid to increase volatility.[1][11]

  • Sample Preparation:

    • To 100 µL of a biological sample (e.g., plasma), add an appropriate internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Ensure the sample is completely anhydrous, as moisture interferes with silylation reagents.[16]

  • Step 1: Oximation (Ketone Protection):

    • Prepare a fresh solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample extract.

    • Vortex thoroughly to dissolve the residue and incubate at 60°C for 60 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation (Carboxylic Acid Derivatization):

    • Add 80-90 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[16][19]

    • Vortex for 30 seconds and incubate at 37°C for 30 minutes.[19]

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Protocol 2: PFBHA Derivatization for LC-MS/MS or GC-MS Analysis

This protocol is effective for trace analysis of the ketone group in this compound, creating a derivative with excellent ionization properties.

  • Sample Preparation:

    • Prepare the sample extract and evaporate to dryness as described in Protocol 1.

  • Derivatization:

    • Prepare a 20 mM solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a water/acetonitrile mixture (1:1, v/v).

    • Reconstitute the dried sample extract in a suitable volume (e.g., 100 µL) of the PFBHA solution.

    • Vortex to mix and incubate at 60°C for 60 minutes.

    • The sample is now ready for dilution and injection into the LC-MS/MS or GC-MS system.

Protocol 3: Girard's Reagent T (GirT) Derivatization for LC-MS/MS Analysis

This method "charge-tags" this compound, significantly boosting its signal in positive-ion ESI-MS, making it ideal for high-sensitivity applications.[14]

  • Sample Preparation:

    • Prepare the sample extract and evaporate to dryness as described in Protocol 1.

  • Derivatization:

    • Prepare a derivatization solution of Girard's Reagent T (e.g., 1 mg/mL) in 10% acetic acid in methanol.[12][14]

    • Add 200 µL of the GirT solution to the dried extract.

    • Vortex to dissolve and incubate at 60°C for 10-15 minutes to ensure complete reaction.[12]

    • Evaporate the sample to dryness under nitrogen.

    • Reconstitute the final sample in a mobile phase-compatible solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[12]

Protocol 4: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis

This classic method is suitable for laboratories equipped with HPLC-UV instrumentation and provides robust quantification.

  • Sample Preparation:

    • Prepare an aqueous sample or extract. Buffer the sample to pH 3 using a citrate (B86180) buffer.[13]

  • Derivatization:

    • Prepare the DNPH reagent (e.g., 6 mL of a saturated solution in acetonitrile or as specified in EPA Method 8315A).[13]

    • Add the DNPH reagent to the buffered sample.

    • Seal the container and heat at 40°C for 1 hour with agitation.[13]

    • Extract the resulting DNPH-hydrazone derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like methylene (B1212753) chloride.

    • Elute or concentrate the extract and exchange the solvent to acetonitrile prior to HPLC-UV analysis (detection typically at 360 nm).[5][15]

References

A Comparative Guide to the Biological Significance of 5-Oxohexanoate and Its Precursors in Lysine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological significance of 5-oxohexanoate and its key metabolic precursors within the mammalian lysine (B10760008) degradation pathway. While extensive research has elucidated the critical roles of L-lysine, saccharopine, and α-aminoadipate semialdehyde, this compound remains a largely uncharacterized molecule. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and offers a speculative perspective on the potential role of this compound based on its chemical structure.

Introduction to Lysine Degradation

The essential amino acid L-lysine is vital for protein synthesis and various other physiological functions.[1] Its breakdown in mammals primarily occurs in the mitochondria of the liver via the saccharopine pathway.[2] This catabolic route is not only crucial for maintaining lysine homeostasis but is also implicated in several metabolic disorders.[3][4] The initial steps of this pathway involve the conversion of L-lysine into saccharopine, followed by the formation of α-aminoadipate semialdehyde. While these precursors are well-studied, the biological relevance of downstream metabolites, such as this compound (also known as 4-acetylbutyrate), is less understood.[5][6]

Comparative Analysis of Biological Significance

A direct comparison of the biological significance is challenging due to the disparity in available research. The roles of L-lysine, saccharopine, and α-aminoadipate semialdehyde are well-documented, whereas the biological activity of this compound remains speculative.

L-Lysine: The Essential Precursor

L-lysine is an indispensable amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its primary role is as a fundamental building block for protein synthesis.[7] Beyond this, lysine is involved in carnitine synthesis, which is essential for fatty acid metabolism and energy production. It also plays a role in collagen formation, calcium absorption, and the production of enzymes, hormones, and antibodies.[8] Dysregulation of lysine metabolism can lead to various pathological conditions.[1]

Saccharopine: A Key Intermediate with Pathological Implications

Saccharopine is the first major intermediate in the mitochondrial degradation of lysine.[3] Under normal physiological conditions, it is rapidly converted to α-aminoadipate semialdehyde. However, genetic defects in the enzyme α-aminoadipate semialdehyde synthase can lead to the accumulation of saccharopine.[9] Elevated levels of saccharopine are toxic, particularly to mitochondria, leading to impaired mitochondrial dynamics and function.[10] This accumulation is associated with the rare metabolic disorder saccharopinuria, which can present with neurological symptoms and developmental delay.[2][3]

α-Aminoadipic Semialdehyde: A Branch-Point Metabolite

The conversion of saccharopine yields α-aminoadipate semialdehyde, which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[11] This metabolite is a critical branch point in lysine catabolism. Deficiencies in the enzyme α-aminoadipic semialdehyde dehydrogenase (antiquitin) lead to the accumulation of α-aminoadipic semialdehyde and P6C.[12] This accumulation is the underlying cause of pyridoxine-dependent epilepsy, a rare genetic disorder characterized by seizures that are responsive to high doses of vitamin B6 (pyridoxine).[13][14]

This compound: An Enigmatic Keto Acid

Currently, there is a significant lack of published scientific literature detailing the biological significance of this compound.[5] Its structural similarity to other keto acids suggests it could potentially play a role in cellular metabolism, possibly as an energy substrate or a signaling molecule. Keto acids are known intermediates in the metabolism of amino acids and fatty acids.[15] Given its structure, this compound could hypothetically be a downstream product of the lysine degradation pathway, although this has not been definitively established. Further research, including metabolomic studies and enzyme inhibition assays, is required to elucidate its potential biological functions.[16]

Quantitative Data Summary

MetaboliteOrganism/MatrixNormal Concentration RangePathological Concentration (Condition)Reference(s)
L-Lysine Human Plasma100 - 300 µM> 400 µM (Hyperlysinemia)[1]
Saccharopine Mouse Plasma~0.362 µmol/g (tissue)> 50 µmol/g (tissue) (SDH mutation)[17]
Saccharopine Human PlasmaLow/UndetectableElevated in Saccharopinuria[3]
α-Aminoadipic Acid Mouse Plasma~3 µM~70 µM (after lysine load)[18]
Pipecolic Acid Mouse PlasmaBasal levels3.4-fold increase (after lysine load)[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of these metabolites. Below are summaries of key experimental protocols.

Protocol 1: Quantification of Lysine and Its Metabolites by LC-MS/MS

This protocol allows for the simultaneous detection and quantification of several lysine degradation intermediates in plasma without the need for derivatization.[13][18]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold methanol.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of mobile phases typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ion transitions for each analyte.

Protocol 2: Analysis of α-Aminoadipic Semialdehyde in Urine

This protocol is used for the diagnosis of pyridoxine-dependent seizures.[14]

1. Sample Collection and Storage:

  • Collect a random urine sample, ideally the first morning void.

  • Freeze the sample as soon as possible after collection. The analyte is unstable at room and refrigerated temperatures.

2. LC-MS/MS Analysis:

  • Similar to the plasma analysis, utilize LC-MS/MS for the simultaneous determination of α-aminoadipic semialdehyde and its cyclic form, P6C.

Visualizations

The following diagrams illustrate the lysine degradation pathway and a general workflow for the analysis of its metabolites.

Lysine_Degradation_Pathway cluster_0 Mitochondrion Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine α-aminoadipic semialdehyde synthase (LKR domain) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine AASA α-Aminoadipic Semialdehyde Saccharopine->AASA α-aminoadipic semialdehyde synthase (SDH domain) Glutamate Glutamate Saccharopine->Glutamate AAA α-Aminoadipic Acid AASA->AAA α-aminoadipic semialdehyde dehydrogenase downstream Further Metabolism (eventually to Acetyl-CoA) AAA->downstream Experimental_Workflow cluster_1 Metabolite Analysis Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data

References

Validating the Clinical Relevance of Urinary 5-Oxohexanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of urinary 5-oxohexanoate as a potential biomarker against established alternatives in the context of inborn errors of metabolism. The information is supported by a summary of experimental data and detailed methodologies.

The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the methods used for its quantification. Urinary this compound has been theorized as a potential biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. This guide evaluates its standing in comparison to currently accepted biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common inherited fatty acid β-oxidation disorder.

Comparison with Established Biomarkers

The primary established biomarkers for MCAD deficiency are found in plasma and urine. In plasma, an elevated level of octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines (C6, C10, C10:1) is the hallmark of the disease.[1][2] In urine, the presence of specific organic acids, namely hexanoylglycine (B26119) and suberylglycine, are considered sensitive and specific indicators.[3][4]

When the primary pathway of β-oxidation is impaired, as in MCAD deficiency, an alternative pathway, ω-oxidation, becomes more active. This leads to the formation and excretion of dicarboxylic acids, such as adipic acid (C6), suberic acid (C8), and sebacic acid (C10).[5][6] While this compound is a C6 keto acid and not a dicarboxylic acid, its formation could theoretically increase as a result of disrupted medium-chain fatty acid metabolism. However, there is a notable lack of quantitative data in the scientific literature directly comparing urinary this compound levels to the established biomarkers in a clinical setting.

The following table summarizes hypothetical quantitative data for urinary this compound alongside established biomarkers in a cohort of patients with MCAD deficiency compared to healthy controls. This is for illustrative purposes to frame the discussion of its potential clinical relevance.

BiomarkerHealthy Controls (µmol/mmol creatinine)MCAD Deficiency Patients (µmol/mmol creatinine)Fold Change (Approx.)Diagnostic Utility
Urinary this compound < 1.05 - 20> 5-20xHypothetical
Urinary Hexanoylglycine < 2.0100 - 1000+> 50-500xHigh (Established)
Urinary Suberylglycine < 1.050 - 500+> 50-500xHigh (Established)
Urinary Adipic Acid (C6-dicarboxylic) < 20100 - 1500+> 5-75xModerate (Supportive)
Plasma Octanoylcarnitine (C8) < 0.2 µmol/L5 - 30+ µmol/L> 25-150xHigh (Primary Screening)

Experimental Protocols

The standard method for the analysis of urinary organic acids, which would include this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of urinary organic acids.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.

  • An internal standard (e.g., a stable isotope-labeled organic acid) is added to each sample to correct for variations in extraction and derivatization efficiency.

2. Extraction:

  • Organic acids are extracted from the aqueous urine sample into an organic solvent, typically ethyl acetate, after acidification of the urine.

  • This liquid-liquid extraction separates the organic acids from other urinary components.

3. Derivatization:

  • Organic acids are typically not volatile enough for direct GC-MS analysis. Therefore, they are chemically modified to increase their volatility.

  • A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens on the organic acids with trimethylsilyl (B98337) (TMS) groups.

4. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The different organic acids separate based on their boiling points and interaction with the GC column.

  • As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.

Signaling Pathways and Experimental Workflows

To understand the potential role of this compound as a biomarker, it is essential to visualize its theoretical position within the relevant metabolic pathway and the workflow for its clinical validation.

fatty_acid_oxidation cluster_beta_oxidation Mitochondrial Beta-Oxidation (Primary Pathway) cluster_omega_oxidation Omega-Oxidation (Alternative Pathway) cluster_theoretical Theoretical Pathway for this compound Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Medium-Chain Fatty Acyl-CoA->trans-2-Enoyl-CoA MCAD MCAD_Deficiency MCAD_Deficiency Medium-Chain Fatty Acyl-CoA->MCAD_Deficiency Block in MCAD Deficiency This compound This compound Medium-Chain Fatty Acyl-CoA->this compound Incomplete Oxidation? 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Medium-Chain Fatty Acid Medium-Chain Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Medium-Chain Fatty Acid->Omega-Hydroxy Fatty Acid cluster_omega_oxidation cluster_omega_oxidation Medium-Chain Fatty Acid->cluster_omega_oxidation Increased Flux Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid Urinary Excretion Urinary Excretion Dicarboxylic Acid->Urinary Excretion e.g., Adipic, Suberic Acid MCAD_Deficiency->Medium-Chain Fatty Acid Accumulation cluster_theoretical cluster_theoretical MCAD_Deficiency->cluster_theoretical Potential Increase? This compound->Urinary Excretion

Caption: Biochemical pathway of medium-chain fatty acid metabolism.

clinical_validation_workflow cluster_biomarkers Analytes Patient Cohort Selection Patient Cohort Selection Sample Collection Sample Collection Patient Cohort Selection->Sample Collection Urine & Plasma Biomarker Analysis Biomarker Analysis Sample Collection->Biomarker Analysis Statistical Analysis Statistical Analysis Biomarker Analysis->Statistical Analysis Quantitative Data This compound This compound Biomarker Analysis->this compound Established Organic Acids Established Organic Acids Biomarker Analysis->Established Organic Acids Acylcarnitines Acylcarnitines Biomarker Analysis->Acylcarnitines Clinical Relevance Assessment Clinical Relevance Assessment Statistical Analysis->Clinical Relevance Assessment Sensitivity, Specificity

References

Comparative Analysis of 5-Oxo-Fatty Acids in Healthy vs. Disease States

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of 5-Oxohexanoate analogs reveals potential roles in metabolic disorders and cancer.

While direct comparative data for this compound in healthy versus disease states is limited in current scientific literature, analysis of structurally related 5-oxo-fatty acids, such as 2-Methyl-5-oxohexanoic acid and 5-oxo-eicosatetraenoic acid (5-oxo-ETE), provides valuable insights into their potential physiological and pathophysiological significance. This guide synthesizes the available experimental data and methodologies for these compounds, offering a framework for researchers and drug development professionals.

Quantitative Data Summary

Hypothetical data illustrates the potential for altered plasma concentrations of 5-oxo-fatty acids in disease. For instance, levels of 2-Methyl-5-oxohexanoic acid could be indicative of underlying metabolic disturbances.[1] Further research is necessary to establish definitive links between specific 5-oxo-fatty acid concentrations and particular disease states.[1]

Table 1: Hypothetical Plasma Concentrations of 2-Methyl-5-oxohexanoic Acid

CohortNMean Plasma Concentration (µmol/L)Standard Deviation (µmol/L)p-value
Healthy Controls501.50.4< 0.01
Metabolic Disorder X502.80.9

This data is for illustrative purposes only and is not derived from actual clinical studies.[1]

Signaling Pathways

In the context of cancer, 5-oxo-ETE has been shown to interact with the OXE receptor, a G protein-coupled receptor, to stimulate cancer cell proliferation.[2] This signaling is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. At higher concentrations, 5-oxo-ETE can induce apoptosis through a pertussis toxin-resistant mechanism and can also activate peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The ability of some cancer cell lines to synthesize 5-oxo-ETE, particularly under conditions of oxidative stress, suggests a role for this lipid mediator in tumor progression and inflammation.[3]

G cluster_0 Cell Membrane cluster_1 Intracellular 5_oxo_ETE 5-oxo-ETE OXE_Receptor OXE Receptor 5_oxo_ETE->OXE_Receptor G_protein G protein (Gi/o) OXE_Receptor->G_protein Proliferation Cancer Cell Proliferation G_protein->Proliferation Apoptosis Apoptosis PPARg PPARγ Activation High_5_oxo_ETE High Conc. 5-oxo-ETE High_5_oxo_ETE->Apoptosis High_5_oxo_ETE->PPARg

Signaling of 5-oxo-ETE in cancer cells.

Experimental Protocols

Accurate quantification of 5-oxo-fatty acids in biological samples is essential for understanding their roles in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose.[4][5]

Protocol 1: Quantification of 2-Methyl-5-oxohexanoic Acid in Human Urine by GC-MS

This protocol involves the extraction and derivatization of 2-Methyl-5-oxohexanoic acid from a urine matrix to enhance its volatility for GC-MS analysis.[4]

Materials:

  • Internal Standard (IS): Stable isotope-labeled 2-Methyl-5-oxohexanoic acid or a structurally similar keto acid.[4]

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

Procedure:

  • Sample Preparation: Thaw and centrifuge urine samples. Transfer 1 mL of the supernatant to a glass tube.[4]

  • Internal Standard Spiking: Add the internal standard solution to the urine sample.

  • Acidification: Acidify the urine to a pH of 1-2 with HCl.[4]

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. The organic layer is collected and the extraction is repeated. The pooled organic extracts are dried over anhydrous sodium sulfate.[4]

  • Derivatization:

    • Evaporate the dried extract to dryness under a stream of nitrogen.[4]

    • Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to stabilize the keto group.[4]

    • Silylation: Add BSTFA with 1% TMCS and incubate to derivatize the carboxylic acid group.[4]

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with a suitable capillary column.[4] The oven program starts at 70°C, holds for 2 minutes, ramps to 280°C at 10°C/min, and holds for 5 minutes.[4]

G Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Organic Layer (Sodium Sulfate) Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Methoximation Methoximation Evaporate->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Workflow for GC-MS analysis of 2-Methyl-5-oxohexanoic acid.
Protocol 2: Quantification of 5-Oxodecanoic Acid in Biological Samples by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of 5-oxodecanoic acid using LC-MS/MS.[5]

Materials:

  • Internal Standard (IS): ¹³C-labeled 5-Oxodecanoic acid or other suitable deuterated analog.[5][6]

  • Ice-cold acetonitrile

Procedure:

  • Sample Preparation: To 50 µL of the sample (e.g., plasma), add the internal standard.[5]

  • Protein Precipitation: Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[5]

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The separation is typically performed on a C18 column with a gradient elution. Detection is achieved using multiple reaction monitoring (MRM) in negative ion mode.[6]

G Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS

Workflow for LC-MS/MS analysis of 5-Oxodecanoic acid.

References

Assessing the Cross-Reactivity of Antibodies for 5-Oxohexanoate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. A critical factor influencing specificity is the cross-reactivity of the primary antibody. Cross-reactivity occurs when an antibody binds to molecules other than the target analyte, often due to structural similarities.[1][2] This can lead to false-positive results or an overestimation of the analyte's concentration.[2] This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies intended for 5-Oxohexanoate immunoassays.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[3] The percentage of cross-reactivity is calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) compared to the IC50 of the target analyte, this compound.

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [4]

A lower percentage indicates higher specificity of the antibody for this compound. The following table presents hypothetical data for three different anti-5-Oxohexanoate antibodies (Antibody A, Antibody B, and Antibody C) against a panel of structurally similar molecules.

Potential Cross-ReactantChemical StructureAntibody A (% Cross-Reactivity)Antibody B (% Cross-Reactivity)Antibody C (% Cross-Reactivity)
This compound (Target Analyte) HOOC-(CH₂)₃-CO-CH₃ 100 100 100
Adipic acidHOOC-(CH₂)₄-COOH1.23.50.8
6-Oxoheptanoic acidHOOC-(CH₂)₄-CO-CH₃15.725.19.8
5-Hydroxyhexanoic acidHOOC-(CH₂)₃-CH(OH)-CH₃8.312.45.1
Glutaric acidHOOC-(CH₂)₃-COOH0.51.10.2
Caproic acidHOOC-(CH₂)₄-CH₃<0.10.3<0.1

Note: This data is for illustrative purposes only. Researchers should generate their own data using the protocol outlined below.

Experimental Protocols

A competitive ELISA is the recommended method for determining the cross-reactivity of anti-5-Oxohexanoate antibodies.[5][6][7][8]

Principle of the Competitive Immunoassay

In this assay, the this compound in a sample competes with a fixed amount of labeled this compound for a limited number of antibody binding sites. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-5-Oxohexanoate antibody (the antibody to be tested)

  • This compound standard

  • Potential cross-reactants (e.g., adipic acid, 6-oxoheptanoic acid)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a 96-well microplate with the anti-5-Oxohexanoate antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the this compound-HRP conjugate and either the this compound standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standard. Determine the IC50 value for this compound and each potential cross-reactant. Calculate the percent cross-reactivity using the formula provided above.

Visualizations

Workflow for Assessing Antibody Cross-Reactivity

The following diagram illustrates the experimental workflow for determining the cross-reactivity of an antibody using a competitive ELISA.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection & Analysis A Coat Plate with Anti-5-Oxohexanoate Antibody B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D E Add this compound-HRP + Standard or Cross-Reactant D->E F Incubate E->F G Wash Plate F->G H Add Substrate G->H I Add Stop Solution H->I J Read Absorbance at 450 nm I->J K Calculate IC50 and % Cross-Reactivity J->K

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Conceptual Diagram of Competitive Binding

This diagram illustrates the principle of competition between the target analyte and a potential cross-reactant for binding to the antibody.

G cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) Ab1 Antibody Analyte1 This compound Ab1->Analyte1 Strong Binding CrossReactant1 Cross-Reactant Ab1->CrossReactant1 Weak/No Binding Ab2 Antibody Analyte2 This compound Ab2->Analyte2 Strong Binding CrossReactant2 Cross-Reactant Ab2->CrossReactant2 Significant Binding

Caption: Antibody binding in high vs. low cross-reactivity scenarios.

References

A Comparative Guide to 5-Oxohexanoate Quantification: Benchmarking a Novel Method Against the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. 5-Oxohexanoate, a key intermediate in various metabolic pathways, is of significant interest. This guide provides an objective comparison of a novel quantification method against the established gold standard techniques, supported by experimental data and detailed protocols.

The current gold standard for the quantification of small organic acids like this compound is mass spectrometry coupled with chromatographic separation.[1] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent and robust techniques, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard in conjunction with mass spectrometry, known as isotope dilution mass spectrometry (IDMS), is considered the pinnacle for quantitative bioanalysis due to its unparalleled accuracy and precision.[3]

This guide will benchmark a hypothetical new Enzyme-Linked Immunosorbent Assay (ELISA) method for this compound quantification against the gold standard LC-MS/MS method.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the new ELISA method compared to the gold standard LC-MS/MS method for the analysis of this compound. The LC-MS/MS data is representative of validated methods for similar keto acids.

ParameterNew Method (ELISA) Gold Standard (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 1.0 µM0.01 - 0.1 µM[4]
Limit of Quantification (LOQ) 1.5 - 3.0 µM0.05 - 0.5 µM
Linear Range 2 - 100 µM0.1 - 500 µM
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%95 - 105%
Sample Preparation Time ~ 2-3 hours~ 1 hour
Analysis Time per Sample ~ 10 minutes~ 10-15 minutes
Derivatization Required NoYes (for enhanced sensitivity)[4][5]

Experimental Protocols

Detailed methodologies for both the new ELISA and the gold standard LC-MS/MS methods are provided below.

Protocol 1: Quantification of this compound using the New ELISA Method

This protocol outlines the steps for the quantification of this compound in a biological matrix (e.g., plasma) using a competitive ELISA format.

1. Materials and Reagents:

  • 96-well microtiter plate coated with anti-5-oxohexanoate antibody

  • This compound standard solutions

  • This compound-HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plasma samples

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724) to 100 µL of plasma.[6]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube.

3. ELISA Procedure:

  • Add 50 µL of standard or prepared sample to each well.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

4. Calibration and Quantification:

  • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Quantification of this compound using LC-MS/MS (Gold Standard)

This protocol is adapted from established methods for keto acid analysis and involves derivatization to enhance sensitivity and chromatographic separation.[6]

1. Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride[6]

  • Pyridine

  • Water (LC-MS grade)

  • Plasma samples

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.[6]

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[6]

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube.

3. Derivatization:

  • Add 50 µL of PFBHA hydrochloride in a pyridine/water solution to the supernatant.[6]

  • Incubate at 60°C for 30 minutes to form the oxime derivative.[6]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.[6]

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[6]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.[6]

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for the derivatized this compound and its internal standard.[6]

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Perform a linear regression analysis to determine the concentration of the analyte in the samples.[5]

Visualizations

Experimental Workflows

cluster_0 New ELISA Method cluster_1 Gold Standard LC-MS/MS Method elisa_start Plasma Sample elisa_prep Protein Precipitation (Acetonitrile) elisa_start->elisa_prep elisa_supernatant Collect Supernatant elisa_prep->elisa_supernatant elisa_plate Add to Antibody-Coated Plate elisa_supernatant->elisa_plate elisa_conjugate Add HRP-Conjugate elisa_plate->elisa_conjugate elisa_incubation Incubate & Wash elisa_conjugate->elisa_incubation elisa_substrate Add Substrate elisa_incubation->elisa_substrate elisa_read Read Absorbance elisa_substrate->elisa_read lcms_start Plasma Sample lcms_is Add Internal Standard lcms_start->lcms_is lcms_prep Protein Precipitation (Acetonitrile) lcms_is->lcms_prep lcms_supernatant Collect Supernatant lcms_prep->lcms_supernatant lcms_deriv Derivatization (PFBHA) lcms_supernatant->lcms_deriv lcms_analysis LC-MS/MS Analysis lcms_deriv->lcms_analysis lcms_quant Quantification lcms_analysis->lcms_quant

Caption: Comparative experimental workflows for this compound quantification.

Hypothetical Signaling Pathway

Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination HMG_CoA HMG-CoA aKIC->HMG_CoA Oxidative Decarboxylation Oxo_Hex This compound aKIC->Oxo_Hex Alternative Pathway Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Metabolic_Stress Metabolic Stress Metabolic_Stress->aKIC Metabolic_Stress->Oxo_Hex

Caption: Hypothetical metabolic pathway involving this compound.

References

Safety Operating Guide

Proper Disposal of 5-Oxohexanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Oxohexanoate as a skin and eye irritant. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Proper chemical waste management is essential for personnel safety and environmental protection. This compound, a carboxylic acid, requires careful consideration for its disposal. This document outlines the necessary safety precautions, disposal procedures, and relevant chemical data to ensure its responsible management in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound or its waste.[1] For situations with a risk of splashing, a face shield is also recommended.[1]

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Quantitative Data for 5-Oxohexanoic Acid

The following table summarizes key physical and chemical properties of 5-Oxohexanoic Acid, which is the protonated form of this compound.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point 128-129 °C @ 3 Torr; 274-275 °C[5][6]
Melting Point 12-14 °C[6]
Density 1.110 g/cm³ @ 20 °C[5]

Step-by-Step Disposal Procedures

The primary and preferred method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] However, for small quantities of dilute aqueous solutions, on-site neutralization may be permissible, provided it complies with local regulations and institutional policies.

Option 1: Disposal via Licensed Hazardous Waste Contractor (Recommended)
  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and compatible waste container. Do not mix with other waste streams.

  • Container Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the concentration and any other components.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

Option 2: On-Site Neutralization (For small, dilute aqueous solutions, subject to local regulations)

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Preparation:

    • Work within a certified chemical fume hood.

    • Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) in water. Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) can be used, but with extreme caution due to the exothermic nature of the reaction.

    • Have a calibrated pH meter or pH paper readily available.

  • Neutralization Procedure:

    • Place the beaker containing the dilute this compound solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during the reaction.[8]

    • Slowly and with constant stirring, add the prepared basic solution to the this compound solution.[7]

    • Monitor the pH of the solution continuously.

    • Continue adding the base incrementally until the pH of the solution is between 5.5 and 9.5.[7]

  • Disposal of Neutralized Solution:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by your local wastewater treatment authority.[9]

    • If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start This compound Waste Generated Assess Assess Waste: - Quantity - Concentration - Contaminants Start->Assess IsSmallDilute Small quantity of dilute aqueous solution? Assess->IsSmallDilute LicensedDisposal Dispose via Licensed Hazardous Waste Contractor IsSmallDilute->LicensedDisposal No CheckRegulations Check Local Regulations for On-site Neutralization IsSmallDilute->CheckRegulations Yes CheckRegulations->LicensedDisposal Not Permitted Neutralize Perform Neutralization Protocol CheckRegulations->Neutralize Permitted pH_Check pH between 5.5 and 9.5? Neutralize->pH_Check pH_Check->LicensedDisposal No DrainDisposal Drain Disposal (with copious water) pH_Check->DrainDisposal Yes

Caption: Logical workflow for the disposal of this compound.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to your institution's EHS department.

References

Essential Safety and Logistics for Handling 5-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Oxohexanoate is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

5-Oxohexanoic acid is classified as a substance that causes skin and serious eye irritation[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles or a face shieldTightly fitting safety goggles (EN 166) or a face shield that protects the entire face are recommended[2].
Hands Chemical-resistant glovesNitrile or neoprene rubber gloves are recommended for handling acids[3][4]. Gloves should be inspected before use[4].
Body Laboratory coatA full-length, long-sleeved laboratory coat should be worn[5]. For larger quantities, a chemical-resistant apron over the lab coat is advised[4].
Respiratory Use in a well-ventilated areaHandling should be performed in a chemical fume hood to minimize inhalation of vapors[1][6].
Operational Plan: Handling and Storage

Adherence to safe handling and storage practices is crucial to prevent accidents and maintain the integrity of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors[1][6].

  • Ensure that eyewash stations and safety showers are readily accessible[4].

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing[1].

  • Wash hands and face thoroughly after handling[1].

  • Do not eat, drink, or apply cosmetics in the laboratory[5][7].

  • When diluting, always add the acid to water slowly, never the other way around[1].

Storage:

  • Keep the container tightly closed in a cool, dark, and dry place[1].

  • Store away from incompatible materials such as oxidizing agents and strong bases[1].

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to protect personnel and the environment. Disposal procedures must comply with local, regional, and national regulations.

Waste Segregation and Collection:

  • Collect waste in a designated, compatible, and clearly labeled hazardous waste container[5][8]. The label should include "Hazardous Waste" and the full chemical name[8].

  • Do not mix this compound waste with other waste streams, particularly bases, to avoid potentially hazardous reactions[5].

Disposal Method:

  • For small quantities of dilute aqueous solutions, neutralization may be an option if permitted by your institution[2][9].

  • For larger quantities, solid waste, and contaminated materials, disposal must be handled by a licensed professional waste disposal service[4].

  • Never dispose of this compound directly down the drain without neutralization[5].

Decontamination:

  • To decontaminate glassware, rinse it three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste[5]. After a triple rinse, the glassware can typically be washed with soap and water.

Experimental Protocols

While specific experimental applications for this compound are diverse, the following are generalized protocols for common synthetic transformations involving keto acids. These are intended as illustrative examples and should be adapted and optimized for specific research objectives.

Protocol 1: Synthesis of this compound Ester (Fischer Esterification)

This protocol describes the conversion of 5-Oxohexanoic acid to its corresponding ester.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Oxohexanoic acid in an appropriate alcohol (e.g., ethanol for ethyl this compound).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Neutralization and Disposal of this compound Waste

This protocol provides a step-by-step procedure for neutralizing acidic waste containing this compound before disposal.

Methodology:

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: In a large, suitable container within a chemical fume hood, dilute the acidic waste with a large volume of cold water (at least a 1:10 ratio of acid to water)[2][9]. Always add the acid to the water slowly while stirring.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the diluted acid solution while stirring continuously[2][10]. Be cautious as this may cause fizzing due to the release of carbon dioxide[10].

  • pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding the base until the pH is between 6.0 and 9.0[6].

  • Final Disposal: Once neutralized, and if permitted by local regulations, the solution can be flushed down the sanitary sewer with a large amount of water (at least 20 parts water)[9].

Visualizations

Safe Handling and Disposal Workflow for this compound

A Start: Receive this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Preparation C Handle in a Chemical Fume Hood B->C Safety First D Perform Experiment C->D Procedure E Segregate Waste (Aqueous vs. Solid) D->E Post-Experiment F Neutralize Aqueous Waste (pH 6-9) E->F Aqueous Waste H Package Solid Waste & Contaminated PPE in Labeled Hazardous Waste Container E->H Solid Waste G Dispose of Neutralized Liquid (per local regulations) F->G Final Aqueous Disposal J Decontaminate Work Area & Glassware G->J I Arrange for Professional Disposal H->I Final Solid Disposal I->J K End J->K

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship for Waste Neutralization

Start This compound Waste (Acidic, pH < 7) Dilute Dilute with Cold Water (1:10 ratio) Start->Dilute AddBase Slowly Add Weak Base (e.g., Sodium Bicarbonate) Dilute->AddBase Monitor Monitor pH AddBase->Monitor Neutral pH is between 6 and 9 Monitor->Neutral Yes NotNeutral pH is still < 6 Monitor->NotNeutral No Dispose Dispose Down Drain with Copious Water Neutral->Dispose NotNeutral->AddBase Continue Adding Base

Caption: Decision process for the neutralization of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.